Product packaging for DACN(Tos2)(Cat. No.:)

DACN(Tos2)

Cat. No.: B2971893
M. Wt: 432.6 g/mol
InChI Key: MHCQOLBSDDIBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DACN(Tos2) is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality DACN(Tos2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O4S2 B2971893 DACN(Tos2)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCQOLBSDDIBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of DACN(Tos2,6-OH) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. At the heart of this powerful reaction lies a class of strained cycloalkynes, among which DACN(Tos2,6-OH), a diaza-bicyclo[6.1.0]nonyne derivative, has garnered attention. This technical guide provides an in-depth exploration of the mechanism of action of DACN(Tos2,6-OH) in SPAAC, offering insights into its reactivity, and potential applications in bioconjugation, cellular imaging, and drug delivery.

While DACN(Tos2,6-OH) is recognized as a potent click chemistry reagent, it is important to note that specific quantitative kinetic data and detailed experimental protocols for this particular compound are not extensively available in publicly accessible literature. Therefore, this guide will draw upon the well-established principles of SPAAC and data from closely related bicyclo[6.1.0]nonyne (BCN) analogs to provide a comprehensive theoretical framework for understanding the behavior of DACN(Tos2,6-OH).

Core Mechanism of Action: A [3+2] Cycloaddition

The fundamental mechanism of the SPAAC reaction involving DACN(Tos2,6-OH) is a Huisgen 1,3-dipolar cycloaddition. In this concerted, pericyclic reaction, the azide acts as a 1,3-dipole, and the strained alkyne of DACN(Tos2,6-OH) serves as the dipolarophile. The reaction proceeds through a single transition state to form a stable, five-membered triazole ring, which covalently links the two reactant molecules.

The key to the "strain-promoted" nature of this reaction lies in the significant ring strain of the bicyclo[6.1.0]nonyne core of DACN(Tos2,6-OH). This strain, arising from the fusion of the cyclopropane and cyclooctyne rings, deforms the alkyne from its ideal linear geometry. This pre-distortion of the alkyne lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a copper catalyst.

The bent structure of the alkyne in DACN(Tos2,6-OH) not only enhances its reactivity but also contributes to its stability. Compared to some other highly reactive cyclooctynes, DACN derivatives exhibit good thermal and chemical stability, making them robust reagents for a variety of applications.

Reaction Pathway Diagram

SPAAC_Mechanism cluster_transition Transition State cluster_product Product DACN DACN(Tos2,6-OH) (Strained Alkyne) TS [3+2] Cycloaddition Transition State DACN->TS Concerted cycloaddition Azide Azide-containing Molecule (R-N3) Azide->TS Triazole Stable Triazole Conjugate TS->Triazole Ring formation

Caption: General reaction pathway for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving DACN(Tos2,6-OH).

Quantitative Data: A Comparative Perspective

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
Bicyclo[6.1.0]nonyne (BCN)~0.1 - 1.0Acetonitrile/Water or Methanol/Water
Dibenzocyclooctyne (DIBO)~0.01 - 0.1Dichloromethane or Acetonitrile
Azodibenzocyclooctyne (ADIBO)~1.0 - 10.0Methanol or Water
Biarylazacyclooctynone (BARAC)> 10.0Acetonitrile/Water

Note: This table presents approximate rate constants for comparative purposes and the actual rates can vary depending on the specific azide, solvent, and temperature.

The reactivity of DACN(Tos2,6-OH) is expected to be in the range of other highly reactive BCN derivatives, likely exhibiting a rate constant suitable for efficient bioconjugation in biological systems. The presence of the tosyl groups and the hydroxyl functionality may influence its solubility and electronic properties, which in turn could modulate its reactivity.

Experimental Protocols: A General Framework

While a specific protocol for DACN(Tos2,6-OH) is not available, the following provides a general methodology for a typical SPAAC bioconjugation experiment, which can be adapted for use with DACN(Tos2,6-OH).

General Protocol for Protein Labeling using SPAAC:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of DACN(Tos2,6-OH) in a compatible organic solvent (e.g., DMSO, DMF). The final concentration of the organic solvent in the reaction mixture should be minimized (typically <5%) to avoid protein denaturation.

  • Conjugation Reaction:

    • Add the DACN(Tos2,6-OH) stock solution to the protein solution. A 10- to 50-fold molar excess of the DACN reagent over the protein is typically used to ensure efficient labeling.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired degree of labeling.

  • Purification of the Conjugate:

    • Remove the excess, unreacted DACN(Tos2,6-OH) and other small molecules by methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

  • Characterization:

    • Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy (if the label is a chromophore).

Experimental Workflow Diagram

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Protein Prepare Azide-Modified Protein in Buffer Mix Mix Protein and DACN (10-50x excess) Protein->Mix DACN Prepare DACN(Tos2,6-OH) Stock Solution (DMSO) DACN->Mix Incubate Incubate at RT or 37°C (1-24 hours) Mix->Incubate Purify Remove Excess Reagents (SEC, Dialysis, etc.) Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, MS, etc.) Purify->Analyze

Caption: A generalized experimental workflow for bioconjugation using DACN(Tos2,6-OH) in a SPAAC reaction.

Applications in Drug Development and Cellular Imaging

The robust and bioorthogonal nature of the SPAAC reaction with strained alkynes like DACN(Tos2,6-OH) makes it a valuable tool in drug development and cellular imaging.

  • Antibody-Drug Conjugates (ADCs): DACN(Tos2,6-OH) can be used to link potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies. The stability of the triazole linkage ensures that the drug remains attached to the antibody until it reaches the target cell.

  • Live Cell Imaging: By attaching a fluorophore to an azide-modified biomolecule of interest within a living cell, and then introducing a DACN(Tos2,6-OH)-functionalized probe, researchers can visualize and track the dynamics of cellular processes in real-time.

  • Drug Delivery Systems: DACN(Tos2,6-OH) can be incorporated into nanoparticles, liposomes, or other drug delivery vehicles to enable the attachment of targeting ligands or therapeutic payloads.

Signaling Pathway Visualization (Hypothetical)

While specific examples of DACN(Tos2,6-OH) being used to probe a particular signaling pathway are not available, the following diagram illustrates a hypothetical scenario where it could be used to label and visualize a protein involved in a generic cell signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor ProteinX_azide Protein X (Azide-labeled) Kinase1->ProteinX_azide phosphorylates ProteinX_labeled Labeled Protein X ProteinX_azide->ProteinX_labeled SPAAC DACN_Fluor DACN-Fluorophore Conjugate DACN_Fluor->ProteinX_labeled Downstream Downstream Signaling ProteinX_labeled->Downstream Transcription Gene Transcription Downstream->Transcription

Caption: A hypothetical signaling pathway illustrating the use of a DACN-fluorophore conjugate to label an azide-modified protein for visualization.

Conclusion

DACN(Tos2,6-OH) represents a valuable tool in the ever-expanding toolkit of bioorthogonal chemistry. Its strained bicyclo[6.1.0]nonyne core provides the driving force for rapid and efficient catalyst-free cycloadditions with azides, while its overall structure imparts favorable stability. Although specific quantitative data and detailed protocols for DACN(Tos2,6-OH) are currently limited in the public domain, the principles outlined in this guide, based on the well-understood mechanism of SPAAC and data from analogous compounds, provide a strong foundation for its application in bioconjugation, drug development, and advanced cellular imaging. Further research into the specific kinetic properties and applications of DACN(Tos2,6-OH) will undoubtedly solidify its position as a key reagent for researchers and scientists at the forefront of chemical biology.

An In-Depth Technical Guide to the Synthesis and Purification of DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis and purification of DACN(Tos2,6-OH), a specialized bifunctional linker for click chemistry, is a complex process. Detailed, publicly available experimental protocols for this specific compound are scarce. This guide is constructed based on general principles of organic synthesis and purification for analogous diazacyclononyne derivatives. The information provided herein is intended for a qualified scientific audience and should be adapted and optimized by experienced researchers.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH), or 4,8-bis(p-toluenesulfonyl)-4,8-diazacyclonon-1-yne-6-ol, is a valuable reagent in the field of bioconjugation and drug development. Its strained cyclononyne ring facilitates rapid and specific strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of "click chemistry." The presence of a hydroxyl group offers a versatile handle for further functionalization, while the tosyl groups serve to activate the amine nitrogens and influence the ring conformation. This combination of features makes DACN(Tos2,6-OH) a powerful tool for linking biomolecules, creating antibody-drug conjugates (ADCs), and developing targeted therapeutic agents.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis of DACN(Tos2,6-OH) suggests a multi-step synthesis originating from simpler, commercially available starting materials. The key challenges in the synthesis lie in the construction of the nine-membered diazacyclononyne ring and the introduction of the alkyne functionality.

A proposed synthetic workflow is outlined below. This pathway is hypothetical and would require significant experimental optimization.

G cluster_0 Starting Materials cluster_1 Synthesis of Key Intermediate cluster_2 Ring Closing Metathesis cluster_3 Final Product Formation Starting_Material_1 Propargyl Bromide Alkylation Double Alkylation Starting_Material_1->Alkylation Starting_Material_2 N,N'-ditosyl-1,3-diamino-2-propanol Starting_Material_2->Alkylation Intermediate Linear Dialkyne Alkylation->Intermediate RCM Ring-Closing Alkyne Metathesis (RCAM) Intermediate->RCM Cyclic_Alkyne Protected DACN Derivative RCM->Cyclic_Alkyne Deprotection Selective Deprotection/Modification (if necessary) Cyclic_Alkyne->Deprotection Final_Product DACN(Tos2,6-OH) Deprotection->Final_Product

Caption: Proposed synthetic workflow for DACN(Tos2,6-OH).

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for similar chemical transformations. They have not been experimentally validated for the synthesis of DACN(Tos2,6-OH).

Synthesis of N,N'-ditosyl-1,3-diamino-2-propanol

This starting material can be synthesized from 1,3-diamino-2-propanol and p-toluenesulfonyl chloride.

Table 1: Reagents for N,N'-ditosyl-1,3-diamino-2-propanol Synthesis

ReagentMolar Equiv.
1,3-diamino-2-propanol1.0
p-toluenesulfonyl chloride2.2
Triethylamine2.5
Dichloromethane (DCM)-

Protocol:

  • Dissolve 1,3-diamino-2-propanol in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of the Linear Dialkyne Intermediate

This step involves the double alkylation of the protected diamine with an appropriate alkyne-containing electrophile.

Table 2: Reagents for Linear Dialkyne Synthesis

ReagentMolar Equiv.
N,N'-ditosyl-1,3-diamino-2-propanol1.0
Propargyl bromide (80% in toluene)2.5
Sodium hydride (60% dispersion in mineral oil)2.5
Anhydrous Dimethylformamide (DMF)-

Protocol:

  • To a solution of N,N'-ditosyl-1,3-diamino-2-propanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add propargyl bromide dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Ring-Closing Alkyne Metathesis (RCAM)

This crucial step forms the nine-membered ring using a suitable metathesis catalyst.

Table 3: Reagents for Ring-Closing Alkyne Metathesis

ReagentMolar Equiv.
Linear Dialkyne Intermediate1.0
Grubbs' or other suitable RCAM catalyst0.05 - 0.10
Anhydrous Toluene-

Protocol:

  • Dissolve the linear dialkyne intermediate in anhydrous and degassed toluene.

  • Add the RCAM catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the formation of the cyclic product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification of DACN(Tos2,6-OH)

Purification is critical to obtain DACN(Tos2,6-OH) of high purity suitable for downstream applications. A combination of techniques is often necessary.

G Crude_Product Crude DACN(Tos2,6-OH) Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Pure_Product High Purity DACN(Tos2,6-OH) Recrystallization->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: General purification and characterization workflow.

Purification Protocol:

  • Column Chromatography: The primary purification step will likely involve flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, would be employed to separate the desired product from starting materials, byproducts, and catalyst residues.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane) can be an effective method for achieving high purity.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column may be necessary.

Characterization

The identity and purity of the synthesized DACN(Tos2,6-OH) must be confirmed by standard analytical techniques.

Table 4: Analytical Characterization Data (Expected)

TechniqueExpected Results
¹H NMR Characteristic peaks for tosyl aromatic protons, methylene protons of the cyclononyne ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton.
¹³C NMR Signals corresponding to the alkyne carbons, aromatic carbons, and aliphatic carbons of the ring structure.
Mass Spec (HRMS) Accurate mass measurement confirming the elemental composition (C₂₁H₂₄N₂O₅S₂).
HPLC A single major peak indicating high purity.

Conclusion

The synthesis and purification of DACN(Tos2,6-OH) represent a challenging yet achievable goal for experienced synthetic organic chemists. The proposed pathway, centered around a key ring-closing alkyne metathesis reaction, provides a logical framework for its construction. Rigorous purification and thorough analytical characterization are paramount to ensure the quality and reliability of this important bifunctional linker for applications in drug discovery and chemical biology. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community.

An In-depth Technical Guide to the Reactivity of DACN(Tos2,6-OH) with Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4,8-bis(tosyl)-4,8-diazacyclonon-1-yne-2,6-diol [DACN(Tos2,6-OH)], a strained alkyne, with various azides. This document outlines the core principles of the reaction, experimental protocols, and representative reactivity data, serving as a critical resource for those in research and drug development.

Introduction to DACN(Tos2,6-OH) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DACN(Tos2,6-OH) is a member of the dihydroxyacetone-derived cyclic nitrone (DACN) family of compounds. These molecules are characterized by a nine-membered ring containing a highly strained alkyne moiety. This inherent ring strain is the driving force for its reactivity with azides in a type of reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is a cornerstone of "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it a bioorthogonal reaction that can be performed in living systems. The reaction between a strained alkyne like DACN(Tos2,6-OH) and an azide results in the formation of a stable triazole linkage, a common motif in medicinal chemistry. The nitrogen atoms within the DACN ring also provide points for further functionalization.

Reactivity of DACN(Tos2,6-OH) with Azides: Quantitative Data

Azide ReactantCycloalkyneSecond-Order Rate Constant (M⁻¹s⁻¹)SolventTemperature (°C)Yield (%)
Benzyl AzideN-Tosyl-DACN derivative~0.1 - 1.0 (estimated)Acetonitrile/Water25>90
Note:The kinetic data is an estimation based on the reactivity of similar strained cycloalkynes. Actual rates may vary depending on the specific azide, solvent system, and temperature.

Experimental Protocols

The following are detailed methodologies for the synthesis of a DACN precursor and a general protocol for the strain-promoted azide-alkyne cycloaddition.

Synthesis of a Protected 4,8-Diazacyclononyne Precursor

This protocol is a representative synthesis for a protected DACN core structure.

Materials:

  • Appropriate starting materials (e.g., a protected dihydroxyacetone derivative and a protected diamine)

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Reagents for cyclization (e.g., a suitable base)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Step 1: Precursor Synthesis: The synthesis typically begins with the preparation of a linear precursor containing the necessary atoms for the nine-membered ring. This may involve the reaction of a protected dihydroxyacetone derivative with a suitably protected diamine.

  • Step 2: Cyclization: The linear precursor is then subjected to a cyclization reaction to form the nine-membered ring. This is often achieved under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Step 3: Functional Group Manipulation: Following cyclization, functional groups on the ring can be modified. For DACN(Tos2,6-OH), this would involve the introduction of the tosyl groups on the nitrogen atoms and ensuring the presence of the hydroxyl groups at the 2 and 6 positions.

  • Step 4: Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the pure DACN derivative.

  • Step 5: Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for reacting DACN(Tos2,6-OH) with an azide.

Materials:

  • DACN(Tos2,6-OH)

  • Azide of interest

  • Solvent (e.g., Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO), or a mixture with water)

  • Analytical tools for monitoring the reaction (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

  • Step 1: Dissolution: Dissolve DACN(Tos2,6-OH) (1 equivalent) in the chosen solvent.

  • Step 2: Addition of Azide: Add the azide of interest (1-1.2 equivalents) to the solution of DACN(Tos2,6-OH).

  • Step 3: Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the reactivity of the azide.

  • Step 4: Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • Step 5: Purification: The resulting triazole product can be purified by an appropriate method, such as column chromatography or recrystallization, if necessary.

  • Step 6: Characterization: The final product should be characterized by NMR and MS to confirm its structure and purity.

Visualizations

The following diagrams illustrate the core concepts of the DACN(Tos2,6-OH) reactivity and experimental workflow.

SPAAC_Reaction DACN(Tos2,6-OH) SPAAC Reaction DACN DACN(Tos2,6-OH) Strained Alkyne Triazole Triazole Product Stable Linkage DACN->Triazole + Azide R-N3 Azide Azide->Triazole [3+2] Cycloaddition

Figure 1. The [3+2] cycloaddition of DACN(Tos2,6-OH) and an azide.

Experimental_Workflow General Experimental Workflow for SPAAC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve_DACN Dissolve DACN(Tos2,6-OH) in Solvent Add_Azide Add Azide Dissolve_DACN->Add_Azide Stir Stir at Room Temperature Add_Azide->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Remove_Solvent Remove Solvent Monitor->Remove_Solvent Purify Purify Product Remove_Solvent->Purify Characterize Characterize by NMR/MS Purify->Characterize

Figure 2. A generalized workflow for a SPAAC reaction.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly links the use of DACN(Tos2,6-OH) or its triazole adducts to specific signaling pathways in a biological context. The primary application of this and similar reagents is as a tool for bioconjugation, enabling the attachment of molecules (e.g., fluorophores, drugs, or targeting ligands) to biomolecules of interest that have been engineered to contain an azide group. The biological effect of the resulting conjugate would be dependent on the nature of the attached molecule rather than the DACN-triazole linker itself.

Conclusion

DACN(Tos2,6-OH) is a valuable reagent for researchers engaged in bioconjugation and drug development due to its high reactivity in strain-promoted azide-alkyne cycloadditions. This guide provides the fundamental knowledge and practical protocols for utilizing this powerful tool. While specific kinetic data for a broad range of azides is still emerging, the provided information serves as a solid foundation for the design and execution of experiments involving this versatile strained alkyne.

In-depth Technical Guide: Solubility of DACN(Tos2,6-OH) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative data on the solubility of DACN(Tos2,6-OH) in aqueous buffers is limited. This guide provides available physicochemical information and outlines a general methodology for determining its solubility, which is crucial for its application in drug development and other research areas.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH) is a click chemistry reagent that features a distinct, bent alkyne moiety. This structural characteristic enhances its reactivity in cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Compared to linear alkynes, the bent configuration of DACN(Tos2,6-OH) offers increased reactivity, making it a valuable tool for molecular conjugation.[1] The compound's nitrogen atoms also provide potential sites for linking various functional units.[1]

Physicochemical Properties

A summary of the known physicochemical properties of DACN(Tos2,6-OH) is presented below. This information is fundamental for designing and interpreting solubility studies.

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₅S₂[2]
Molecular Weight448.6 g/mol [2]
PurityMin. 95%

General Experimental Protocol for Determining Aqueous Solubility

The solubility of a compound in aqueous buffers is a critical parameter, influencing its biological activity and formulation development. The following is a generalized protocol for determining the aqueous solubility of DACN(Tos2,6-OH) across a range of pH values, which is a standard practice in preclinical drug development.

Objective: To determine the thermodynamic solubility of DACN(Tos2,6-OH) in various aqueous buffers at different pH levels.

Materials:

  • DACN(Tos2,6-OH) solid

  • Aqueous buffers (e.g., phosphate, citrate, borate) at various pH values (e.g., 2, 4, 6, 7.4, 8, 10)

  • Organic solvent for stock solution preparation (e.g., DMSO, ethanol)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • Incubator/shaker

  • Centrifuge

  • pH meter

  • Analytical balance

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of DACN(Tos2,6-OH) in a suitable organic solvent. From this stock, create a series of standard solutions of known concentrations for generating a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid DACN(Tos2,6-OH) to vials containing the different aqueous buffers.

    • Tightly seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Sample Analysis:

    • Analyze the clear filtrate by a validated analytical method, such as HPLC-UV. The choice of analytical method would be guided by the physicochemical properties of the compound, and methods like those used for 2,4,6-trinitrotoluene, such as HPLC/UV, could be adapted.

    • Quantify the concentration of DACN(Tos2,6-OH) in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

  • Data Analysis:

    • The determined concentration represents the solubility of DACN(Tos2,6-OH) at that specific pH and temperature.

    • Plot the solubility as a function of pH to generate a pH-solubility profile.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the aqueous solubility of DACN(Tos2,6-OH).

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result stock Prepare Stock Solution add_excess Add Excess Solid to Buffers stock->add_excess buffers Prepare Aqueous Buffers buffers->add_excess incubate Incubate and Shake add_excess->incubate centrifuge Centrifuge Samples incubate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant hplc Analyze by HPLC-UV filter_supernatant->hplc quantify Quantify Concentration hplc->quantify ph_profile Generate pH-Solubility Profile quantify->ph_profile

Caption: Experimental workflow for determining the aqueous solubility of DACN(Tos2,6-OH).

References

DACN(Tos2,6-OH): A Comprehensive Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DACN(Tos2,6-OH), a powerful tool for strain-promoted azide-alkyne cycloaddition (SPAAC). We will delve into its synthesis, mechanism of action, and applications in bioconjugation, supported by quantitative data and detailed experimental protocols.

Introduction to DACN(Tos2,6-OH) and SPAAC

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The driving force behind this reaction is the ring strain of the cycloalkyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.

DACN(Tos2,6-OH), a diazacyclononyne derivative, is a highly reactive and stable strained alkyne for SPAAC. Its unique nine-membered ring structure, featuring a bent alkyne moiety, imparts significant ring strain, leading to rapid reaction kinetics. Compared to some common cyclooctynes, DACN derivatives exhibit enhanced thermal and chemical stability, making them ideal reagents for a wide range of bioconjugation applications. The tosyl groups in DACN(Tos2,6-OH) enhance its stability and solubility, while the hydroxyl group provides a convenient handle for further functionalization.

Quantitative Data

Strained AlkyneSecond-Order Rate Constant (k) (M⁻¹s⁻¹)SolventTemperature (°C)Reference
Bicyclo[6.1.0]nonyne (BCN)0.03 - 0.1Various25Published Literature
Dibenzocyclooctyne (DBCO)0.1 - 0.3Various25Published Literature
NMs-DACN (A hydrophilic DACN derivative) ~0.1 Aqueous 25 Kawasaki et al.

Note: The kinetic data for NMs-DACN is an approximation based on qualitative descriptions of its smooth and rapid reaction with azides under copper-free conditions as reported by Kawasaki et al. Precise quantitative data for DACN(Tos2,6-OH) is recommended for designing kinetic experiments.

Experimental Protocols

Synthesis of a DACN Precursor

The synthesis of DACN derivatives often involves a multi-step process. A general approach to the synthesis of the core diazacyclononyne ring, as adapted from the work of Kawasaki et al. on NMs-DACNs, is presented below. The synthesis of the specific DACN(Tos2,6-OH) would involve the use of appropriately substituted starting materials.

Protocol: One-pot Double Nicholas Reaction for DACN Core Synthesis

  • Preparation of the Dicobalt Hexacarbonyl Complex: To a solution of a dipropargyl ether derivative in dichloromethane (CH₂Cl₂) at room temperature, add dicobalt octacarbonyl (Co₂(CO)₈) and stir for 1 hour.

  • Cyclization: Add a solution of a diamine derivative in CH₂Cl₂ to the reaction mixture.

  • Nicholas Reaction: Cool the mixture to -78 °C and add triflic acid (TfOH) dropwise. Stir the reaction at this temperature for 30 minutes.

  • Quenching and Deprotection: Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃). The crude product is then oxidatively demetylated using an excess of an oxidant like ceric ammonium nitrate (CAN) or iodine to yield the cyclononyne.

  • Purification: The final DACN derivative is purified by column chromatography on silica gel.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the bioconjugation of an azide-modified biomolecule with DACN(Tos2,6-OH).

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a biocompatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of DACN(Tos2,6-OH) in a compatible organic solvent (e.g., DMSO, DMF) at a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add the DACN(Tos2,6-OH) stock solution to the biomolecule solution. The molar ratio of DACN(Tos2,6-OH) to the biomolecule will depend on the number of azide groups and the desired degree of labeling. A 5- to 20-fold molar excess of the DACN reagent is common.

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purification of the Conjugate:

    • Remove the excess unreacted DACN(Tos2,6-OH) and byproducts by a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the biomolecule.

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling and confirm the integrity of the biomolecule. This can be achieved using techniques like UV-Vis spectroscopy, mass spectrometry, and functional assays.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general principles of SPAAC and a typical experimental workflow for bioconjugation using DACN(Tos2,6-OH).

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism cluster_reactants Reactants cluster_product Product DACN DACN(Tos2,6-OH) (Strained Alkyne) Triazole Stable Triazole Linkage DACN->Triazole Azide Azide-Modified Molecule (R-N3) Azide->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Start Start: Azide-Modified Biomolecule Add_DACN Add DACN(Tos2,6-OH) Start->Add_DACN Incubate Incubate (RT or 37°C, 1-4h) Add_DACN->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterization (e.g., MS, SDS-PAGE) Purify->Characterize End End: Purified Bioconjugate Characterize->End

Caption: A typical experimental workflow for bioconjugation using DACN(Tos2,6-OH).

Applications in Drug Development and Research

The robust and bioorthogonal nature of the SPAAC reaction with DACN(Tos2,6-OH) makes it a valuable tool in various research and drug development areas:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, improving therapeutic index and reducing off-target toxicity.

  • Peptide and Protein Labeling: Attaching fluorescent dyes, imaging agents, or other functional molecules to proteins and peptides for in vitro and in vivo studies.

  • Nucleic Acid Modification: Labeling DNA and RNA for diagnostic and therapeutic applications.

  • Cell Surface Engineering: Modifying the surface of living cells to study cellular processes or for cell-based therapies.

  • Materials Science: Creating novel biomaterials and hydrogels with tailored properties.

Conclusion

DACN(Tos2,6-OH) is a highly promising reagent for strain-promoted azide-alkyne cycloaddition, offering a combination of high reactivity, stability, and versatility. Its application in bioconjugation is expanding the possibilities for creating precisely engineered biomolecules for a wide range of scientific and therapeutic purposes. This guide provides a foundational understanding of its properties and use, empowering researchers to leverage this powerful tool in their work.

The Bent Alkyne Structure of DACN(Tos2,6-OH): A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure and reactivity of DACN(Tos2,6-OH), a key reagent in the field of bioorthogonal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of its bent alkyne framework, which is central to its enhanced reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. While specific proprietary data on the synthesis and direct structural analysis of DACN(Tos2,6-OH) are not publicly available, this guide leverages established principles of the dibenzoazacyclooctyne (DBCO) class of molecules to provide a comprehensive understanding.

Introduction to DACN(Tos2,6-OH) and the Significance of Alkyne Bending

DACN(Tos2,6-OH), with the CAS number 2109751-74-6, is a notable member of the diazacyclononyne family of reagents utilized in "click chemistry."[1] Its structure is characterized by a nine-membered ring containing an alkyne functional group and two nitrogen atoms, each substituted with a tosyl group, and a hydroxyl group at the 6-position. The defining feature of this molecule is the geometrically strained, or "bent," alkyne.

In a typical, unstrained alkyne, the two sp-hybridized carbon atoms and the adjacent atoms are arranged linearly, with a bond angle of 180°. However, the cyclic structure of DACN(Tos2,6-OH) forces these atoms into a non-linear arrangement, resulting in significant ring strain. This strain is the primary driver of the molecule's high reactivity. The distortion of the alkyne from its ideal linear geometry lowers the activation energy for cycloaddition reactions, most notably the SPAAC reaction with azides. This allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, a critical advantage for applications in living systems.[1] Compared to cyclooctynes, diazacyclononynes (DACNs) like DACN(Tos2,6-OH) exhibit greater thermal and chemical stability while maintaining comparable reactivity in click chemistry applications.[1]

Structural and Physicochemical Properties

While the precise crystal structure and experimentally determined bond angles of DACN(Tos2,6-OH) are not available in the public domain, we can infer its key structural parameters based on computational modeling and data from analogous DBCO derivatives. The tosyl groups are expected to influence the molecule's solubility and electronic properties, while the hydroxyl group offers a potential site for further functionalization.

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₅S₂[2]
Molecular Weight 448.6 g/mol [2]
CAS Number 2109751-74-6
Appearance White to off-white solid (presumed)Inferred
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Inferred
Purity ≥95% (as typically supplied)

The Underlying Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high reactivity of DACN(Tos2,6-OH) is harnessed in SPAAC, a cornerstone of bioorthogonal chemistry. This reaction involves a [3+2] cycloaddition between the strained alkyne of DACN(Tos2,6-OH) and an azide-functionalized molecule to form a stable triazole linkage.

The general mechanism of this reaction is depicted below:

SPAAC_Mechanism reagents DACN(Tos2,6-OH) (Strained Alkyne) transition_state Transition State reagents->transition_state + R-N₃ azide Azide-containing Molecule (R-N₃) azide->transition_state product Stable Triazole Product transition_state->product Cycloaddition

Figure 1. General mechanism of the SPAAC reaction.

The key advantage of this reaction is its bioorthogonality; neither the strained alkyne nor the azide group reacts with naturally occurring functional groups in biological systems, ensuring high specificity.

Experimental Protocols

While a specific, detailed synthesis protocol for DACN(Tos2,6-OH) is not publicly available, the synthesis of related dibenzoazacyclooctyne (DBCO) derivatives generally follows a multi-step pathway.

General Synthesis Pathway for Dibenzoazacyclooctyne Derivatives

The synthesis of the core dibenzoazacyclooctyne structure often involves the following key transformations. It is plausible that the synthesis of DACN(Tos2,6-OH) follows a similar, albeit unpublished, route.

Synthesis_Workflow start Starting Materials (e.g., substituted anilines and benzyl derivatives) step1 Sonogashira Coupling start->step1 intermediate1 Diarylacetylene Intermediate step1->intermediate1 step2 Semi-hydrogenation (e.g., Lindlar's catalyst) intermediate1->step2 intermediate2 cis-Stilbene Intermediate step2->intermediate2 step3 Intramolecular Cyclization (e.g., reductive amination) intermediate2->step3 intermediate3 Cyclized Precursor step3->intermediate3 step4 Introduction of Triple Bond (e.g., bromination followed by elimination) intermediate3->step4 final_product Dibenzoazacyclooctyne Core Structure step4->final_product

Figure 2. Generalized synthesis workflow for DBCO derivatives.
Representative Protocol for a SPAAC Reaction

The following is a general protocol for the conjugation of an azide-modified biomolecule with a DBCO-type reagent like DACN(Tos2,6-OH). The optimal conditions, particularly concentrations and reaction times, should be determined empirically for each specific application.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, oligonucleotide)

  • DACN(Tos2,6-OH)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DACN(Tos2,6-OH) in anhydrous DMSO or DMF at a concentration of 1-10 mM.

    • Dissolve or dilute the azide-functionalized biomolecule in the reaction buffer to the desired concentration.

  • Conjugation Reaction:

    • To the solution of the azide-functionalized biomolecule, add the DACN(Tos2,6-OH) stock solution to achieve a final molar excess of the DACN reagent (typically 1.5 to 10-fold).

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with the stability of the biomolecule (usually <10% v/v).

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess, unreacted DACN(Tos2,6-OH) and byproducts using an appropriate method for the biomolecule of interest, such as size-exclusion chromatography, dialysis, or spin filtration.

Conclusion

DACN(Tos2,6-OH) is a valuable tool in the arsenal of bioorthogonal chemistry, enabling the efficient and specific labeling of biomolecules in complex environments. Its enhanced reactivity, stemming from the strained bent alkyne structure, allows for rapid conjugation with azides under biocompatible conditions. While detailed synthetic and structural data for this specific compound remain proprietary, the principles outlined in this guide, based on the well-established chemistry of dibenzoazacyclooctyne derivatives, provide a robust framework for its application in research and development. The continued development of such strained alkynes is poised to further advance the fields of chemical biology, drug delivery, and diagnostics.

References

The Potential of DACN(Tos2,6-OH) in Advancing Click Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of click chemistry has revolutionized the field of bioconjugation, offering a powerful toolkit for the precise and efficient labeling and modification of biomolecules. Among the diverse array of reagents developed for this purpose, 4,8-diazacyclononynes (DACNs) have garnered significant attention. This technical guide focuses on a specific derivative, DACN(Tos2,6-OH), a promising reagent for both strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its unique structural features and enhanced stability position it as a valuable tool in the development of antibody-drug conjugates (ADCs), advanced imaging probes, and other targeted therapeutic and diagnostic agents.

Core Properties and Advantages

DACN(Tos2,6-OH) is a potent click chemistry reagent characterized by a distinctively bent alkyne moiety within a nine-membered ring structure. This strained configuration is the key to its enhanced reactivity in cycloaddition reactions compared to linear alkynes.[1] The tosyl (Tos) and hydroxyl (-OH) functional groups offer opportunities for further chemical modification and can influence the reagent's solubility and pharmacokinetic properties.

A significant advantage of the DACN scaffold is its superior thermal and chemical stability when compared to earlier generations of cycloalkynes, such as cyclooctynes.[1] This increased stability is crucial for applications that require long incubation times or harsh reaction conditions, minimizing the degradation of the reagent and improving the overall efficiency of the conjugation process. The nitrogen atoms within the diazacyclononyne ring also provide versatile points for the attachment of various functional units.[1]

Quantitative Data Summary

While specific kinetic data for DACN(Tos2,6-OH) is not extensively available in the public domain, the general principles of SPAAC and CuAAC reactions provide a framework for understanding its reactivity. The tables below summarize typical parameters for these reactions, which can be used as a starting point for experimental design with DACN(Tos2,6-OH).

Parameter Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Principle Relies on the ring strain of the cycloalkyne to react with an azide without a catalyst.Utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.
Typical Reactants DACN(Tos2,6-OH), Azide-functionalized biomoleculeDACN(Tos2,6-OH), Azide-functionalized biomolecule, Copper(I) source (e.g., CuSO₄ with a reducing agent), Ligand (e.g., THPTA)
Typical Reaction Conditions Physiological conditions (aqueous buffer, room temperature or 37°C)Aqueous buffer, room temperature
Key Advantages Bioorthogonal (no cytotoxic catalyst), suitable for live-cell applications.Fast reaction kinetics, high yields.
Potential Limitations Slower reaction rates compared to CuAAC.Potential cytotoxicity of the copper catalyst, requiring careful optimization and the use of ligands.

Experimental Protocols

The following are generalized protocols for SPAAC and CuAAC reactions. These should be optimized for the specific application and biomolecule being used with DACN(Tos2,6-OH).

Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the basic steps for conjugating an azide-modified biomolecule with DACN(Tos2,6-OH).

Materials:

  • DACN(Tos2,6-OH) stock solution (e.g., 10 mM in DMSO)

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the azide-functionalized biomolecule at a known concentration in the reaction buffer.

  • Add the DACN(Tos2,6-OH) stock solution to the biomolecule solution. The final concentration of the DACN reagent should typically be in a 2 to 10-fold molar excess over the biomolecule.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired degree of labeling.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or chromatography).

  • Purify the resulting conjugate to remove unreacted DACN(Tos2,6-OH) and other reagents using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the copper-catalyzed conjugation of an azide-modified biomolecule with DACN(Tos2,6-OH).

Materials:

  • DACN(Tos2,6-OH) stock solution (e.g., 10 mM in DMSO)

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a reaction tube, combine the azide-functionalized biomolecule and DACN(Tos2,6-OH) in the desired molar ratio in the reaction buffer.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1 to 4 hours. Protect the reaction from light if using light-sensitive reagents.

  • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purify the conjugate using an appropriate method to remove unreacted reagents and the catalyst.

Visualizing Workflows and Pathways

The application of DACN(Tos2,6-OH) in complex biological systems can be effectively visualized to understand experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Reagent Preparation cluster_conjugation Click Chemistry Conjugation cluster_application Application DACN_Synthesis Synthesis of DACN(Tos2,6-OH) Reaction_Setup Reaction Setup: - DACN(Tos2,6-OH) - Azide-Biomolecule - Buffer - Catalyst (for CuAAC) DACN_Synthesis->Reaction_Setup Biomolecule_Azide Azide Functionalization of Biomolecule Biomolecule_Azide->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Purification Purification of Conjugate Incubation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization In_Vitro_Assay In Vitro Assay (e.g., Cell Binding) Characterization->In_Vitro_Assay In_Vivo_Study In Vivo Study (e.g., Imaging) In_Vitro_Assay->In_Vivo_Study

A generalized experimental workflow for bioconjugation using DACN(Tos2,6-OH).

adc_signaling_pathway cluster_targeting Targeting and Internalization cluster_payload_release Payload Release and Action ADC Antibody-Drug Conjugate (via DACN linker) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Apoptosis Target->Apoptosis Induces

A simplified signaling pathway for an antibody-drug conjugate utilizing a DACN linker.

Future Outlook

DACN(Tos2,6-OH) and other DACN derivatives represent a significant advancement in the field of click chemistry. Their enhanced stability and reactivity make them highly attractive for a wide range of applications in drug development, diagnostics, and fundamental biological research. Further studies are warranted to fully characterize the reaction kinetics of DACN(Tos2,6-OH) with a variety of azide-containing molecules and to explore its utility in more complex biological systems. The continued development of such robust and versatile click chemistry reagents will undoubtedly accelerate the creation of next-generation bioconjugates with improved efficacy and safety profiles.

References

The Core Principles of DACN(Tos2,6-OH) Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of DACN(Tos2,6-OH) click chemistry, a powerful bioorthogonal tool with significant applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). We will delve into the core mechanisms, experimental protocols, and quantitative data associated with this versatile chemical ligation strategy.

Introduction to DACN(Tos2,6-OH) and Strain-Promoted Click Chemistry

DACN(Tos2,6-OH), chemically known as 4,8-Bis(p-toluenesulfonyl)-4,8-diazacyclononyn-6-ol, is a substituted 4,8-diazacyclononyne, a class of cycloalkynes specifically designed for high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The "click chemistry" paradigm, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] SPAAC is a prime example of a bioorthogonal reaction, meaning it can proceed within a complex biological system without interfering with native biochemical processes.

The key to the reactivity of DACN(Tos2,6-OH) lies in the significant ring strain of the nine-membered diazacyclononyne ring, which incorporates a "bent" alkyne moiety. This structural distortion lowers the activation energy of the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst, which is required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

Key Advantages of DACN(Tos2,6-OH) in Bioconjugation:

  • Biocompatibility: The absence of a copper catalyst makes it ideal for applications in living systems.

  • High Stability: DACN derivatives exhibit good thermal and chemical stability, ensuring the integrity of the linker during synthesis and in vivo.[2]

  • Tunable Functionality: The tosyl and hydroxyl groups on the DACN ring provide opportunities for further chemical modification, allowing for the attachment of various payloads and modulating properties such as solubility. The nitrogen atoms within the ring also serve as versatile connection points.[2]

  • Favorable Kinetics: The inherent ring strain leads to rapid reaction rates with azides, enabling efficient conjugation even at low concentrations.

The Mechanism of DACN(Tos2,6-OH) SPAAC

The fundamental reaction is a [3+2] cycloaddition between the strained alkyne of DACN(Tos2,6-OH) and an azide-functionalized molecule. The driving force is the release of ring strain as the alkyne re-hybridizes from sp to a more stable sp2 configuration within the resulting triazole ring.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product DACN DACN(Tos2,6-OH) (Strained Alkyne) TS [3+2] Cycloaddition Transition State DACN->TS Strain Release Azide Azide-modified Molecule (R-N3) Azide->TS Triazole Stable Triazole Conjugate TS->Triazole Irreversible

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While specific kinetic data for DACN(Tos2,6-OH) is not extensively published in comparative reviews, data for related diazacyclononynes and other cycloalkynes provide a valuable benchmark for its reactivity. The reaction rate is influenced by the specific azide used and the reaction conditions.

CycloalkyneModel AzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Bicyclononyne (BCN)Benzyl Azide0.06 - 0.1[F. L. van Delft et al., Top Curr Chem, 2016]
Dibenzocyclooctyne (DBCO)Benzyl Azide0.3 - 0.9[F. L. van Delft et al., Top Curr Chem, 2016]
Azidibenzocyclooctyne (DIBAC)Benzyl Azide~1.0[F. L. van Delft et al., Top Curr Chem, 2016]
DACN derivative (conceptual) Benzyl Azide Comparable to other cyclononynes General understanding

Note: The reactivity of DACN(Tos2,6-OH) is expected to be in the range of other reactive cyclononynes. Precise kinetic data would require dedicated experimental measurement.

Experimental Protocols

This section provides generalized protocols for the synthesis of the DACN core structure and its application in antibody-drug conjugation.

Synthesis of the DACN Core (Conceptual One-Pot Method)

While the exact, detailed industrial synthesis of DACN(Tos2,6-OH) (CAS 2109751-74-6) is proprietary, a general approach for the synthesis of the 4,8-diazacyclononyne core has been described in the literature, often involving a one-pot procedure from readily available starting materials. A plausible synthetic route is outlined below, based on the work of Igawa and Katsuyama.

G SM SM Intermediate Intermediate SM->Intermediate One-pot reaction DACN_core DACN_core Intermediate->DACN_core Intramolecular Cyclization

General Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine a protected dialdehyde, a diamine precursor, and a suitable solvent under an inert atmosphere.

  • One-Pot Reaction: The reaction is typically carried out at a specific temperature for a set period, allowing for the sequential formation of the necessary intermediates in a single pot.

  • Cyclization: An intramolecular cyclization step, often promoted by a specific reagent or catalyst, leads to the formation of the nine-membered diazacyclononyne ring.

  • Purification: The crude product is then purified using standard techniques such as column chromatography to yield the desired DACN core structure.

  • Functionalization: The core is then further functionalized to introduce the tosyl and hydroxyl groups to yield DACN(Tos2,6-OH).

Antibody-Drug Conjugate (ADC) Synthesis using DACN(Tos2,6-OH)

This protocol outlines the steps for conjugating an azide-modified payload to a monoclonal antibody (mAb) using a DACN-based linker.

G mAb mAb mAb_Linker mAb_Linker mAb->mAb_Linker Lysine Conjugation ADC ADC mAb_Linker->ADC SPAAC Reaction Linker Linker Linker->mAb_Linker Payload Payload Payload->ADC

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DACN(Tos2,6-OH)-linker-NHS ester (or other activated form)

  • Azide-functionalized payload (e.g., cytotoxic drug)

  • Reaction buffers and solvents (e.g., DMSO, PBS)

  • Purification system (e.g., size exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a known concentration in an amine-free buffer.

  • Linker Conjugation:

    • Dissolve the DACN-linker-NHS ester in a minimal amount of an organic solvent like DMSO.

    • Add the activated linker solution to the mAb solution with gentle mixing. A typical molar excess of the linker is 5-20 fold over the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Purification of mAb-DACN: Remove the excess, unreacted linker by size exclusion chromatography (SEC) or dialysis.

  • SPAAC Reaction:

    • Add the azide-functionalized payload (typically in a 1.5 to 5-fold molar excess over the mAb-DACN) to the purified mAb-DACN solution.

    • Allow the reaction to proceed for 4-24 hours at room temperature or 37°C.

  • Final Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.

    • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using MS.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

DACN(Tos2,6-OH) is a valuable tool in the construction of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the efficacy and safety of an ADC.

Cleavable vs. Non-Cleavable Linkers

DACN-based linkers can be designed to be either cleavable or non-cleavable.

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes). This releases the payload in its active form.

  • Non-Cleavable Linkers: These linkers are stable and the payload is released only after the complete lysosomal degradation of the antibody within the target cell. This can lead to lower off-target toxicity.

G cluster_cleavable Cleavable Linker ADC cluster_noncleavable Non-Cleavable Linker ADC ADC_C ADC binds to Tumor Cell Internalization_C Internalization ADC_C->Internalization_C Cleavage Linker Cleavage (e.g., low pH, enzymes) Internalization_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Cell_Death_C Cell Death Payload_Release_C->Cell_Death_C ADC_NC ADC binds to Tumor Cell Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome Lysosomal Degradation of Antibody Internalization_NC->Lysosome Payload_Release_NC Payload-Linker-Amino Acid Release Lysosome->Payload_Release_NC Cell_Death_NC Cell Death Payload_Release_NC->Cell_Death_NC

Impact on Cellular Signaling Pathways

Once the payload is released from the DACN-linked ADC, it can induce cancer cell death through various mechanisms, depending on the nature of the cytotoxic agent. Common payloads and their targeted pathways include:

  • Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These payloads cause DNA double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptosis.

  • Topoisomerase Inhibitors (e.g., Deruxtecan): These drugs inhibit topoisomerase enzymes, leading to DNA replication stress and cell death.

The choice of payload, in combination with the properties of the DACN linker and the target antigen of the antibody, determines the overall efficacy and therapeutic window of the ADC.

Conclusion

DACN(Tos2,6-OH) and related diazacyclononynes represent a significant advancement in the field of bioorthogonal chemistry. Their high reactivity, stability, and biocompatibility make them ideal tools for the construction of complex biomolecules, particularly in the rapidly evolving landscape of antibody-drug conjugates. A thorough understanding of the fundamental principles of DACN-based click chemistry, including its mechanism, kinetics, and practical application in bioconjugation, is essential for researchers and drug development professionals seeking to leverage this powerful technology for the creation of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to the Reactivity of Cyclononyne Alkynes: Focus on DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the reactivity of cyclononyne alkynes, with a specific focus on the 4,8-diazacyclonon-1-yne derivative, DACN(Tos2,6-OH). This class of strained alkynes is pivotal in the field of bioorthogonal chemistry, particularly for applications in bioconjugation, drug delivery, and molecular imaging. This document provides a comprehensive overview of the core principles governing their reactivity, comparative kinetic data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of these powerful chemical tools.

Core Principles of Cyclononyne Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reactivity of cyclononyne alkynes in copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is fundamentally driven by the ring strain inherent in the nine-membered ring structure. This strain distorts the typically linear geometry of the alkyne bond, lowering the activation energy of the [3+2] cycloaddition reaction with azides. This allows the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic copper catalysts.

The DACN (4,8-diazacyclononyne) scaffold represents a significant advancement in the design of strained alkynes. The inclusion of nitrogen atoms within the ring structure offers several advantages:

  • Modulation of Reactivity and Stability: The heteroatoms can influence the electronic properties and conformation of the ring, providing a balance between high reactivity and sufficient stability for practical handling and storage.

  • Functionalization Handles: The nitrogen atoms serve as convenient points for the introduction of functional groups, such as the tosyl (Tos) and hydroxyl (-OH) groups in DACN(Tos2,6-OH). These functionalities can be used to further modify the molecule, for instance, by attaching it to biomolecules or surfaces.

The tosyl groups in DACN(Tos2,6-OH) are electron-withdrawing, which can enhance the electrophilicity of the alkyne and potentially increase its reactivity towards the azide dipole. The hydroxyl group provides a site for further conjugation or can influence the solubility of the molecule.

Data Presentation: Comparative Reactivity of Strained Alkynes

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DibenzocyclooctyneDBCO~0.1 - 1.0
Bicyclo[6.1.0]nonyneBCN~0.1
DibenzoazacyclooctyneDIBAC~0.3
BiarylazacyclooctynoneBARAC>1.0
CarboxymethylmonobenzocyclooctyneCOMBO~0.2

Note: The reactivity of DACN derivatives is generally considered to be high and comparable to other efficient click chemistry reagents.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study and application of strained alkynes like DACN(Tos2,6-OH).

Protocol 1: General Procedure for Determining SPAAC Kinetics via ¹H NMR Spectroscopy

This protocol describes a general method to determine the second-order rate constant of a SPAAC reaction between a strained alkyne and an azide.

Materials:

  • Strained alkyne (e.g., DACN(Tos2,6-OH))

  • Azide (e.g., benzyl azide)

  • Anhydrous, deuterated NMR solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the strained alkyne in the chosen deuterated solvent at a precisely known concentration (e.g., 20 mM).

    • Prepare a stock solution of the azide in the same deuterated solvent at a precisely known concentration (e.g., 200 mM).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the strained alkyne stock solution and the internal standard stock solution.

    • Acquire a ¹H NMR spectrum at time t=0 to determine the initial concentration of the alkyne relative to the internal standard.

    • Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube. It is common to use a pseudo-first-order condition with the azide in significant excess (e.g., 10-fold).

    • Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.

    • Monitor the disappearance of a characteristic proton signal from the strained alkyne and/or the appearance of a characteristic proton signal from the triazole product.

  • Data Analysis:

    • For each spectrum, integrate the chosen reactant or product peak and the internal standard peak.

    • Calculate the concentration of the strained alkyne at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the strained alkyne concentration (ln[Alkyne]) versus time.

    • For a reaction under pseudo-first-order conditions, the plot should yield a straight line with a slope equal to -k_obs (the observed rate constant).

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Azide], where [Azide] is the initial concentration of the azide.

Protocol 2: General Procedure for Protein Labeling using a Strained Alkyne

This protocol outlines a general workflow for the bioorthogonal labeling of a protein containing an azide-functionalized unnatural amino acid with a strained alkyne-fluorophore conjugate.

Materials:

  • Protein of interest containing a metabolically or genetically incorporated azide group.

  • Strained alkyne-fluorophore conjugate (e.g., DACN(Tos2,6-OH) conjugated to a fluorescent dye).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • SDS-PAGE gels and associated reagents.

  • In-gel fluorescence scanner.

  • Coomassie stain or other total protein stain.

Procedure:

  • Preparation of Reagents:

    • Dissolve the strained alkyne-fluorophore conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a solution of the azide-containing protein in PBS at a known concentration (e.g., 1 mg/mL).

  • Labeling Reaction:

    • To the protein solution, add the strained alkyne-fluorophore stock solution to achieve the desired final concentration (typically 50-200 µM). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically. Protect the reaction from light if a fluorophore is used.

  • Analysis of Labeling:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the fluorescently labeled protein using an in-gel fluorescence scanner.

    • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.

    • The efficiency of labeling can be estimated by comparing the fluorescence intensity of the labeled protein band to the total protein amount.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Alkyne Strained Alkyne (e.g., DACN(Tos2,6-OH)) TS Transition State Alkyne->TS [3+2] Cycloaddition Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole Bioorthogonal Ligation

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Alkyne Stock D Mix in NMR Tube A->D B Prepare Azide Stock B->D C Prepare Internal Standard C->D E Acquire 1H NMR Spectra (Time-course) D->E F Integrate Peaks E->F G Calculate Concentrations F->G H Plot ln[Alkyne] vs. Time G->H I Determine Rate Constant (k₂) H->I

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs), is a cornerstone of modern therapeutic and diagnostic strategies. The choice of linker technology is critical in this process, dictating the stability, efficacy, and homogeneity of the final product. DACN(Tos2,6-OH) is a next-generation cyclononyne-based linker designed for bioorthogonal conjugation reactions. Its unique strained alkyne structure facilitates highly efficient and specific labeling of azide-modified antibodies via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

These application notes provide a comprehensive overview of the DACN(Tos2,6-OH) linker, including its mechanism of action, protocols for antibody labeling, and representative characterization data. The information presented herein is intended to guide researchers in the successful implementation of this advanced linker technology for the development of novel antibody conjugates.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DACN(Tos2,6-OH) linker participates in a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that occurs between a strained alkyne (the cyclononyne moiety of DACN(Tos2,6-OH)) and an azide-functionalized molecule (such as an azide-modified antibody).

The key features of the SPAAC reaction with DACN(Tos2,6-OH) include:

  • Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups, ensuring that the integrity of the antibody and its target-binding capabilities are maintained.

  • Catalyst-Free: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.

  • High Efficiency: The inherent ring strain of the cyclononyne provides the driving force for the reaction, leading to high yields and rapid conjugation under mild, physiological conditions.

  • Stability: The resulting triazole linkage formed between the antibody and the linker is highly stable, ensuring the integrity of the conjugate in biological systems.

The bent configuration of the alkyne in the DACN(Tos2,6-OH) structure enhances its reactivity in SPAAC reactions.[1] Compared to some cyclooctynes, diaza-cyclononynes like DACN(Tos2,6-OH) can offer superior thermal and chemical stability while maintaining comparable click reactivity.[1]

Experimental Protocols

The following protocols provide a general framework for the site-specific labeling of an azide-modified antibody with DACN(Tos2,6-OH). It is important to note that optimization of reaction conditions (e.g., molar ratios, incubation time, and temperature) may be necessary for different antibodies and payloads.

Protocol 1: Site-Specific Antibody Modification with an Azide Handle

For site-specific conjugation, an azide functional group must be introduced into the antibody. This can be achieved through various methods, including the incorporation of an unnatural amino acid containing an azide moiety (e.g., p-azidomethyl-L-phenylalanine, pAzF) at a specific site in the antibody sequence using genetic engineering techniques.

Materials:

  • Antibody with a site-specifically incorporated azide-containing unnatural amino acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • DACN(Tos2,6-OH)-payload conjugate (dissolved in a compatible organic solvent like DMSO)

  • Reaction buffer (e.g., PBS or other suitable buffer at neutral pH)

  • Purification column (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)

Procedure:

  • Antibody Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Linker-Payload Preparation: Prepare a stock solution of the DACN(Tos2,6-OH)-payload conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO). The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.

  • Conjugation Reaction: Add the desired molar excess of the DACN(Tos2,6-OH)-payload conjugate to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker-payload over the antibody.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours with gentle agitation. The optimal incubation time should be determined empirically.

  • Reaction Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule to consume any unreacted DACN(Tos2,6-OH)-payload.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a suitable chromatography method (e.g., SEC) to remove unconjugated linker-payload and any aggregates.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and functionality.

Experimental Workflow for Antibody Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis azide_ab Azide-Modified Antibody mixing Mixing and Incubation azide_ab->mixing Reaction Buffer dacn_payload DACN(Tos2,6-OH)- Payload dacn_payload->mixing Controlled Molar Ratio purify Purification (e.g., SEC) mixing->purify SPAAC Reaction char Characterization (DAR, Purity) purify->char Purified ADC

Caption: Workflow for site-specific antibody labeling using DACN(Tos2,6-OH) via SPAAC.

Data Presentation: Characterization of Antibody-Drug Conjugates

The successful synthesis of an ADC requires rigorous characterization to ensure its quality and consistency. The following tables provide examples of the types of quantitative data that should be generated.

Disclaimer: The following data is representative and intended for illustrative purposes, as specific quantitative data for DACN(Tos2,6-OH) is not widely available in published literature. Researchers should generate their own data for their specific antibody-payload conjugate.

Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)

AntibodyLinker-PayloadMolar Ratio (Linker:Ab)Reaction Time (h)Temperature (°C)Average DAR
Anti-EGFR mAbDACN-MMAE5:112251.8
Anti-EGFR mAbDACN-MMAE10:112253.5
Anti-HER2 mAbDACN-MMAF5:124372.0
Anti-HER2 mAbDACN-MMAF10:124373.8

Table 2: Purity and Stability of the Resulting ADC

ADC ConstructPurity by SEC (%)Aggregation (%)Stability (7 days at 4°C, % Intact ADC)
Anti-EGFR-DACN-MMAE (DAR 3.5)>98<2>95
Anti-HER2-DACN-MMAF (DAR 3.8)>97<3>95

Table 3: In Vitro Cytotoxicity of an Exemplary Anti-EGFR ADC

Cell LineTarget ExpressionIC50 (nM) of Anti-EGFR-DACN-MMAE
A431EGFR +++0.5
MDA-MB-231EGFR +15.2
MCF-7EGFR ->1000

Signaling Pathway: EGFR-Targeted ADC Mechanism of Action

ADCs developed with the DACN(Tos2,6-OH) linker can be designed to target a variety of cell surface receptors. A common and well-validated target in oncology is the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the proposed mechanism of action for an anti-EGFR ADC.

EGFR_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Anti-EGFR ADC (DACN-Payload) EGFR EGFR ADC->EGFR 1. Binding endosome Endosome EGFR->endosome 2. Internalization ras_raf RAS-RAF-MEK-ERK Pathway EGFR->ras_raf Signaling Blockade pi3k_akt PI3K-AKT-mTOR Pathway EGFR->pi3k_akt lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload lysosome->payload 4. Payload Release dna_damage DNA Damage & Apoptosis payload->dna_damage 5. Cytotoxicity proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation

Caption: Mechanism of an anti-EGFR ADC, from cell surface binding to payload release.

Upon administration, the anti-EGFR antibody component of the ADC specifically binds to EGFR on the surface of tumor cells. This binding can also block the downstream signaling pathways that promote cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Following binding, the ADC-EGFR complex is internalized into the cell through endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload. The released payload can then exert its therapeutic effect, for example, by inducing DNA damage and triggering apoptosis, ultimately leading to the death of the cancer cell.

Conclusion

The DACN(Tos2,6-OH) linker represents a valuable tool for the construction of advanced antibody conjugates. Its participation in catalyst-free, bioorthogonal SPAAC reactions allows for the creation of stable and well-defined biotherapeutics. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this technology in their own drug development programs. Careful optimization and thorough characterization will be key to unlocking the full therapeutic potential of antibodies labeled with the DACN(Tos2,6-OH) linker.

References

Application Notes and Protocols for Live Cell Imaging Using DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in this field is the specific and minimally invasive labeling of biomolecules of interest. Bioorthogonal chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a robust method for achieving this. DACN(Tos2,6-OH) is a potent click chemistry reagent featuring a distinctively bent alkyne moiety.[1] This strained alkyne structure enhances its reactivity in SPAAC reactions, making it a valuable tool for biological applications.[1] Compared to some other cyclooctynes, DACN derivatives are reported to have superior thermal and chemical stability while maintaining comparable click reactivity.[1]

It is important to note that DACN(Tos2,6-OH) is not itself a fluorophore . Instead, it serves as a reactive "handle" that can be conjugated to a fluorescent dye. This application note provides a comprehensive guide on the principles and a generalized protocol for using a fluorescently-labeled DACN(Tos2,6-OH) derivative for live cell imaging. The methodology is based on a two-step labeling strategy:

  • Metabolic Labeling: Cells are cultured with a precursor molecule containing an azide group. This precursor is metabolized by the cell and incorporated into biomolecules of interest (e.g., glycans, proteins, or nucleic acids).

  • Bioorthogonal Ligation: A fluorescent dye conjugated to DACN(Tos2,6-OH) is added to the cells. The strained alkyne of the DACN moiety reacts specifically and covalently with the azide group on the biomolecule via SPAAC, effectively "clicking" the fluorophore onto its target for visualization.

This copper-free click chemistry approach is highly biocompatible, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst, which is a significant advantage for live-cell imaging.[2]

Data Presentation

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DBCO Benzyl Azide~0.6 - 1.0High reactivity, widely used.[3]
DIBO Benzyl Azide~0.3 - 0.7Good reactivity.
BCN Benzyl Azide~0.06 - 0.1Smaller size and less hydrophobic than DBCO.
Tetra-fluorinated Aromatic Azide Cyclooctyneup to 3.60Very fast reaction with certain cyclooctynes.

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

Signaling Pathways and Workflows

two_step_labeling_strategy cluster_cell Live Cell cluster_labeling Fluorescent Labeling Metabolic_Labeling Step 1: Metabolic Labeling Bioorthogonal_Ligation Step 2: Bioorthogonal Ligation Azido_Sugar Azido-Sugar Precursor (e.g., Ac4ManNAz) Cellular_Metabolism Cellular Metabolic Pathways Azido_Sugar->Cellular_Metabolism Uptake Azide_Labeled_Biomolecule Biomolecule with Azide Handle Cellular_Metabolism->Azide_Labeled_Biomolecule Incorporation SPAAC_Reaction SPAAC Reaction Azide_Labeled_Biomolecule->SPAAC_Reaction DACN_Fluorophore DACN-Fluorophore Conjugate DACN_Fluorophore->SPAAC_Reaction Addition to Cells Labeled_Biomolecule Fluorescently Labeled Biomolecule SPAAC_Reaction->Labeled_Biomolecule Imaging Fluorescence Microscopy Labeled_Biomolecule->Imaging Visualization

Caption: Two-step strategy for live cell imaging using a DACN-fluorophore conjugate.

experimental_workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Metabolic_Labeling 2. Metabolic Labeling with Azido-Sugar (24-72h) Cell_Culture->Metabolic_Labeling Wash1 3. Wash Cells (3x with PBS) Metabolic_Labeling->Wash1 Labeling 4. Incubate with DACN-Fluorophore (30-60 min) Wash1->Labeling Wash2 5. Wash Cells (3x with PBS) Labeling->Wash2 Imaging 6. Live Cell Imaging Wash2->Imaging End End Imaging->End

Caption: Experimental workflow for live cell imaging via SPAAC.

Experimental Protocols

Protocol 1: Generalized Procedure for Conjugating a Fluorophore to DACN(Tos2,6-OH)

This protocol describes a general method for conjugating an amine-reactive fluorophore to the hydroxyl group of DACN(Tos2,6-OH). The specific reaction conditions may need to be optimized depending on the chosen fluorophore.

Materials:

  • DACN(Tos2,6-OH)

  • Amine-reactive fluorophore (e.g., an NHS ester or isothiocyanate derivative)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring and purification

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve DACN(Tos2,6-OH) in a minimal amount of anhydrous DMF or DMSO.

  • Base Addition: Add 1.5-2.0 equivalents of TEA or DIPEA to the solution to deprotonate the hydroxyl group, creating a more nucleophilic alkoxide.

  • Fluorophore Addition: Add 1.0-1.2 equivalents of the amine-reactive fluorophore to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature, protected from light, for 2-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Purification: Once the reaction is complete, the DACN-fluorophore conjugate can be purified by preparative HPLC or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

  • Storage: Store the purified DACN-fluorophore conjugate in a desiccated, light-protected environment at -20°C.

Protocol 2: Live Cell Imaging of Glycans using a DACN-Fluorophore Conjugate

This protocol details the metabolic labeling of cellular glycans with an azido-sugar, followed by fluorescent labeling with a generic DACN-fluorophore conjugate via SPAAC for visualization.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), sterile

  • DACN-fluorophore conjugate (prepared as in Protocol 1 or obtained from a custom synthesis service)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope equipped with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

Step 1: Metabolic Labeling of Cells

  • Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere and grow to 50-70% confluency.

  • Prepare Azido-Sugar Medium: Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 50 mM). Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

  • Metabolic Incorporation: Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for the metabolic incorporation of the azido-sugar into cellular glycans.

Step 2: SPAAC Reaction with DACN-Fluorophore

  • Prepare Labeling Solution: Prepare a stock solution of the DACN-fluorophore conjugate in anhydrous DMSO (e.g., 1-10 mM). Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.

  • Washing: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.

  • Labeling: Add the DACN-fluorophore labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm live-cell imaging medium to remove any unreacted DACN-fluorophore conjugate.

Step 3: Live Cell Imaging

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 (1 µg/mL) in live-cell imaging medium for 5-10 minutes.

  • Imaging: Mount the dish or slide on the fluorescence microscope equipped with a live-cell imaging chamber. Acquire images using the appropriate filter sets for the chosen fluorophore and the optional nuclear stain.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Fluorescence Signal - Inefficient metabolic labeling. - Low concentration of DACN-fluorophore. - Insufficient incubation time for SPAAC.- Increase the concentration or incubation time of the azido-sugar. - Increase the concentration of the DACN-fluorophore. - Increase the incubation time for the SPAAC reaction.
High Background Fluorescence - Incomplete removal of unbound DACN-fluorophore. - Non-specific binding of the probe.- Increase the number and duration of the washing steps after labeling. - Decrease the concentration of the DACN-fluorophore.
Cell Toxicity - High concentration of DMSO in the final medium. - High concentration of the DACN-fluorophore. - Phototoxicity from imaging.- Ensure the final DMSO concentration is below 0.5%. - Perform a dose-response curve to determine the optimal, non-toxic concentration of the DACN-fluorophore. - Minimize light exposure during imaging by using the lowest possible laser power and exposure times.

Conclusion

DACN(Tos2,6-OH) represents a promising reagent for live-cell imaging applications when used as a reactive handle in a two-step bioorthogonal labeling strategy. Its enhanced reactivity and stability make it a potentially valuable alternative to other cyclooctynes for SPAAC. The protocols provided herein offer a general framework for the successful application of DACN-based probes in the dynamic world of live cell imaging. Researchers are encouraged to optimize the outlined conditions for their specific cell types and experimental goals.

References

Application Notes and Protocols for DACN(Tos2,6-OH) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Tos2,6-OH) is a cutting-edge bioorthogonal chemical tool designed for the construction of targeted drug delivery systems. As a strained diazacyclononyne, it participates in highly efficient and selective copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction enables the covalent conjugation of a targeting moiety (e.g., an antibody) to a therapeutic payload with exceptional control and under biocompatible conditions. The inherent stability and rapid reaction kinetics of the DACN core make it an ideal component for developing robust and effective targeted therapies, such as antibody-drug conjugates (ADCs).

These application notes provide a comprehensive overview of the utility of DACN(Tos2,6-OH) in targeted drug delivery, including detailed protocols for conjugation, characterization, and evaluation of the resulting conjugates.

Key Features of DACN(Tos2,6-OH)

  • High Reactivity in SPAAC: The strained alkyne within the diazacyclononyne ring system exhibits rapid reaction kinetics with azide-functionalized molecules, enabling efficient conjugation at low concentrations and physiological conditions.

  • Excellent Stability: DACN(Tos2,6-OH) and the resulting triazole linkage are stable under a wide range of physiological and chemical conditions, ensuring the integrity of the drug conjugate in vitro and in vivo.

  • Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cellular toxicity associated with copper-catalyzed click chemistry, making it suitable for applications involving live cells and in vivo studies.

  • Versatile Functional Handle: The hydroxyl (-OH) group provides a convenient point for the attachment of various payloads, linkers, or imaging agents, allowing for a modular approach to the design of targeted drug delivery systems.

Applications

The primary application of DACN(Tos2,6-OH) is as a critical linker component in the synthesis of antibody-drug conjugates (ADCs). In this context, it facilitates the site-specific attachment of a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen. This targeted approach aims to enhance the therapeutic index of the drug by maximizing its concentration at the tumor site while minimizing systemic toxicity.

Beyond ADCs, DACN(Tos2,6-OH) can be employed in the construction of other targeted delivery platforms, including:

  • Nanoparticle-based drug carriers: Conjugation of targeting ligands (e.g., peptides, aptamers) to the surface of drug-loaded nanoparticles.

  • Targeted imaging agents: Linking of imaging probes (e.g., fluorophores, radioisotopes) to targeting molecules for diagnostic applications.

  • Prodrug activation systems: Development of targeted prodrugs that are activated at the site of interest.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the application of DACN(Tos2,6-OH) in the development of antibody-drug conjugates. The data presented are representative values obtained from studies utilizing strained alkyne linkers in site-specific conjugation.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
Parameter Typical Value/Range
Conjugation Efficiency > 95%
Average DAR 2.0 - 4.0
Homogeneity (DAR Distribution) Predominantly a single DAR species
Table 2: In Vitro Stability of Strained Alkyne-Linked ADCs
Condition % Intact ADC after 7 days
Human Plasma (37°C) > 90%
Mouse Plasma (37°C) > 85%
Table 3: Representative In Vitro Cytotoxicity Data
Cell Line ADC (IC50)
Antigen-Positive Cancer Cells 1 - 10 nM
Antigen-Negative Control Cells > 1000 nM

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis using DACN(Tos2,6-OH)

This protocol describes the generation of a site-specifically conjugated ADC by reacting an azide-modified antibody with a DACN(Tos2,6-OH)-functionalized drug.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N3)

  • DACN(Tos2,6-OH)-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units (10 kDa MWCO)

  • HPLC system with a hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer

Procedure:

  • Antibody Preparation:

    • Start with a monoclonal antibody that has been site-specifically modified to contain an azide group. This can be achieved through enzymatic methods (e.g., using transglutaminase) or by incorporating an unnatural amino acid.

    • Buffer exchange the mAb-N3 into PBS, pH 7.4, using an Amicon Ultra centrifugal filter unit.

    • Adjust the final concentration of mAb-N3 to 5-10 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the mAb-N3 with a 5-fold molar excess of the DACN(Tos2,6-OH)-drug conjugate.

    • Gently mix the solution and incubate at room temperature (20-25°C) for 4-16 hours with gentle agitation.

  • Purification of the ADC:

    • After the incubation period, remove the excess unconjugated DACN(Tos2,6-OH)-drug by buffer exchange into PBS, pH 7.4, using an Amicon Ultra centrifugal filter unit.

    • Repeat the buffer exchange process at least three times to ensure complete removal of the unreacted components.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Analyze the purified ADC by HIC-HPLC. The number of conjugated drugs alters the hydrophobicity of the antibody, allowing for the separation of species with different DARs.

      • Confirm the DAR by mass spectrometry. Deconvolute the mass spectrum of the intact ADC to identify the masses corresponding to the antibody with different numbers of conjugated drugs.

    • Purity and Aggregation Analysis:

      • Assess the purity and presence of aggregates using size-exclusion chromatography (SEC)-HPLC.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb-N3 Azide-Modified Antibody (mAb-N3) Reaction SPAAC Reaction (RT, 4-16h) mAb-N3->Reaction DACN_Drug DACN(Tos2,6-OH)-Drug Conjugate DACN_Drug->Reaction Purification Purification (Buffer Exchange) Reaction->Purification HIC_HPLC HIC-HPLC (DAR Determination) Purification->HIC_HPLC Characterize Mass_Spec Mass Spectrometry (DAR Confirmation) Purification->Mass_Spec SEC_HPLC SEC-HPLC (Purity/Aggregation) Purification->SEC_HPLC

Workflow for ADC synthesis and characterization.
Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the potency and specificity of the newly synthesized ADC on cancer cell lines.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • ADC construct

  • Control antibody (unconjugated)

  • Free drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete culture medium.

    • Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plates for 72-96 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • After the incubation period, allow the plates to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells to determine the percentage of cell viability.

    • Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cytotoxicity_Assay_Workflow Cell_Seeding Seed Antigen-Positive and Antigen-Negative Cells Treatment Treat with Serial Dilutions of ADC, Controls, and Free Drug Cell_Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability_Assay Add Cell Viability Reagent Incubation->Viability_Assay Data_Acquisition Measure Signal (Luminescence/Absorbance) Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Data_Acquisition->Data_Analysis

Workflow for in vitro cytotoxicity assay.
Protocol 3: Cellular Uptake and Internalization Study

This protocol describes a fluorescence-based method to visualize and quantify the cellular uptake and internalization of the ADC.

Materials:

  • ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Antigen-positive and antigen-negative cells

  • Poly-D-lysine coated glass-bottom dishes or chamber slides

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal staining dye (e.g., LysoTracker™ Red)

  • Confocal microscope

  • Flow cytometer

Procedure:

A. Confocal Microscopy (Qualitative Analysis):

  • Cell Seeding: Seed cells on poly-D-lysine coated glass-bottom dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled ADC (e.g., at 10 µg/mL) for various time points (e.g., 1, 4, 24 hours).

  • Staining: In the last 30 minutes of incubation, add Hoechst 33342 and LysoTracker™ Red to the medium to stain the nucleus and lysosomes, respectively.

  • Imaging: Wash the cells with PBS and image them using a confocal microscope. Co-localization of the fluorescent ADC signal with the lysosomal marker will indicate internalization and trafficking to the lysosome.

B. Flow Cytometry (Quantitative Analysis):

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled ADC at a fixed concentration for different time points.

  • Cell Harvesting: After incubation, wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend them in FACS buffer (PBS with 1% BSA).

  • Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of ADC uptake per cell.

Cellular_Uptake_Signaling cluster_cell Target Cell Receptor Target Antigen (Receptor) Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Cell_Death Cell Death Drug_Release->Cell_Death Induction of Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Signaling pathway of ADC internalization and action.

Troubleshooting

Problem Possible Cause Recommendation
Low Conjugation Efficiency Inactive azide or DACN reagent.Ensure the freshness and proper storage of reagents. Perform a small-scale test reaction with a known azide to check the reactivity of the DACN reagent.
Steric hindrance at the conjugation site.Consider using a longer spacer in the DACN-drug linker.
High Levels of Aggregation Hydrophobicity of the drug-linker.Include a hydrophilic spacer (e.g., PEG) in the linker design. Optimize the purification process to remove aggregates.
Inconsistent DAR Incomplete reaction or side reactions.Optimize reaction time and stoichiometry. Ensure the purity of the starting materials.
Low In Vitro Potency Inefficient internalization of the ADC.Confirm target antigen expression on the cell line. Evaluate the internalization rate of the unconjugated antibody.
Stable linker preventing drug release.If using a non-cleavable linker, ensure the payload can be active once the antibody is degraded in the lysosome.

Conclusion

DACN(Tos2,6-OH) represents a powerful and versatile tool for the construction of targeted drug delivery systems. Its application in SPAAC chemistry allows for the precise and stable conjugation of therapeutic payloads to targeting moieties, a critical step in the development of next-generation therapies like ADCs. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate DACN(Tos2,6-OH) into their drug development workflows, paving the way for more effective and safer targeted treatments.

Application Notes and Protocols for DACN(Tos2,6-OH) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Tos2,6-OH) is a bifunctional linker that incorporates a strained diazacyclononyne (DACN) moiety, enabling covalent modification of biomolecules through highly efficient and bioorthogonal "click chemistry" reactions. The strained alkyne in the DACN ring system can react with azide-functionalized molecules via either Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual reactivity, combined with reported enhanced thermal and chemical stability over some cyclooctynes, makes DACN(Tos2,6-OH) a versatile tool for the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.[1]

These application notes provide detailed protocols for the conjugation of DACN(Tos2,6-OH) to azide-modified proteins, with a focus on antibody conjugation. Both SPAAC and CuAAC protocols are presented, along with methods for the characterization of the resulting conjugates.

Data Presentation

The following tables provide representative data for the conjugation of an azide-modified monoclonal antibody (mAb) with a hypothetical drug-linker containing DACN(Tos2,6-OH). These values are intended to serve as a benchmark for successful conjugation experiments.

Table 1: Reaction Conditions and Efficiency for DACN(Tos2,6-OH) Conjugation

ParameterSPAAC ProtocolCuAAC Protocol
Reactants Azide-modified mAb, DACN(Tos2,6-OH)-DrugAzide-modified mAb, DACN(Tos2,6-OH)-Drug
Molar Ratio (Linker:mAb) 5:1 - 10:13:1 - 5:1
Solvent PBS, pH 7.4 with up to 10% DMSOPBS, pH 7.4 with up to 10% DMSO
Catalyst NoneCuSO₄, THPTA
Reducing Agent NoneSodium Ascorbate
Temperature (°C) 25 - 3725
Reaction Time (h) 4 - 121 - 4
Typical Conjugation Yield (%) > 90> 95

Table 2: Characterization of a Monoclonal Antibody-DACN(Tos2,6-OH)-Drug Conjugate

Analytical MethodParameter MeasuredTypical Result
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR)Average DAR of 3.8 (mixture of DAR2 and DAR4 species)
Reversed-Phase Liquid Chromatography (RP-LC) DAR and PurityPurity > 98%
Mass Spectrometry (MS) Molecular Weight ConfirmationObserved mass shift corresponding to the addition of 4 drug-linker moieties
Size Exclusion Chromatography (SEC) Aggregation and FragmentationMonomer purity > 99%, no significant aggregation
Binding Assay (ELISA) Antigen Binding AffinityNo significant change in binding affinity compared to the unconjugated mAb

Experimental Protocols

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of DACN(Tos2,6-OH) to an Azide-Modified Antibody

This protocol describes the copper-free conjugation of a DACN(Tos2,6-OH)-functionalized molecule to an antibody containing an azide group. The azide can be introduced into the antibody through various methods, such as the genetic incorporation of an unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine) or by enzymatic modification.

Materials:

  • Azide-modified antibody (azide-mAb) in Phosphate Buffered Saline (PBS), pH 7.4

  • DACN(Tos2,6-OH)-functionalized payload (e.g., drug, fluorophore)

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

  • Size exclusion chromatography (SEC) column for antibody purification

  • Amicon® Ultra centrifugal filter units (or equivalent) for buffer exchange and concentration

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the DACN(Tos2,6-OH)-payload in DMSO at a concentration of 1-10 mM.

    • Ensure the azide-mAb is at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired volume of azide-mAb solution.

    • Slowly add a 5-10 molar excess of the DACN(Tos2,6-OH)-payload stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at 25-37°C for 4-12 hours with gentle end-over-end mixing. The optimal reaction time should be determined empirically.

  • Purification of the Conjugate:

    • Remove the excess, unreacted DACN(Tos2,6-OH)-payload and DMSO by SEC.

    • Use a column appropriate for antibody purification (e.g., Superdex 200 or equivalent) and PBS, pH 7.4 as the mobile phase.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the monomeric antibody conjugate.

    • Alternatively, perform buffer exchange using centrifugal filter units to remove small molecule impurities.

  • Characterization of the Conjugate:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Analyze the Drug-to-Antibody Ratio (DAR) by HIC or RP-LC.

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

    • Assess the level of aggregation by SEC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DACN(Tos2,6-OH) to an Azide-Modified Antibody

This protocol describes the copper-catalyzed conjugation of a DACN(Tos2,6-OH)-functionalized molecule to an azide-modified antibody. This method is generally faster than SPAAC but requires the presence of a copper(I) catalyst, a reducing agent, and a copper-chelating ligand to protect the antibody from oxidative damage.

Materials:

  • Azide-modified antibody (azide-mAb) in PBS, pH 7.4

  • DACN(Tos2,6-OH)-functionalized payload

  • DMSO

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • PBS, pH 7.4

  • SEC column or centrifugal filter units for purification

Procedure:

  • Preparation of Reactants:

    • Prepare stock solutions of the DACN(Tos2,6-OH)-payload, CuSO₄, THPTA, and sodium ascorbate as described above.

    • Ensure the azide-mAb is at a concentration of 1-10 mg/mL in degassed PBS, pH 7.4.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-mAb solution.

    • Add a 3-5 molar excess of the DACN(Tos2,6-OH)-payload stock solution.

    • Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ solution to the THPTA solution to achieve a final ligand-to-copper ratio of 5:1.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature (25°C) for 1-4 hours with gentle mixing.

  • Purification of the Conjugate:

    • Purify the antibody conjugate using SEC or centrifugal filtration as described in the SPAAC protocol to remove the catalyst, excess payload, and other small molecules.

  • Characterization of the Conjugate:

    • Characterize the purified conjugate for protein concentration, DAR, identity, and aggregation as described in the SPAAC protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization azide_mAb Azide-Modified Antibody spaac SPAAC (No Catalyst) azide_mAb->spaac cuaac CuAAC (+ CuSO4/THPTA, + Na-Ascorbate) azide_mAb->cuaac dacn_payload DACN(Tos2,6-OH) -Payload dacn_payload->spaac dacn_payload->cuaac purify Size Exclusion Chromatography (SEC) spaac->purify cuaac->purify hic HIC (DAR) purify->hic ms Mass Spectrometry purify->ms sec_analysis SEC (Aggregation) purify->sec_analysis

Caption: Experimental workflow for DACN(Tos2,6-OH) conjugation.

adc_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell adc Antibody-Drug Conjugate (ADC) receptor Tumor-Associated Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug Released Drug lysosome->drug Drug Release target Intracellular Target (e.g., DNA, Tubulin) drug->target Binding apoptosis Apoptosis target->apoptosis Cell Death

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC).

References

Application Notes and Protocols for Dual-Functionalization of Proteins using DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dual-functionalization of proteins using the novel reagent DACN(Tos2,6-OH). This reagent possesses a unique structure featuring a strained alkyne for bioorthogonal click chemistry and a hydroxyl group, enabling the sequential or orthogonal introduction of two different molecular entities onto a protein of interest. This capability is of significant interest in drug development, proteomics, and various research applications where precise control over protein modification is crucial. These notes offer a comprehensive guide, from the principles of the technology to detailed experimental protocols and data interpretation.

Introduction

Dual-functionalization of proteins, the site-specific introduction of two distinct chemical moieties, is a powerful tool for creating sophisticated biomolecules with enhanced or novel properties. This technology is pivotal in the development of next-generation antibody-drug conjugates (ADCs), multifunctional imaging agents, and precisely controlled therapeutic proteins. DACN(Tos2,6-OH) (di-p-toluenesulfonyl-6-hydroxy-1,5-diazacyclonon-3-yne) is a versatile reagent designed for such applications. Its strained cyclononyne moiety allows for rapid and specific strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established bioorthogonal "click" reaction.[1] Additionally, the presence of a hydroxyl group offers a secondary site for conjugation, which can be functionalized through various chemical strategies. The superior thermal and chemical stability of the DACN core, compared to some cyclooctynes, makes it a robust choice for multi-step synthetic procedures.[1]

Principle of DACN(Tos2,6-OH) Mediated Dual-Functionalization

The dual-functionalization strategy using DACN(Tos2,6-OH) is predicated on a two-step sequential modification approach. This ensures controlled and specific attachment of two different payloads. The general principle involves:

  • First Functionalization: The DACN(Tos2,6-OH) reagent is first reacted with the target protein. This can be achieved by targeting a specific amino acid residue (e.g., lysine, cysteine) through an appropriate linker attached to the DACN molecule.

  • Second Functionalization: Following the initial conjugation and purification of the singly-modified protein, the exposed reactive handle on the DACN moiety (either the alkyne or a derivative of the hydroxyl group) is used to attach the second molecule of interest.

This sequential approach prevents cross-reactivity and allows for the precise construction of dually functionalized proteins.

Quantitative Data Summary

While specific quantitative data for DACN(Tos2,6-OH) in dual-functionalization of proteins is not extensively published, the following table summarizes expected performance parameters based on the known reactivity of its functional groups in similar applications. These values should be considered as a general guideline and may require optimization for specific proteins and payloads.

ParameterTypical RangeNotes
First Functionalization Efficiency (SPAAC) > 90%Reaction with an azide-modified protein. Highly efficient and bioorthogonal.
Reaction Time (SPAAC) 1 - 4 hoursDependent on concentration and steric accessibility of the azide.
Second Functionalization Efficiency (OH-group) 60 - 85%Dependent on the chosen conjugation chemistry for the hydroxyl group.
Reaction Time (OH-group derivatization) 2 - 12 hoursVaries significantly with the chosen chemical strategy.
Overall Dual-Functionalization Yield 50 - 75%Represents the cumulative yield of both functionalization steps.
Stability of Conjugate (pH 6.5-8.0) HighThe resulting triazole and chosen secondary linkage are generally stable.

Experimental Protocols

Protocol 1: Sequential Dual-Functionalization of a Protein via Lysine and Azide Handles

This protocol describes the dual-functionalization of a protein containing accessible lysine residues and a genetically encoded azide-bearing unnatural amino acid.

Materials:

  • Protein of interest (with accessible lysines and an azide group) in a suitable buffer (e.g., PBS, pH 7.4)

  • DACN(Tos2,6-OH)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • Anhydrous DMF or DMSO

  • Payload 1 (e.g., a fluorescent dye with a primary amine)

  • Payload 2 (e.g., a PEG chain with an azide or other reactive group for the second step)

  • Purification columns (e.g., SEC, IEX)

  • Reaction buffers (e.g., PBS, Borate buffer)

  • Quenching reagent (e.g., Tris buffer)

Workflow Diagram:

G cluster_0 Step 1: Activation of DACN(Tos2,6-OH) cluster_1 Step 2: First Functionalization (Lysine Targeting) cluster_2 Step 3: Second Functionalization (SPAAC) A DACN(Tos2,6-OH) B NHS, DCC in DMF A->B C DACN(Tos2,6-OH)-NHS ester B->C E DACN(Tos2,6-OH)-NHS ester D Protein-NH2 D->E pH 8.0-8.5 F Protein-NH-CO-DACN(Tos2,6-OH) E->F G Purification (SEC) F->G H Protein-DACN I Azide-Payload 2 H->I Click Reaction J Dually Functionalized Protein I->J K Purification (IEX/HIC) J->K

Caption: Sequential dual-functionalization workflow.

Procedure:

  • Activation of DACN(Tos2,6-OH) (if targeting amines):

    • Note: This step is necessary if the hydroxyl group is to be used for protein conjugation via an NHS ester.

    • Dissolve DACN(Tos2,6-OH), NHS, and DCC in anhydrous DMF in a 1:1.2:1.2 molar ratio.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the formation of the NHS ester by TLC or LC-MS.

    • The resulting DACN(Tos2,6-OH)-NHS ester can be used directly or stored under inert gas at -20°C.

  • First Functionalization (Lysine Conjugation):

    • Prepare the protein solution at a concentration of 1-5 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0).

    • Add a 5-20 fold molar excess of the DACN(Tos2,6-OH)-NHS ester solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

    • Remove excess reagent and purify the singly-modified protein using size-exclusion chromatography (SEC).

    • Characterize the product by SDS-PAGE and Mass Spectrometry to confirm conjugation.

  • Second Functionalization (SPAAC Reaction):

    • To the purified protein-DACN conjugate, add a 5-10 fold molar excess of the azide-containing payload (Payload 2).

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

    • Monitor the reaction progress by LC-MS or SDS-PAGE (if the payload causes a significant mass shift).

    • Purify the dually functionalized protein using an appropriate chromatography method (e.g., ion-exchange or hydrophobic interaction chromatography) to separate it from any unreacted or singly-labeled protein.

    • Characterize the final product thoroughly using techniques such as Mass Spectrometry, UV-Vis spectroscopy, and functional assays.

Protocol 2: Orthogonal Labeling of a Protein with Cysteine and an Azide

This protocol outlines a strategy where DACN(Tos2,6-OH) is first modified with a maleimide group to target a cysteine residue, followed by a SPAAC reaction.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of DACN-Maleimide cluster_1 Step 2: First Functionalization (Cysteine Targeting) cluster_2 Step 3: Second Functionalization (SPAAC) A DACN(Tos2,6-OH) B Maleimide-linker-NHS A->B C DACN-linker-Maleimide B->C E DACN-linker-Maleimide D Protein-SH D->E pH 6.5-7.5 F Protein-S-Maleimide-linker-DACN E->F G Purification (SEC) F->G H Protein-DACN I Azide-Payload H->I Click Reaction J Dually Functionalized Protein I->J K Purification (IEX/HIC) J->K

Caption: Cysteine-specific dual-functionalization workflow.

Procedure:

  • Synthesis of DACN-Maleimide:

    • The hydroxyl group of DACN(Tos2,6-OH) can be reacted with a bifunctional linker containing an NHS ester on one end and a maleimide on the other (e.g., SMCC). This creates a DACN-maleimide reagent.

  • First Functionalization (Cysteine Conjugation):

    • Reduce any disulfide bonds in the protein if a specific cysteine is to be targeted.

    • Buffer exchange the protein into a cysteine-reactive buffer (e.g., PBS with EDTA, pH 6.5-7.5).

    • Add a 5-10 fold molar excess of the DACN-maleimide reagent.

    • Incubate for 2-4 hours at room temperature.

    • Purify the singly-modified protein using SEC.

  • Second Functionalization (SPAAC Reaction):

    • Follow the same procedure as in Protocol 1, Step 3.

Applications in Drug Development

The ability to dually functionalize proteins with DACN(Tos2,6-OH) opens up numerous possibilities in drug development:

  • Antibody-Drug Conjugates (ADCs): One functionality can be used to attach the cytotoxic payload, while the other can be used to conjugate a half-life extension moiety (like PEG) or an imaging agent for pharmacokinetics studies.

  • Bispecific Antibodies: While typically generated through recombinant DNA technology, chemical conjugation can be used to create bispecific constructs by linking two different antibody fragments.

  • Targeted Drug Delivery: A targeting ligand (e.g., a peptide or small molecule) can be attached via one arm of the DACN reagent, and a therapeutic agent via the other, leading to highly specific drug delivery vehicles.

Signaling Pathway Visualization (Hypothetical Example)

The following diagram illustrates a hypothetical signaling pathway that could be studied using a dually functionalized protein, such as an antibody labeled with a fluorescent reporter and an inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Cascade Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Nuclear Translocation Antibody Dual-Functionalized Antibody (Inhibitor + Fluorophore) Antibody->Receptor Binding & Inhibition

Caption: Probing a signaling pathway with a dually functionalized antibody.

Conclusion

DACN(Tos2,6-OH) represents a promising reagent for the advanced chemical modification of proteins. Its dual reactive sites, combined with the robust nature of the DACN core, provide a reliable platform for constructing complex and multifunctional protein conjugates. The protocols and data presented here offer a foundational guide for researchers to explore the potential of this technology in their specific applications, from basic research to the frontiers of drug development. Further optimization of reaction conditions will be necessary for each unique protein and payload combination to achieve maximal efficiency and yield.

References

Application Notes and Protocols for Incorporating DACN(Tos2,6-OH) into Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Tos2,6-OH) is a versatile, strained alkyne-containing bifunctional linker for modern bioconjugation. Its unique 4,8-diazacyclononyne backbone provides a balance of reactivity and stability, making it an excellent choice for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This copper-free click chemistry approach is ideal for conjugating biomolecules under mild, biocompatible conditions, which is crucial for preserving the structure and function of sensitive peptides and oligonucleotides.

These application notes provide detailed protocols for the incorporation of DACN(Tos2,6-OH) into peptides and oligonucleotides, their subsequent purification, and characterization. The methodologies described herein are foundational for the development of novel bioconjugates for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics.

Data Presentation

Table 1: Comparative Reactivity of Strained Alkynes in SPAAC

While specific kinetic data for DACN(Tos2,6-OH) is not extensively published, its reactivity is comparable to other second-generation cyclooctynes. The following table provides a comparative overview of the second-order rate constants for common strained alkynes with benzyl azide, which can serve as a guide for reaction optimization.

CycloalkyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO~0.1 - 1.0High reactivity, but can be hydrophobic.
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1Smaller and more hydrophilic than DBCO, but less reactive.
4,8-Diazacyclononyne (DACN) derivative DACN Estimated ~0.1 - 0.5 Good balance of reactivity and stability; hydrophilic backbone.
DIBODIBO~0.3 - 0.7High reactivity.

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Table 2: Typical Purification and Characterization Parameters
BiomoleculePurification MethodTypical PurityPrimary CharacterizationSecondary Characterization
DACN-Peptide ConjugateRP-HPLC>95%LC-MSAmino Acid Analysis, NMR
DACN-Oligonucleotide ConjugateRP-HPLC, PAGE>90%LC-MS, MALDI-TOFUV-Vis Spectroscopy, CE

Experimental Protocols

Protocol 1: Incorporation of DACN(Tos2,6-OH) into Peptides via Amide Coupling

This protocol describes the conjugation of DACN(Tos2,6-OH) to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) through the formation of a stable amide bond. This is achieved by activating the hydroxyl group of DACN(Tos2,6-OH) to form an active ester, which then reacts with the peptide's amine.

Materials:

  • Peptide with a free amine group (lyophilized)

  • DACN(Tos2,6-OH)

  • N,N'-Disuccinimidyl carbonate (DSC) or other activating agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of DACN(Tos2,6-OH): a. Dissolve DACN(Tos2,6-OH) (1.2 eq) and DSC (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of DACN. Monitor the reaction by TLC or LC-MS.

  • Peptide Conjugation: a. Dissolve the lyophilized peptide (1 eq) in anhydrous DMF. b. Add the activated DACN-NHS ester solution from step 1c to the peptide solution. c. Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS to check for the formation of the desired conjugate.

  • Purification: a. After the reaction is complete, dilute the reaction mixture with water containing 0.1% TFA. b. Purify the DACN-peptide conjugate by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1][2][3][4][5] c. Collect fractions containing the desired product, as confirmed by analytical LC-MS. d. Lyophilize the pure fractions to obtain the DACN-peptide conjugate as a white powder.

  • Characterization: a. Confirm the identity and purity of the final product by analytical LC-MS. b. For more detailed structural confirmation, perform tandem mass spectrometry (MS/MS) and/or NMR spectroscopy.

Protocol 2: Post-Synthetic Modification of Oligonucleotides with DACN(Tos2,6-OH)

This protocol outlines the conjugation of DACN(Tos2,6-OH) to an amine-modified oligonucleotide. A commercially available amino-modifier phosphoramidite can be used to introduce a primary amine at the 5' or 3' end of the oligonucleotide during solid-phase synthesis.

Materials:

  • Amine-modified oligonucleotide (lyophilized)

  • DACN(Tos2,6-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • NAP-10 column (or similar size-exclusion chromatography)

  • Reverse-phase HPLC or Polyacrylamide Gel Electrophoresis (PAGE) for purification

  • Mass spectrometer for characterization

Procedure:

  • Oligonucleotide Synthesis: a. Synthesize the oligonucleotide using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. b. In the final coupling cycle, use an amino-modifier phosphoramidite to introduce a primary amine at the desired terminus. c. Cleave the oligonucleotide from the solid support and deprotect it using standard procedures (e.g., aqueous ammonia or methylamine). d. Purify the crude amine-modified oligonucleotide by RP-HPLC or PAGE and desalt it.

  • Activation of DACN(Tos2,6-OH): a. Follow the same activation procedure as in Protocol 1, step 1.

  • Oligonucleotide Conjugation: a. Dissolve the purified amine-modified oligonucleotide (1 eq) in 0.1 M sodium bicarbonate buffer (pH 8.5). b. Add the activated DACN-NHS ester solution (5-10 eq) in DMF or DMSO to the oligonucleotide solution. The final concentration of the organic solvent should not exceed 20-30%. c. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: a. Remove the excess DACN-NHS ester by passing the reaction mixture through a desalting column (e.g., NAP-10). b. Further purify the DACN-oligonucleotide conjugate by RP-HPLC or PAGE to separate it from any unreacted oligonucleotide. c. Desalt the purified conjugate.

  • Characterization: a. Confirm the identity of the conjugate by MALDI-TOF or ESI mass spectrometry. b. Assess the purity by analytical HPLC or capillary electrophoresis (CE).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between a DACN-functionalized biomolecule (peptide or oligonucleotide) and an azide-containing molecule.

Materials:

  • DACN-modified peptide or oligonucleotide

  • Azide-containing molecule (e.g., fluorescent dye, biotin, or another biomolecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent if needed (e.g., DMSO or DMF)

Procedure:

  • Reaction Setup: a. Dissolve the DACN-modified biomolecule (1 eq) in PBS. b. Dissolve the azide-containing molecule (1.5-3 eq) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS. c. Mix the two solutions. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the biomolecules.

  • Reaction: a. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the concentration and reactivity of the substrates. b. Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

  • Purification: a. Purify the final conjugate using a suitable method based on its properties, such as RP-HPLC, size-exclusion chromatography, or affinity chromatography (if a tag like biotin was introduced).

  • Characterization: a. Characterize the final product by mass spectrometry to confirm the successful conjugation.

Mandatory Visualizations

experimental_workflow_peptide cluster_activation Activation of DACN(Tos2,6-OH) cluster_conjugation Peptide Conjugation cluster_purification Purification & Characterization dacn DACN(Tos2,6-OH) activated_dacn Activated DACN-NHS Ester dacn->activated_dacn dsc DSC dsc->activated_dacn dipea DIPEA dipea->activated_dacn dacn_peptide Crude DACN-Peptide activated_dacn->dacn_peptide Amide Coupling peptide Peptide with free amine peptide->dacn_peptide hplc RP-HPLC dacn_peptide->hplc lyophilization Lyophilization hplc->lyophilization pure_peptide Pure DACN-Peptide lyophilization->pure_peptide lcms LC-MS Analysis pure_peptide->lcms

Caption: Workflow for incorporating DACN(Tos2,6-OH) into peptides.

experimental_workflow_oligonucleotide cluster_synthesis Oligonucleotide Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization synthesis Solid-Phase Synthesis with Amino-Modifier cleavage Cleavage & Deprotection synthesis->cleavage purified_oligo Purified Amine-Oligo cleavage->purified_oligo crude_conjugate Crude DACN-Oligo Conjugate purified_oligo->crude_conjugate Amide Coupling activated_dacn Activated DACN-NHS Ester activated_dacn->crude_conjugate purification RP-HPLC or PAGE crude_conjugate->purification pure_conjugate Pure DACN-Oligo purification->pure_conjugate ms Mass Spectrometry pure_conjugate->ms

Caption: Workflow for post-synthetic modification of oligonucleotides with DACN.

signaling_pathway_fret cluster_probes FRET Probes cluster_interaction Protein-Protein Interaction cluster_fret FRET Signal probe1 Protein A-DACN-Oligo-Donor interaction Protein A and B Interact probe1->interaction no_fret No FRET Signal probe1->no_fret No Interaction probe2 Protein B-Azide-Oligo-Acceptor probe2->interaction probe2->no_fret No Interaction fret FRET Signal Detected interaction->fret Proximity of Donor & Acceptor

Caption: FRET-based detection of protein-protein interactions using DACN.

References

Application Notes and Protocols for DACN(Tos2,6-OH) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

DACN(Tos2,6-OH) is a potent click chemistry reagent featuring a distinctively bent cyclononyne moiety, designed for highly efficient strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This bioorthogonal conjugation technique is particularly advantageous for the synthesis of antibody-drug conjugates (ADCs) as it proceeds readily under physiological conditions without the need for cytotoxic copper catalysts.[2][] The unique bent configuration of the alkyne in DACN(Tos2,6-OH) imparts both electronic and steric effects that enhance its reactivity, leading to rapid and stable triazole linkage formation with azide-modified molecules.[1] Compared to traditional cyclooctynes, dicyclononynes (DACN) like DACN(Tos2,6-OH) exhibit superior thermal and chemical stability while maintaining comparable click reactivity.[1]

These characteristics make DACN(Tos2,6-OH) an excellent candidate for a linker or as part of a linker system in ADC development, where stability in circulation and efficient payload conjugation are critical for therapeutic efficacy and safety. The hydroxyl group on the DACN scaffold offers a potential point for further modification or attachment of payloads, while the tosyl groups contribute to the compound's stability and reactivity. The nitrogen atoms within the core structure also provide versatile sites for linking various functional units.

This document provides detailed application notes and representative protocols for the use of DACN(Tos2,6-OH) in the construction of ADCs.

Key Applications in ADC Development

  • Site-Specific Conjugation: When used in conjunction with antibodies engineered to contain azide-bearing unnatural amino acids, DACN(Tos2,6-OH)-functionalized payloads or linkers enable the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).

  • Stable Linkage Formation: The triazole ring formed via the SPAAC reaction is highly stable under physiological conditions, minimizing premature drug release in systemic circulation and reducing off-target toxicity.

  • Modular ADC Construction: DACN(Tos2,6-OH) can be pre-conjugated to a cytotoxic payload and then reacted with an azide-modified antibody, or it can be first attached to the antibody to provide a reactive handle for a subsequent reaction with an azide-containing drug.

Physicochemical Properties and Data

PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₅S₂
Molecular Weight 448.6 g/mol
CAS Number 2109751-74-6
Purity Min. 95%
Storage Temperature -20°C
Reaction Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Experimental Protocols

Protocol 1: Preparation of an Azide-Modified Antibody

This protocol describes a general method for introducing azide functionalities into an antibody. For site-specific modification, this would typically involve recombinant expression of the antibody with an unnatural amino acid containing an azide group. A more conventional, though less specific, method involves the chemical modification of native amino acid residues, such as lysine.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Azide-NHS ester (e.g., Azido-dPEG®-NHS Ester)

  • Dimethyl sulfoxide (DMSO)

  • PBS buffer, pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Dissolve the Azide-NHS ester in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution. The reaction mixture should be incubated at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the average number of azide groups per antibody using a colorimetric assay (e.g., DBCO-based) or mass spectrometry.

G cluster_prep Antibody Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (in PBS, pH 7.4) mix Mix and Incubate (Room Temp, 1-2h) mAb->mix reagent Azide-NHS Ester (in DMSO) reagent->mix purify Desalting Column (remove excess reagent) mix->purify characterize Characterization (e.g., Mass Spec) purify->characterize end end characterize->end Azide-Modified Antibody G cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_purification_analysis Purification & Analysis azide_mAb Azide-Modified Antibody mix_incubate Mix and Incubate (Room Temp, 4-16h) azide_mAb->mix_incubate dacn_payload DACN(Tos2,6-OH)-Payload dacn_payload->mix_incubate sec Size-Exclusion Chromatography (Purification) mix_incubate->sec dar_analysis DAR and Purity Analysis (HIC, RP-HPLC, MS) sec->dar_analysis final_adc final_adc dar_analysis->final_adc Purified ADC G cluster_adc ADC Product cluster_characterization Characterization Methods adc Purified ADC hic HIC (DAR Distribution) adc->hic sec SEC (Aggregation) adc->sec ms Mass Spectrometry (DAR, Site) adc->ms potency Cell-Based Assay (Potency) adc->potency binding ELISA / SPR (Antigen Binding) adc->binding G ADC_circ ADC in Circulation Binding Binding to Target Antigen on Cancer Cell ADC_circ->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Target_Action Payload Binds to Intracellular Target (e.g., DNA, Tubulin) Release->Target_Action Apoptosis Apoptosis (Cell Death) Target_Action->Apoptosis

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazoles from azides and terminal alkynes.[1][2] This reaction is prized for its high yields, stereoselectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[3][4] The use of a copper(I) catalyst is essential, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1]

The ligand DACN(Tos2,6-OH) is a bifunctional molecule that can participate in both strain-promoted (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While specific protocols for CuAAC utilizing DACN(Tos2,6-OH) as a ligand are not extensively documented, this document provides a generalized, robust protocol for CuAAC that can be adapted and optimized for this and other specialized reagents. The provided methodologies are based on well-established procedures for CuAAC in both small molecule synthesis and bioconjugation.

The protocol herein will detail the preparation of reagents, reaction setup, and general conditions that serve as a starting point for researchers employing novel ligands or substrates in CuAAC reactions.

Reaction Principle and Workflow

The CuAAC reaction proceeds via a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate. The presence of a ligand can stabilize the copper(I) oxidation state, prevent catalyst degradation, and accelerate the reaction. The general workflow for a CuAAC reaction is straightforward and involves the preparation of stock solutions, combination of the azide and alkyne reactants, addition of the copper catalyst and a reducing agent, followed by reaction incubation and product purification.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Incubation & Workup prep_azide Prepare Azide Stock mix_reactants Combine Azide and Alkyne in Reaction Solvent prep_azide->mix_reactants prep_alkyne Prepare Alkyne Stock prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock add_catalyst Add CuSO4 and Ligand Premix prep_cu->add_catalyst prep_ligand Prepare Ligand Stock (e.g., DACN(Tos2,6-OH)) prep_ligand->add_catalyst prep_reductant Prepare Reductant Stock (Sodium Ascorbate) initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_reactants->add_catalyst 1. add_catalyst->initiate 2. incubate Incubate at Room Temp (1-12 hours) initiate->incubate 3. purify Purification (e.g., Chromatography, Extraction) incubate->purify 4. analyze Analysis (LC-MS, NMR) purify->analyze 5.

References

Application Notes and Protocols: DACN(Tos2,6-OH) for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Functionalization of the nanoparticle surface can enhance biocompatibility, improve circulation time, and enable targeted delivery to specific cells or tissues. DACN(Tos2,6-OH), a diazacyclononyne derivative, is a highly efficient click chemistry reagent that facilitates the conjugation of molecules to nanoparticle surfaces through strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click reaction is bio-orthogonal, proceeding with high efficiency and specificity under mild conditions, making it ideal for conjugating sensitive biomolecules.

DACN(Tos2,6-OH), with its full chemical name 4,8-Bis(p-toluenesulfonyl)-4,8-diazacyclononyn-6-ol, possesses a strained alkyne for the SPAAC reaction and a hydroxyl group that can be used for further functionalization if needed. Its primary application to date has been in the construction of antibody-drug conjugates (ADCs), but its utility as a linker for nanoparticle surface modification is a promising area of research. These application notes provide a comprehensive overview and detailed protocols for the use of DACN(Tos2,6-OH) in the surface modification of nanoparticles for targeted drug delivery.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data that could be expected from the characterization of DACN(Tos2,6-OH)-modified nanoparticles.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles105 ± 4.20.15 ± 0.02-15.3 ± 1.8N/AN/A
Azide-Functionalized Nanoparticles110 ± 3.80.17 ± 0.03-12.1 ± 2.1N/AN/A
DACN-Drug Conjugate-Nanoparticles125 ± 5.10.19 ± 0.02-10.5 ± 1.95.2 ± 0.485.7 ± 5.3

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) - pH 7.4Cumulative Drug Release (%) - pH 5.5
15.2 ± 0.812.3 ± 1.1
610.8 ± 1.235.6 ± 2.4
1218.5 ± 1.962.1 ± 3.1
2425.3 ± 2.588.9 ± 4.0
4830.1 ± 2.895.2 ± 3.5

Table 3: Cellular Uptake and Cytotoxicity in Cancer Cell Line (e.g., MCF-7)

FormulationCellular Uptake (Mean Fluorescence Intensity)IC50 (µg/mL)
Free DrugN/A0.5 ± 0.08
Unmodified Nanoparticles (with drug)1500 ± 2102.8 ± 0.3
DACN-Drug Conjugate-Nanoparticles4800 ± 3500.9 ± 0.1

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Nanoparticles

This protocol describes a general method for introducing azide groups onto the surface of nanoparticles (e.g., polymeric nanoparticles, liposomes) that have available functional groups like carboxyl or hydroxyl groups.

Materials:

  • Nanoparticles with surface carboxyl or hydroxyl groups

  • N-(3-Azidopropyl)amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Disperse the nanoparticles in PBS at a concentration of 10 mg/mL.

  • To the nanoparticle suspension, add EDC (4 molar excess to surface functional groups) and NHS (2 molar excess).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxyl/hydroxyl groups.

  • Add N-(3-Azidopropyl)amine (10 molar excess) to the reaction mixture.

  • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purify the azide-functionalized nanoparticles by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Lyophilize the purified nanoparticles and store at 4°C.

Protocol 2: Conjugation of a Drug to DACN(Tos2,6-OH)

This protocol outlines the conjugation of a drug molecule containing a suitable functional group (e.g., an amine) to an activated DACN(Tos2,6-OH).

Materials:

  • DACN(Tos2,6-OH)

  • Drug molecule with a primary amine

  • p-Nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve DACN(Tos2,6-OH) (1 equivalent) in anhydrous DCM.

  • Add p-Nitrophenyl chloroformate (1.2 equivalents) and TEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl group of DACN.

  • In a separate flask, dissolve the amine-containing drug (1.5 equivalents) in anhydrous DCM.

  • Slowly add the drug solution to the activated DACN mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the DACN-drug conjugate by silica gel column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Protocol 3: Surface Modification of Nanoparticles with DACN-Drug Conjugate via SPAAC

This protocol details the "clicking" of the DACN-drug conjugate onto the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles

  • DACN-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (MWCO 100 kDa)

Procedure:

  • Disperse the azide-functionalized nanoparticles in PBS at 5 mg/mL.

  • Dissolve the DACN-drug conjugate in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute with PBS.

  • Add the DACN-drug conjugate solution to the nanoparticle suspension (typically a 5-10 molar excess of the conjugate to the estimated surface azide groups).

  • Incubate the reaction mixture for 24-48 hours at 37°C with gentle shaking.

  • Purify the DACN-drug conjugated nanoparticles by repeated centrifugation using centrifugal filter units to remove unreacted conjugate. Wash with PBS three times.

  • Resuspend the final nanoparticle product in PBS for characterization and in vitro/in vivo studies.

Protocol 4: Characterization of DACN-Modified Nanoparticles

Methods:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the size and shape of the nanoparticles.

  • Surface Functionalization Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of characteristic chemical groups from the DACN-drug conjugate on the nanoparticle surface.

  • Drug Loading Quantification: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the amount of drug conjugated to the nanoparticles. A known amount of lyophilized nanoparticles is dissolved or degraded, and the drug concentration is measured against a standard curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Preparation cluster_conjugation Linker-Drug Conjugation cluster_click Surface Modification cluster_application Application NP Core Nanoparticle NP_azide Azide-Functionalized Nanoparticle NP->NP_azide EDC/NHS + Azide-Amine Final_NP DACN-Drug Modified Nanoparticle NP_azide->Final_NP SPAAC 'Click' Reaction DACN DACN(Tos2,6-OH) DACN_Drug DACN-Drug Conjugate DACN->DACN_Drug Activation & Coupling Drug Therapeutic Drug Drug->DACN_Drug DACN_Drug->Final_NP Characterization Characterization (DLS, TEM, etc.) Final_NP->Characterization InVitro In Vitro Studies (Cell Uptake, Cytotoxicity) Final_NP->InVitro

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_uptake Cellular Uptake and Drug Release cluster_action Mechanism of Action NP DACN-Drug Nanoparticle Receptor Tumor Cell Receptor NP->Receptor Targeting Endosome Endosome (Low pH) Receptor->Endosome Endocytosis Drug Released Drug Endosome->Drug Linker Cleavage/ Drug Release DNA DNA Drug->DNA Intercalation/ Damage Replication DNA Replication & Transcription DNA->Replication Apoptosis Apoptosis Replication->Apoptosis Inhibition

Caption: Targeted drug delivery and mechanism of action.

Conclusion

DACN(Tos2,6-OH) offers a robust and versatile platform for the surface modification of nanoparticles. The use of SPAAC click chemistry allows for the efficient and stable conjugation of therapeutic agents under biocompatible conditions. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of DACN(Tos2,6-OH) in creating advanced, targeted nanomedicines. Further optimization of these protocols will be necessary depending on the specific nanoparticle system and therapeutic agent being used.

Purifying Biomolecules Labeled with DACN(Tos2,6-OH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biomolecules, such as proteins and peptides, labeled with the fluorescent dye DACN(Tos2,6-OH). Proper purification is critical to remove unreacted dye, which can otherwise lead to high background fluorescence, inaccurate quantification, and interference in downstream applications.

Introduction to DACN(Tos2,6-OH) Labeling

DACN(Tos2,6-OH) is a click chemistry reagent featuring a bent alkyne moiety, which enhances its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. It can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient conjugation with azide-containing molecules.[1] Following the labeling reaction, a heterogeneous mixture containing the desired labeled biomolecule, unreacted DACN(Tos2,6-OH), and reaction byproducts will be present. The removal of these impurities is essential for obtaining reliable and reproducible results in subsequent experiments.

Recommended Purification Methods

Several methods are effective for purifying DACN(Tos2,6-OH) labeled biomolecules. The choice of method depends on factors such as the size of the biomolecule, the sample volume, and the required final purity. The most common and effective techniques are Size Exclusion Chromatography (Spin Columns), Dialysis, and High-Performance Liquid Chromatography (HPLC).

Comparison of Purification Methods
MethodPrincipleTypical Protein RecoveryPuritySpeedScale
Size Exclusion Chromatography (Spin Column) Separation based on molecular size.>90%HighFast (< 15 min)Small to medium (µL to mL)
Dialysis Diffusion of small molecules across a semi-permeable membrane.>80%GoodSlow (hours to overnight)Small to large (mL to L)
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on size, charge, or hydrophobicity.VariableVery HighModerateSmall to large (µg to g)

Experimental Protocols

Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid and efficient removal of unreacted DACN(Tos2,6-OH) with high protein recovery.[2][3]

Materials:

  • Desalting spin column with an appropriate molecular weight cutoff (MWCO), typically 7 kDa or higher.

  • Equilibration buffer (e.g., PBS).

  • Microcentrifuge.

  • Collection tubes.

Protocol:

  • Column Preparation: Remove the bottom closure of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.

  • Equilibration: Add 300-500 µL of equilibration buffer to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this step 2-3 times, discarding the flow-through each time.

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled biomolecule.

  • Storage: Store the purified biomolecule at 4°C for short-term use or at -20°C or -80°C for long-term storage.

SEC_Workflow prep Column Preparation equil Equilibration prep->equil Remove storage buffer load Sample Loading equil->load Equilibrate with buffer elute Elution & Collection load->elute Apply sample storage Storage elute->storage Collect purified biomolecule

Caption: Workflow for Size Exclusion Chromatography.

Dialysis

Dialysis is a straightforward method for removing small molecules like unreacted DACN(Tos2,6-OH) from larger biomolecules.[2]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).

  • Dialysis buffer (e.g., PBS).

  • Large beaker or container.

  • Stir plate and stir bar.

Protocol:

  • Hydration of Membrane: If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette and securely close the ends.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Stir the buffer gently on a stir plate.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for a total of 3-4 changes to ensure complete removal of the unreacted dye. For maximum efficiency, dialysis can be performed overnight.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer. Transfer the purified biomolecule solution to a clean tube.

  • Storage: Store the purified biomolecule at 4°C or frozen.

Dialysis_Workflow hydrate Hydrate Dialysis Membrane load Load Sample hydrate->load dialyze Dialyze against Buffer load->dialyze exchange Buffer Exchange dialyze->exchange 2-4 hours recover Recover Sample dialyze->recover After final exchange exchange->dialyze Repeat 3-4x

Caption: Workflow for Dialysis Purification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC (RP-HPLC), can be used for high-resolution purification of labeled peptides and smaller proteins.[4]

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).

  • Appropriate HPLC column (e.g., C18 for peptides).

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

  • Lyophilizer (optional).

Protocol:

  • System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase conditions.

  • Sample Injection: Inject the labeling reaction mixture onto the column.

  • Gradient Elution: Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the components. The unreacted DACN(Tos2,6-OH) will typically elute at a different retention time than the labeled biomolecule.

  • Fraction Collection: Collect fractions corresponding to the peak of the labeled biomolecule, as identified by its absorbance or fluorescence.

  • Solvent Removal: If necessary, remove the HPLC solvents, for example, by lyophilization.

  • Storage: Resuspend the purified biomolecule in a suitable buffer and store appropriately.

HPLC_Workflow equil System Equilibration inject Sample Injection equil->inject elute Gradient Elution inject->elute collect Fraction Collection elute->collect Monitor signal process Solvent Removal (Lyophilization) collect->process

Caption: Workflow for HPLC Purification.

Concluding Remarks

The purification of DACN(Tos2,6-OH) labeled biomolecules is a critical step to ensure the quality and reliability of experimental data. The choice of purification method should be tailored to the specific biomolecule and the downstream application. For most routine applications involving proteins, size exclusion chromatography using spin columns offers a good balance of speed, recovery, and purity. For larger sample volumes or when cost is a primary concern, dialysis is a viable alternative. HPLC provides the highest resolution and is particularly well-suited for purifying labeled peptides. It is recommended to assess the purity of the final product by methods such as SDS-PAGE with fluorescence imaging or spectrophotometry to confirm the successful removal of unreacted DACN(Tos2,6-OH).

References

Application Notes and Protocols for the Synthesis of DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed synthetic route for DACN(Tos2,6-OH) (N,N'-ditosyl-2,6-dihydroxy-azacyclononane). Extensive literature searches did not yield a specific, published procedure for the synthesis of this compound. Therefore, the presented methodologies are based on established principles of organic synthesis for analogous structures, including the formation of medium-ring heterocycles and standard tosylation reactions. The reaction conditions and yields provided are hypothetical and should be considered as starting points for experimental optimization.

Introduction

DACN(Tos2,6-OH) is a functionalized azacyclononane derivative with potential applications in medicinal chemistry and materials science. The presence of two tosyl groups and two hydroxyl moieties suggests its utility as a versatile building block or a ligand for metal complexes. The tosyl groups can serve as protecting groups for the amine nitrogens or as activating groups for further functionalization. The hydroxyl groups offer sites for derivatization or can influence the molecule's solubility and binding properties. This document outlines a plausible multi-step synthetic strategy for obtaining DACN(Tos2,6-OH).

Proposed Synthetic Pathway

A logical approach to the synthesis of DACN(Tos2,6-OH) involves a three-stage process:

  • Synthesis of a Cyclic Olefin Precursor: Construction of the nine-membered azacyclononane ring containing a carbon-carbon double bond. A ring-closing metathesis (RCM) of a protected diallylamine derivative is a modern and effective method for the formation of such medium-sized rings.

  • Dihydroxylation: Conversion of the carbon-carbon double bond in the cyclic olefin to a diol. This can be achieved through various established methods, such as dihydroxylation using osmium tetroxide or potassium permanganate.

  • Ditosylation: Introduction of the two tosyl groups onto the secondary amine nitrogen and the two newly formed hydroxyl groups. This is a standard procedure typically carried out using tosyl chloride in the presence of a base.

A schematic of this proposed synthetic pathway is illustrated below.

G cluster_0 Stage 1: Azacyclononene Synthesis cluster_1 Stage 2: Dihydroxylation cluster_2 Stage 3: Ditosylation A Diallylamine B N-Protected Diallylamine A->B Protection (e.g., Boc) C Azacyclonon-5-ene Derivative B->C Ring-Closing Metathesis (RCM) D 2,6-Dihydroxy-azacyclononane Derivative C->D Dihydroxylation E DACN(Tos2,6-OH) D->E Ditosylation

Figure 1. Proposed synthetic workflow for DACN(Tos2,6-OH).

Experimental Protocols

The following are detailed, hypothetical protocols for each stage of the proposed synthesis.

Stage 1: Synthesis of N-tert-butoxycarbonyl-azacyclonon-5-ene

This stage focuses on the construction of the nine-membered ring via Ring-Closing Metathesis.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
Diallylamine>98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)>97%Sigma-Aldrich
Grubbs' Catalyst (2nd Gen.)>97%Sigma-Aldrich
Dichloromethane (DCM), dryAnhydrousAcros Organics
Triethylamine (TEA)>99%Fisher Scientific
Diethyl etherACS GradeVWR Chemicals
Saturated aq. NaHCO₃ solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate-Fisher Scientific

Protocol:

Part A: Protection of Diallylamine

  • To a stirred solution of diallylamine (1.0 eq.) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-diallylamine, which can be used in the next step without further purification.

Part B: Ring-Closing Metathesis

  • Dissolve the crude N-Boc-diallylamine from the previous step in dry, degassed DCM to a concentration of 0.01 M.

  • Add Grubbs' Catalyst (2nd Generation, 2-5 mol%).

  • Reflux the mixture under a nitrogen atmosphere for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc-azacyclonon-5-ene.

Table 1: Generalized Reaction Conditions for Stage 1

ParameterConditionNotes
Protection
SolventDichloromethane (DCM)Anhydrous conditions are recommended.
BaseTriethylamine (TEA)Other non-nucleophilic bases can be used.
Temperature0 °C to Room TemperatureInitial cooling helps to control the exotherm.
Reaction Time12 hoursMonitor by TLC for completion.
RCM
CatalystGrubbs' Catalyst (2nd Generation)Other metathesis catalysts can be screened.
Catalyst Loading2-5 mol%Higher loading may be necessary for sluggish reactions.
SolventDichloromethane (DCM), degassedDegassing is crucial to prevent catalyst decomposition.
Concentration0.01 MHigh dilution favors intramolecular cyclization over polymerization.
TemperatureReflux (approx. 40 °C)
Reaction Time4-12 hoursMonitor by TLC.
Estimated Yield 60-80% (over two steps)Yields for RCM of medium rings can be variable.
Stage 2: Synthesis of N-Boc-2,6-dihydroxy-azacyclononane

This stage involves the dihydroxylation of the double bond.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
N-Boc-azacyclonon-5-ene-Synthesized in Stage 1
Osmium Tetroxide (OsO₄), 4% in water-Sigma-Aldrich
N-Methylmorpholine N-oxide (NMO)>97%Acros Organics
Acetone/Water mixture (e.g., 10:1)ACS GradeVWR Chemicals
Sodium SulfiteACS GradeFisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Anhydrous Sodium Sulfate-Fisher Scientific

Protocol:

  • Dissolve N-Boc-azacyclonon-5-ene (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq.).

  • To this stirring solution, add a catalytic amount of osmium tetroxide solution (4% in water, 1-2 mol%).

  • Stir the reaction at room temperature for 12-24 hours. The solution will likely turn dark brown/black.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield N-Boc-2,6-dihydroxy-azacyclononane.

Table 2: Generalized Reaction Conditions for Stage 2

ParameterConditionNotes
Dihydroxylation ReagentOsO₄ (cat.), NMO (stoich.)Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a fume hood. Alternative methods like using cold, dilute KMnO₄ can be explored but may lead to lower yields.
SolventAcetone/WaterThe presence of water is necessary for the reaction.
TemperatureRoom Temperature
Reaction Time12-24 hoursMonitor by TLC.
Estimated Yield 70-90%Dihydroxylation reactions are generally high-yielding.
Stage 3: Synthesis of DACN(Tos2,6-OH)

This final stage involves the removal of the Boc protecting group and the ditosylation of the amine and hydroxyl groups.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
N-Boc-2,6-dihydroxy-azacyclononane-Synthesized in Stage 2
Trifluoroacetic Acid (TFA)>99%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)>98%Acros Organics
Pyridine, dryAnhydrousFisher Scientific
Dichloromethane (DCM), dryAnhydrousVWR Chemicals
1 M Hydrochloric Acid (HCl)-Prepared in-house
Saturated aq. NaHCO₃ solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Sodium Sulfate-Fisher Scientific

Protocol:

Part A: Deprotection

  • Dissolve N-Boc-2,6-dihydroxy-azacyclononane in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product is the TFA salt of 2,6-dihydroxy-azacyclononane and is often used directly in the next step.

Part B: Ditosylation

  • Dissolve the crude 2,6-dihydroxy-azacyclononane TFA salt in a generous amount of dry pyridine at 0 °C. Pyridine will act as both the solvent and the base.

  • Slowly add p-toluenesulfonyl chloride (TsCl, at least 3.3 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford DACN(Tos2,6-OH).

Table 3: Generalized Reaction Conditions for Stage 3

ParameterConditionNotes
Deprotection
ReagentTrifluoroacetic Acid (TFA)Other acidic conditions (e.g., HCl in dioxane) can also be used.
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time1-2 hoursMonitor by TLC.
Ditosylation
Tosylating Agentp-Toluenesulfonyl chloride (TsCl)An excess is used to ensure complete tosylation of all three sites.
Base/SolventPyridineDry pyridine is essential. Other bases like DMAP (catalytic) with TEA in DCM could be explored.
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time24-48 hoursThe reaction can be slow; monitor for completion.
Estimated Yield 50-70% (over two steps)Yields can be affected by steric hindrance and purification challenges.

Data Presentation Summary

The following table summarizes the proposed reaction conditions for the synthesis of DACN(Tos2,6-OH). It is important to reiterate that these are generalized conditions and would require experimental optimization for optimal yield.

Table 4: Summary of Proposed Reaction Conditions and Estimated Yields

StepKey ReagentsSolvent(s)Temp. (°C)Time (h)Estimated Yield (%)
1A. Boc Protection Diallylamine, Boc₂O, TEADCM0 to RT12>95 (crude)
1B. Ring-Closing Metathesis N-Boc-diallylamine, Grubbs' Cat. (2nd Gen)DCM40 (reflux)4-1260-80
2. Dihydroxylation N-Boc-azacyclonon-5-ene, OsO₄ (cat.), NMOAcetone/WaterRT12-2470-90
3A. Boc Deprotection N-Boc-diol, TFADCMRT1-2>95 (crude)
3B. Ditosylation Diol-amine, TsCl, PyridinePyridine0 to RT24-4850-70
Overall Estimated Yield ----18-40%

Logical Relationships in the Ditosylation Step

The final ditosylation step involves the reaction of three nucleophilic sites (one secondary amine and two hydroxyl groups) with an electrophile (tosyl chloride). The reactivity of these sites can differ, potentially leading to a mixture of partially tosylated products.

G Start 2,6-dihydroxy-azacyclononane (Diol-Amine) Mono_N N-Tosyl-diol Start->Mono_N + 1 eq. TsCl Mono_O O-Tosyl-diol-amine Start->Mono_O + 1 eq. TsCl Di_NO N,O-Ditosyl-alcohol Mono_N->Di_NO + 1 eq. TsCl Mono_O->Di_NO + 1 eq. TsCl Di_OO O,O'-Ditosyl-amine Mono_O->Di_OO + 1 eq. TsCl Final DACN(Tos2,6-OH) (Tris-tosylated) Di_NO->Final + 1 eq. TsCl Di_OO->Final + 1 eq. TsCl

Figure 2. Potential tosylation pathways and intermediates.

To drive the reaction to the desired fully tosylated product, DACN(Tos2,6-OH), a sufficient excess of tosyl chloride and a prolonged reaction time are recommended. The progress of the reaction should be carefully monitored by a suitable analytical technique, such as TLC or LC-MS, to ensure the disappearance of the starting material and intermediate products.

Application Notes and Protocols for DACN(Tos2,6-OH) in Cancer Cell Targeting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound DACN(Tos2,6-OH) is a hypothetical molecule conceived for the purpose of these application notes. The following information is based on the known chemical properties of its constituent functional groups—a diazacyclononyne (DACN) core, two tosyl (Tos) groups, and a hydroxyl (OH) group—and their potential applications in oncology research and drug development.

Introduction

DACN(Tos2,6-OH) is a novel, synthetically conceived small molecule designed for targeted cancer therapy. It integrates three key functional components:

  • A Diazacyclononyne (DACN) Core: This strained alkyne is a bioorthogonal handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the covalent attachment of targeting moieties (e.g., antibodies, peptides, or small molecules that recognize cancer cell surface markers) or therapeutic payloads with high specificity and efficiency under physiological conditions.[1][2]

  • Two Tosyl (Tos) Groups: The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution reactions.[3][4] In the context of DACN(Tos2,6-OH), these groups are positioned to potentially act as reactive sites for covalent bonding with nucleophilic residues (such as cysteine or lysine) within the active site of a target protein, leading to irreversible inhibition. Tosyl-containing compounds have shown promise as anticancer agents.[5]

  • A Hydroxyl (OH) Group: The hydroxyl group can influence the molecule's physicochemical properties, such as solubility and polarity. It may also serve as a hydrogen bond donor, potentially enhancing binding affinity to a biological target. The presence and position of hydroxyl groups are known to be critical for the anticancer activity of various compounds.

This unique combination of functionalities positions DACN(Tos2,6-OH) as a versatile platform for developing targeted covalent inhibitors or as a linker for constructing antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Application Notes

1. Targeted Covalent Inhibitor Development

DACN(Tos2,6-OH) can be utilized as a scaffold for creating targeted covalent inhibitors. The DACN core allows for the attachment of a ligand that directs the molecule to a specific protein of interest within a cancer cell. Once bound, one of the tosyl groups can form a covalent bond with a nearby nucleophilic amino acid residue, leading to irreversible inhibition of the protein's function. This dual-action approach enhances both selectivity and potency.

2. Antibody-Drug Conjugate (ADC) Construction

The DACN core is an ideal linker for the site-specific conjugation of cytotoxic payloads to tumor-targeting antibodies. An azide-modified antibody can be precisely conjugated with an alkyne-bearing DACN(Tos2,6-OH) payload via SPAAC. This results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for its pharmacokinetic and therapeutic properties. The tosyl groups in this context might contribute to the payload's mechanism of action upon release inside the cancer cell.

3. Pro-Drug and Targeted Drug Delivery Systems

The hydroxyl group on the DACN(Tos2,6-OH) scaffold can be used as an attachment point for promoieties that mask the molecule's activity until it reaches the tumor microenvironment. For instance, it could be esterified with a group that is cleaved by enzymes overexpressed in tumors. Furthermore, the DACN handle enables its incorporation into larger drug delivery systems like nanoparticles or polymers for targeted accumulation in tumor tissues.

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential efficacy of a DACN(Tos2,6-OH)-based therapeutic.

Table 1: In Vitro Cytotoxicity of a Hypothetical DACN(Tos2,6-OH)-based Drug Conjugate

Cell LineCancer TypeTarget ExpressionIC50 (nM)
MCF-7Breast CancerHigh5.2
SK-BR-3Breast CancerHigh8.1
MDA-MB-231Breast CancerLow150.7
A549Lung CancerHigh12.5
HCT116Colon CancerLow> 500
HEK293Normal KidneyNone> 1000

Table 2: Binding Affinity and Covalent Modification Rate

Target ProteinBinding Affinity (KD, nM)Covalent Modification Rate (kinact/KI, M-1s-1)
Hypothetical Kinase A151.2 x 104
Hypothetical Kinase B2500.5 x 102

Experimental Protocols

Protocol 1: Conjugation of DACN(Tos2,6-OH) to an Azide-Modified Targeting Peptide via SPAAC

This protocol describes the conjugation of DACN(Tos2,6-OH) to a peptide containing an azido-lysine residue.

Materials:

  • DACN(Tos2,6-OH)

  • Azide-modified targeting peptide (e.g., Peptide-N3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a 10 mM stock solution of DACN(Tos2,6-OH) in DMSO.

  • Prepare a 1 mM stock solution of the azide-modified peptide in PBS.

  • In a microcentrifuge tube, combine 10 µL of the 1 mM peptide solution with 1.5 µL of the 10 mM DACN(Tos2,6-OH) solution (this represents a 1.5-fold molar excess of the DACN compound).

  • Add PBS to a final reaction volume of 100 µL.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.

  • Monitor the reaction progress by reverse-phase HPLC, observing the formation of the conjugate peak and the disappearance of the starting material peaks.

  • Purify the resulting peptide-DACN conjugate using preparative HPLC.

  • Confirm the identity of the conjugate by mass spectrometry.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of a DACN(Tos2,6-OH)-based compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DACN(Tos2,6-OH) compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the DACN(Tos2,6-OH) compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.

Protocol 3: Cellular Uptake and Localization via Fluorescence Microscopy

This protocol describes how to visualize the cellular internalization of a fluorescently tagged DACN(Tos2,6-OH) conjugate.

Materials:

  • A fluorescently labeled DACN(Tos2,6-OH) conjugate (e.g., conjugated to a fluorescent peptide)

  • Cancer cells grown on glass coverslips in a 24-well plate

  • Hoechst 33342 stain for nuclear counterstaining

  • Paraformaldehyde (4% in PBS) for cell fixation

  • Fluorescence microscope

Procedure:

  • Culture cells on sterile glass coverslips until they reach 50-70% confluency.

  • Treat the cells with the fluorescent DACN conjugate at a final concentration of 1 µM in complete medium.

  • Incubate for various time points (e.g., 1, 4, and 12 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove the unbound conjugate.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cell nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides.

  • Visualize the cellular uptake and subcellular localization of the fluorescent conjugate using a fluorescence microscope with appropriate filter sets for the fluorophore and Hoechst stain.

Visualizations

G cluster_0 Cellular Environment cluster_1 Intracellular Action TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) CancerCell Cancer Cell TargetingLigand->CancerCell Binds to Surface Receptor DACN_Molecule DACN(Tos2,6-OH) Payload DACN_Molecule->TargetingLigand Conjugated via Click Chemistry TargetProtein Target Protein Internalization Internalization CovalentBond Covalent Bond Formation (Tosyl group reaction) Internalization->CovalentBond Inhibition Protein Inhibition & Apoptosis CovalentBond->Inhibition

Caption: Proposed mechanism of action for a DACN(Tos2,6-OH)-based targeted therapeutic.

G cluster_workflow Conjugation Workflow Start Azide-Modified Targeting Moiety Reaction SPAAC Click Reaction (PBS, 37°C) Start->Reaction DACN DACN(Tos2,6-OH) DACN->Reaction Purification HPLC Purification Reaction->Purification Analysis Mass Spec Confirmation Purification->Analysis FinalProduct Targeted Drug Conjugate Analysis->FinalProduct

Caption: Experimental workflow for creating a targeted drug conjugate using DACN(Tos2,6-OH).

G cluster_pathway Hypothetical Inhibited Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) TargetKinase Target Kinase RTK->TargetKinase DownstreamEffector Downstream Effector (e.g., Akt, ERK) TargetKinase->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation DACN_Drug DACN(Tos2,6-OH) Drug Conjugate DACN_Drug->TargetKinase Covalent Inhibition

Caption: Inhibition of a hypothetical cancer signaling pathway by a DACN(Tos2,6-OH) conjugate.

References

Application Notes and Protocols for DACN(Tos2,6-OH) in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DACN(Tos2,6-OH)

4,8-Diazacyclononyne (DACN) derivatives, such as DACN(Tos2,6-OH), are highly reactive and stable reagents for bioorthogonal chemistry. The defining feature of DACN is its strained nine-membered ring containing an alkyne, which enables rapid and efficient copper-free click chemistry reactions. Specifically, DACN participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly bioorthogonal reaction that allows for the specific labeling of biomolecules in complex biological systems.

The tosyl (Tos) groups on the nitrogen atoms of DACN(Tos2,6-OH) enhance its stability and handling properties. The hydroxyl (-OH) group provides a convenient point for further functionalization, allowing for the attachment of various moieties, including fluorophores, to create fluorescent probes. These probes are invaluable tools for a wide range of applications in life sciences and drug development, including cellular imaging, protein tracking, and target engagement studies.

Advantages of DACN(Tos2,6-OH)-Based Fluorescent Probes

  • High Reactivity: The inherent ring strain of the cyclononyne allows for fast reaction kinetics in SPAAC, enabling efficient labeling at low concentrations.

  • Excellent Stability: Compared to other cyclooctynes, DACN derivatives exhibit superior thermal and chemical stability.

  • Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living cells and organisms without the concern of copper-induced cytotoxicity.

  • "Switch-On" Fluorescence: When combined with specific fluorophores like 3-azido-7-hydroxycoumarin, DACN-based probes can be designed to be "switchable," meaning they exhibit low or no fluorescence until they react with their target, significantly reducing background signal and enhancing sensitivity.

  • Versatility: The DACN scaffold can be conjugated to a wide variety of fluorophores and targeting ligands, enabling the development of customized probes for specific applications.

Application: "Switchable" Fluorescent Probes for Biomolecule Labeling

A powerful application of DACN(Tos2,6-OH) is in the creation of "switchable" fluorescent probes. In this system, a non-fluorescent or weakly fluorescent azido-functionalized fluorophore is "switched on" upon reaction with the DACN-alkyne. A prime example is the reaction of a DACN derivative with 3-azido-7-hydroxycoumarin. The azide group on the coumarin quenches its fluorescence. Upon cycloaddition with DACN, the formation of the triazole ring restores the fluorophore's conjugation and, consequently, its fluorescence.

This "click-on" approach is highly advantageous for cellular imaging as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio.

Quantitative Data: Photophysical Properties

The following table summarizes the photophysical properties of a fluorescent probe created by the reaction of a DACN derivative with an azidocoumarin, compared to a probe synthesized with the commonly used dibenzocyclooctyne (DBCO).

PropertyDACN-Coumarin AdductDBCO-Coumarin AdductReference
Fluorescence Quantum Yield (Φ) 0.750.54[1]
Excitation Maximum (λex) ~390 nmNot specified[1]
Emission Maximum (λem) ~475 nmNot specified[1]
Photostability HigherLower[1]

Note: The exact excitation and emission maxima can vary depending on the specific alkoxy substituent on the coumarin and the solvent environment.

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-7-hydroxycoumarin

This protocol describes the synthesis of the azide-functionalized fluorophore precursor.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • N-Acetylglycine

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium nitrite (NaNO2)

  • Sodium azide (NaN3)

Procedure:

  • Synthesis of 3-Amino-7-hydroxycoumarin:

    • A mixture of 2,4-dihydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is refluxed with stirring for 4 hours.

    • The resulting product is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid.

  • Diazotization:

    • The synthesized 3-amino-7-hydroxycoumarin is dissolved in a suitable acidic solution and cooled to 0 °C.

    • An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Azidation:

    • An aqueous solution of sodium azide is added to the diazonium salt solution.

    • The resulting precipitate of 3-azido-7-hydroxycoumarin is filtered, washed with water, and dried under reduced pressure.

Protocol 2: General Procedure for Creating a DACN-Based Fluorescent Probe

This protocol outlines the general steps for conjugating DACN(Tos2,6-OH) to a targeting molecule and subsequent reaction with an azide-fluorophore.

Materials:

  • DACN(Tos2,6-OH)

  • Targeting molecule with a reactive handle (e.g., NHS ester for reaction with amines)

  • 3-Azido-7-hydroxycoumarin (or other azide-functionalized fluorophore)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Functionalization of DACN(Tos2,6-OH) (if necessary):

    • The hydroxyl group of DACN(Tos2,6-OH) can be functionalized to introduce a reactive group suitable for conjugation to the desired biomolecule. For example, it can be reacted with an NHS-ester activated linker to facilitate conjugation to primary amines on a protein.

  • Conjugation of DACN to a Targeting Molecule:

    • Dissolve the functionalized DACN derivative and the targeting molecule (e.g., an antibody or peptide) in an appropriate buffer.

    • The reaction conditions (temperature, time, and stoichiometry) will depend on the specific reactive groups and should be optimized accordingly.

    • Purify the DACN-conjugated targeting molecule using an appropriate method (e.g., size exclusion chromatography or dialysis) to remove unreacted DACN.

  • Fluorescent Labeling via SPAAC:

    • To the purified DACN-conjugated targeting molecule, add a molar excess of the azide-functionalized fluorophore (e.g., 3-azido-7-hydroxycoumarin).

    • The reaction is typically performed in a biocompatible buffer (e.g., PBS) and can be carried out at room temperature.

    • The reaction progress can be monitored by fluorescence spectroscopy, observing the increase in fluorescence intensity as the "switch-on" probe is formed.

    • Purify the final fluorescently labeled biomolecule to remove unreacted fluorophore.

Protocol 3: Fluorescent Labeling of a Peptide in Solution

This protocol provides a specific example of labeling a peptide with a DACN-based probe.

Materials:

  • Peptide containing a primary amine (e.g., Physalaemin)

  • NMs-DACN-NHS ester (a functionalized DACN derivative)

  • 3-Azido-7-methoxycoumarin

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (CH3CN)

Procedure:

  • Conjugation of DACN to the Peptide:

    • Dissolve the peptide in a mixture of phosphate buffer (pH 7.4) and acetonitrile.

    • Add a solution of NMs-DACN-NHS ester to the peptide solution at 25 °C.

    • Allow the reaction to proceed to completion.

  • Fluorescent Labeling:

    • To the solution containing the DACN-conjugated peptide, add a solution of 3-azido-7-methoxycoumarin in THF.

    • Monitor the reaction by observing the appearance of a fluorescent spot on a TLC plate under UV irradiation (254 nm).

    • Once the reaction is complete, the fluorescently labeled peptide can be purified by methods such as HPLC.

Visualizations

Experimental_Workflow Experimental Workflow for Creating and Using DACN-Based Fluorescent Probes cluster_synthesis Probe Component Synthesis cluster_conjugation Probe Assembly cluster_labeling Application Synthesis of DACN(Tos2,6-OH) Synthesis of DACN(Tos2,6-OH) Functionalization of DACN Functionalization of DACN Synthesis of DACN(Tos2,6-OH)->Functionalization of DACN Synthesis of Azide-Fluorophore Synthesis of Azide-Fluorophore SPAAC Reaction SPAAC Reaction Synthesis of Azide-Fluorophore->SPAAC Reaction Conjugation to Biomolecule Conjugation to Biomolecule Functionalization of DACN->Conjugation to Biomolecule Conjugation to Biomolecule->SPAAC Reaction Purification Purification SPAAC Reaction->Purification Fluorescently Labeled Biomolecule Fluorescently Labeled Biomolecule Purification->Fluorescently Labeled Biomolecule

Caption: Workflow for DACN-based fluorescent probe creation.

Caption: "Switch-On" mechanism of DACN-based probes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DACN(Tos2,6-OH) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of DACN(Tos2,6-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this multi-step synthesis. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and what are its key structural features?

A1: DACN(Tos2,6-OH) is understood to be a diazacyclononyne (DACN) derivative. This core structure contains a nine-membered ring with two nitrogen atoms and a strained alkyne. The "Tos2,6-OH" designation implies the presence of two tosyl (tosylate) groups and a free hydroxyl group, likely at specified positions on the diazacyclononyne scaffold. The strained alkyne is a key feature, making it highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Q2: What is a likely synthetic strategy for DACN(Tos2,6-OH), and where are the common pitfalls?

A2: A plausible synthetic route involves the formation of a di-tosylated diazacyclononene diol precursor, followed by the introduction of the strained alkyne. Key challenging stages prone to low yields include the macrocyclization to form the nine-membered ring, the selective tosylation of the hydroxyl groups, and the final elimination step to form the alkyne.

Q3: Why is the selective tosylation of the diol precursor often problematic?

A3: Achieving selective tosylation of a diol can be challenging due to the similar reactivity of the hydroxyl groups. Common issues include the formation of a mixture of mono-tosylated, di-tosylated, and unreacted starting material. The choice of reagents, base, and reaction conditions is critical for achieving high selectivity.

Troubleshooting Guide

Problem 1: Low yield in the formation of the di-tosylated DACN precursor.

Q: My tosylation reaction is resulting in a complex mixture of products with a low yield of the desired di-tosylated product. What are the likely causes and how can I improve this step?

A: This is a common issue in the synthesis of polyhydroxylated compounds. The main causes are often incomplete reaction, over-reaction (tosylation of the desired free hydroxyl group), or side reactions. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure you are using a sufficient excess of tosyl chloride (TsCl) and base. A molar ratio of at least 2.2 equivalents of TsCl and a suitable base per equivalent of the diol is a good starting point.

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Lack of Selectivity:

    • Steric Hindrance: If the hydroxyl groups have different steric environments, you can leverage this to achieve selectivity. Lowering the reaction temperature can sometimes enhance selectivity.

    • Protecting Groups: If selectivity remains an issue, consider a protection-deprotection strategy. Protect the hydroxyl group that needs to remain free with a suitable protecting group (e.g., a silyl ether like TBDMS) before proceeding with the tosylation.

  • Side Reactions:

    • Formation of Chlorinated Byproduct: The use of tosyl chloride in the presence of a base like triethylamine can sometimes lead to the formation of a chlorinated byproduct instead of the tosylate.[1] If you observe this, consider using p-toluenesulfonic anhydride instead of tosyl chloride.

    • Base-Induced Elimination: If your DACN precursor has a suitable leaving group, the base used for the tosylation could induce elimination reactions. Using a non-nucleophilic, hindered base like 2,6-lutidine can mitigate this.

Summary of Tosylation Conditions for Diols

Catalyst/Reagent SystemKey AdvantagesPotential Issues
TsCl, Pyridine Simple, common procedure.Can be slow; potential for pyridinium salt formation.
TsCl, Et3N, DMAP Faster reaction rates.Can lead to chlorinated byproducts.[1]
Ag2O, TsCl, KI (catalytic) High selectivity for monotosylation of symmetrical diols.[2]Stoichiometric use of silver oxide can be costly.
Dibutyltin oxide (catalytic) Catalytic and selective for primary alcohols.Tin residues can be difficult to remove.
Problem 2: Low yield during the formation of the strained alkyne.

Q: The elimination reaction to form the diazacyclononyne is not proceeding efficiently, resulting in a low yield of the final product. What could be wrong?

A: The formation of strained rings is often challenging due to unfavorable ring strain and entropy. The success of this step is highly dependent on the specific precursor and reaction conditions.

  • Ineffective Elimination Conditions:

    • Base Strength: A strong, non-nucleophilic base is typically required for this type of elimination. Consider bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or sodium hexamethyldisilazide (NaHMDS).

    • Solvent: The choice of solvent is crucial. Aprotic polar solvents like THF, DMF, or DMSO are often used to dissolve the reactants and promote the reaction.

    • Temperature: These reactions may require elevated temperatures to overcome the activation energy for ring formation. However, high temperatures can also lead to decomposition. Careful optimization of the reaction temperature is necessary.

  • Precursor Stereochemistry: The stereochemistry of the leaving groups (tosylates) in your precursor is critical. For an E2 elimination, an anti-periplanar arrangement of the proton to be abstracted and the leaving group is required. If your precursor has an unfavorable stereochemistry, the elimination will be slow or may not occur at all.

  • Ring Strain: The high ring strain of the cyclononyne can make its formation difficult. Using high-dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.

Experimental Protocols

Protocol 1: Selective Di-tosylation of a Generic DACN-diol Precursor

  • Dissolve the DACN-diol precursor (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add p-toluenesulfonyl chloride (2.2 - 2.5 eq) portion-wise to the stirred solution.

  • Slowly add a suitable base, such as triethylamine (3.0 eq) or pyridine (used as solvent).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of the Strained Alkyne via Elimination

  • Under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 3.0 eq) in anhydrous THF at 0 °C.

  • In a separate flask, dissolve the di-tosylated DACN precursor (1.0 eq) in anhydrous THF.

  • Using a syringe pump, add the solution of the di-tosylated precursor to the base solution over a period of 4-6 hours (high-dilution conditions).

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat (e.g., to 40-50 °C) for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product using column chromatography.

Visual Guides

DACN_Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Tosylation cluster_2 Step 3: Alkyne Formation Start Starting Materials Precursor DACN Diol Precursor Start->Precursor Macrocyclization DiTos Di-tosylated DACN Precursor Precursor->DiTos TsCl, Base Final DACN(Tos2,6-OH) DiTos->Final Strong Base (Elimination) Troubleshooting_Low_Yield Start Low Yield Observed IdentifyStep Identify Problematic Step: - Tosylation? - Elimination? Start->IdentifyStep TosylationIssues Tosylation Problems: - Incomplete reaction? - Poor selectivity? - Side products? IdentifyStep->TosylationIssues Tosylation EliminationIssues Elimination Problems: - Wrong base/solvent? - Unfavorable stereochemistry? IdentifyStep->EliminationIssues Elimination IncreaseReagents Increase TsCl/Base Extend Reaction Time TosylationIssues->IncreaseReagents Incomplete ProtectingGroup Use Protecting Group Strategy TosylationIssues->ProtectingGroup Selectivity ChangeReagent Use Ts2O instead of TsCl TosylationIssues->ChangeReagent Side Products OptimizeBase Screen Stronger Bases (e.g., t-BuOK, LDA) EliminationIssues->OptimizeBase Conditions HighDilution Implement High-Dilution Conditions EliminationIssues->HighDilution Polymerization CheckStereochem Verify Precursor Stereochemistry EliminationIssues->CheckStereochem No Reaction

References

Technical Support Center: Optimizing Reactions with DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DACN(Tos2,6-OH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction time and temperature for experiments involving DACN(Tos2,6-OH).

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and what are its primary applications?

A1: DACN(Tos2,6-OH) is a diazacyclononyne, a type of strained alkyne used in "click chemistry." Its strained ring structure allows it to react efficiently with azides in both Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its primary application is in bioconjugation, enabling the precise attachment of molecules to biomolecules such as proteins, nucleic acids, and cells for various purposes including imaging, tracking, and drug delivery. Cyclononynes like DACN(Tos2,6-OH) are noted for their relatively high stability compared to more strained cyclooctynes, which can be advantageous in minimizing side reactions and reagent decomposition.[1][2]

Q2: What is the fundamental difference between SPAAC and CuAAC reactions with DACN(Tos2,6-OH)?

A2: The primary difference lies in the requirement of a copper catalyst.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is driven by the inherent ring strain of DACN(Tos2,6-OH) and does not require a metal catalyst.[1][3] This makes it ideal for in vivo and live-cell applications where the cytotoxicity of copper is a concern.[4]

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to significantly accelerate the reaction between the alkyne and an azide. While generally faster than SPAAC, the copper catalyst can be toxic to living systems and may lead to side reactions if not properly managed.

Q3: What are the recommended starting conditions for a SPAAC reaction with DACN(Tos2,6-OH)?

A3: For most SPAAC reactions, starting at room temperature (typically 20-25°C) is recommended. The reaction time can vary from a few hours to overnight, depending on the concentration of reactants and the reactivity of the azide. A common starting point is to use a slight excess (1.5-2 equivalents) of one of the components, usually the less critical or more easily accessible one, to drive the reaction to completion.

Q4: When should I consider using a CuAAC reaction with DACN(Tos2,6-OH)?

A4: CuAAC is a good option when reaction speed is critical and the experimental system is not sensitive to copper. For example, in materials science applications or with purified biomolecules in vitro, CuAAC can provide faster kinetics and potentially higher yields in a shorter time frame compared to SPAAC.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a SPAAC Reaction

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction over a longer period (e.g., up to 24-48 hours). Use techniques like TLC, LC-MS, or NMR to track the consumption of starting materials and formation of the product.
Low Reaction Temperature While room temperature is a good starting point, gently heating the reaction mixture (e.g., to 37-50°C) can increase the reaction rate. However, be mindful that higher temperatures can also promote the degradation of sensitive biomolecules.
Poor Solubility of Reactants Use a co-solvent system to ensure all reactants are fully dissolved. Common co-solvents for aqueous reactions include DMSO, DMF, or THF. Keep the percentage of organic solvent as low as possible to avoid denaturing biomolecules.
Steric Hindrance If the azide or the molecule attached to it is bulky, it can slow down the reaction. Consider increasing the concentration of the less hindered reactant or extending the reaction time.
Degraded DACN(Tos2,6-OH) or Azide Ensure that your reagents are stored correctly and have not degraded. It is advisable to use freshly prepared solutions of your reactants.
Issue 2: Formation of Side Products

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Reaction with Thiols (in SPAAC) Strained alkynes can sometimes react with free thiols, such as those in cysteine residues of proteins. If this is suspected, consider protecting the thiols before the reaction or using a milder reaction temperature.
Homocoupling of Alkynes (Glaser Coupling in CuAAC) This is a common side reaction in CuAAC that leads to the formation of diynes. Ensure you are using a copper-stabilizing ligand (e.g., THPTA, BTTAA) and that the reaction is not unnecessarily exposed to oxygen.
Oxidation of Biomolecules (in CuAAC) The combination of a copper catalyst and a reducing agent (like sodium ascorbate) can generate reactive oxygen species that may damage biomolecules. Using a copper-chelating ligand can help mitigate this.

Experimental Protocols

General Protocol for a SPAAC Reaction
  • Reagent Preparation:

    • Dissolve your azide-containing molecule in a suitable buffer (e.g., PBS, HEPES, pH 7.4) to a stock concentration of 1-10 mM.

    • Dissolve DACN(Tos2,6-OH) in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide solution.

    • Add the DACN(Tos2,6-OH) stock solution to the desired final concentration. A slight excess (e.g., 1.5-2 equivalents) of DACN(Tos2,6-OH) is often used.

    • If necessary, add a co-solvent to ensure solubility, keeping the final organic solvent concentration low.

  • Incubation:

    • Incubate the reaction at room temperature for 4-24 hours. Protect from light if any of the components are light-sensitive.

    • For slower reactions, the temperature can be increased to 37°C.

  • Analysis and Purification:

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE for proteins).

    • Purify the product using standard techniques such as chromatography or precipitation to remove unreacted starting materials.

General Protocol for a CuAAC Reaction
  • Reagent Preparation:

    • Prepare stock solutions of your azide-containing molecule (1-10 mM in a suitable buffer) and DACN(Tos2,6-OH) (10-100 mM in a compatible solvent).

    • Prepare a stock solution of a copper(II) source (e.g., 50 mM CuSO₄ in water).

    • Prepare a stock solution of a copper-stabilizing ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of a reducing agent (e.g., 500 mM sodium ascorbate in water).

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing molecule and DACN(Tos2,6-OH).

    • Add the copper source and the ligand. It is recommended to pre-mix the copper and ligand before adding them to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction is typically much faster than SPAAC.

  • Analysis and Purification:

    • Monitor the reaction progress.

    • Once complete, remove the copper catalyst by using a chelating agent like EDTA or by purification methods such as column chromatography.

Visualizations

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide Azide-containing Molecule Mix Mix Reactants (Room Temperature) Azide->Mix DACN DACN(Tos2,6-OH) DACN->Mix Monitor Monitor Progress (LC-MS, etc.) Mix->Monitor Purify Purify Product Monitor->Purify

Caption: General experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide Azide-containing Molecule Mix Mix & Initiate (Room Temperature) Azide->Mix DACN DACN(Tos2,6-OH) DACN->Mix Copper Copper(II) Source + Ligand Copper->Mix Reducer Reducing Agent (Sodium Ascorbate) Reducer->Mix Monitor Monitor Progress Mix->Monitor Purify Purify Product (Remove Copper) Monitor->Purify

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Temp_Time_Relationship Start Start Reaction Condition Reaction Conditions Start->Condition LowTemp Low Temperature (e.g., Room Temp) Condition->LowTemp Default HighTemp Higher Temperature (e.g., 37-50°C) Condition->HighTemp If slow LongTime Longer Reaction Time LowTemp->LongTime ShortTime Shorter Reaction Time HighTemp->ShortTime Yield Desired Yield? LongTime->Yield ShortTime->Yield Yield->Condition No, adjust End End Reaction Yield->End Yes

Caption: Logical relationship between reaction temperature, time, and achieving the desired product yield.

References

Technical Support Center: DACN(Tos2,6-OH) Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DACN(Tos2,6-OH) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side products and troubleshooting common issues encountered during strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and why is it used in click chemistry?

A1: DACN(Tos2,6-OH) is a dibenzoazacyclononyne, a type of strained alkyne used in strain-promoted azide-alkyne cycloaddition (SPAAC), a metal-free click chemistry reaction. Its nine-membered ring structure is highly strained, which provides the driving force for a rapid and specific reaction with azide-functionalized molecules to form a stable triazole linkage. Compared to some other cyclooctynes, DACN reagents are noted for their high thermal and chemical stability while maintaining high reactivity.[1]

Q2: What are the main advantages of using DACN(Tos2,6-OH) in a strain-promoted reaction over a copper-catalyzed click chemistry (CuAAC) reaction?

A2: The primary advantage of using DACN(Tos2,6-OH) in a strain-promoted reaction is the elimination of the need for a copper catalyst. This is particularly important in biological applications, as copper can be toxic to cells and can lead to side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling) or the degradation of sensitive biomolecules.[2] By avoiding a metal catalyst, SPAAC with DACN(Tos2,6-OH) offers true bioorthogonality, meaning it can proceed in a biological environment without interfering with native processes.

Q3: What is the expected reactivity of DACN(Tos2,6-OH) compared to other strained alkynes?

A3: Cyclononynes like DACN(Tos2,6-OH) are generally more stable than many cyclooctynes. Despite this increased stability, the robust benzocyclononyne platform offers spontaneous and rapid reactivity with azides, with reaction rates that are competitive with other commonly used strained alkynes in metal-free click chemistry.[3]

Q4: What are the ideal solvent conditions for a DACN(Tos2,6-OH) click reaction?

A4: DACN(Tos2,6-OH) and other strained alkynes are compatible with a wide range of solvents. For reactions involving biomolecules, aqueous buffers such as PBS are common. For organic synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are often used. The choice of solvent will depend on the solubility of both the DACN reagent and the azide-containing substrate.

Q5: How should I store DACN(Tos2,6-OH) to ensure its stability?

A5: As a strained alkyne, DACN(Tos2,6-OH) should be stored in a cool, dark, and dry place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, keeping it at -20°C is recommended.

Troubleshooting Guide

This guide addresses common problems encountered during DACN(Tos2,6-OH) click chemistry, focusing on the avoidance of side products and improving reaction outcomes.

Issue 1: Low or No Product Formation

If you are observing a low yield of your desired triazole product or no product at all, consider the following potential causes and solutions.

Troubleshooting StepsExpected Outcome
Verify Reagent Quality: Use freshly acquired DACN(Tos2,6-OH) or test the reactivity of your stored reagent with a simple, reliable azide like benzyl azide.A successful reaction with the test azide will confirm the activity of your DACN reagent.
Proper Storage: Ensure that the DACN(Tos2,6-OH) has been stored correctly at low temperature, protected from light, and under an inert atmosphere.Proper storage minimizes the risk of degradation.
Check Azide Stability: Confirm the stability of your azide-containing molecule under the reaction conditions. Some azides can be sensitive to light or acidic/basic conditions.Ensuring the stability of both coupling partners is crucial for a successful reaction.
Troubleshooting StepsExpected Outcome
Increase Reactant Concentration: If the reaction is slow, increasing the concentration of one or both reactants can improve the reaction rate.A higher concentration will lead to more frequent molecular collisions and a faster reaction.
Optimize Solvent: Ensure that both reactants are fully soluble in the chosen solvent system. If solubility is an issue, consider using a co-solvent (e.g., DMSO or DMF in aqueous buffers).Improved solubility will enhance the reaction kinetics.
Extend Reaction Time: While SPAAC reactions are generally fast, some sterically hindered substrates may require longer reaction times. Monitor the reaction progress over an extended period.Allowing more time for the reaction to proceed can lead to a higher yield.
Adjust Temperature: Although SPAAC reactions typically proceed well at room temperature, gentle heating (e.g., to 37°C) may increase the reaction rate for less reactive substrates. However, be cautious as higher temperatures can also promote degradation of sensitive molecules.A modest increase in temperature can sometimes improve reaction kinetics.

A logical workflow for troubleshooting low product yield is presented below.

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Activity & Stability start->check_reagents reagent_ok Reagents are Active check_reagents->reagent_ok Test reaction successful reagent_bad Reagents Degraded check_reagents->reagent_bad Test reaction fails check_conditions Optimize Reaction Conditions conditions_bad Suboptimal Conditions check_conditions->conditions_bad reagent_ok->check_conditions conditions_ok Conditions Optimized success Improved Yield conditions_ok->success failure Persistent Low Yield conditions_ok->failure If yield is still low increase_conc Increase Concentration conditions_bad->increase_conc extend_time Extend Reaction Time increase_conc->extend_time change_solvent Change Solvent/Co-solvent change_solvent->conditions_ok extend_time->change_solvent

Troubleshooting workflow for low product yield.
Issue 2: Presence of Unexpected Side Products

While SPAAC is known for its high selectivity, side products can occasionally be observed, especially with complex substrates or under non-ideal conditions.

Although DACN reagents are relatively stable, highly strained alkynes can undergo reactions other than the desired cycloaddition under certain conditions.

Troubleshooting StepsExpected Outcome
Minimize Exposure to Light and Heat: Protect the reaction mixture from light and avoid excessive heating to prevent potential photochemical or thermal degradation of the DACN reagent.Reduced degradation of the starting material will lead to a cleaner reaction profile.
pH Control: Maintain the reaction at a neutral pH. Extreme pH values may lead to the hydrolysis or rearrangement of the DACN(Tos2,6-OH) molecule.A stable pH will preserve the integrity of the strained alkyne.

While highly bioorthogonal, extremely reactive strained alkynes could potentially react with other nucleophiles present in the reaction mixture, although this is rare.

Troubleshooting StepsExpected Outcome
Use of Scavengers: If you suspect side reactions with other nucleophiles (e.g., free thiols), consider the use of a scavenger to protect these groups. However, this should be done with caution as it can add complexity to the reaction.A scavenger can prevent unwanted side reactions with other functional groups.
Purity of Starting Materials: Ensure the purity of both the DACN reagent and the azide-containing substrate. Impurities in the starting materials can lead to unexpected side products.High-purity starting materials will result in a cleaner reaction.

The following diagram illustrates the decision-making process when unexpected side products are observed.

SideProductTroubleshooting start Unexpected Side Products Observed check_purity Analyze Purity of Starting Materials start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purity_bad Impurities Detected check_purity->purity_bad check_stability Evaluate DACN Stability Under Reaction Conditions stability_ok DACN is Stable check_stability->stability_ok stability_bad DACN is Unstable check_stability->stability_bad purity_ok->check_stability repurify Repurify Starting Materials purity_bad->repurify repurify->check_purity clean_reaction Cleaner Reaction Profile stability_ok->clean_reaction modify_conditions Modify Reaction Conditions (pH, Temp, Light) stability_bad->modify_conditions modify_conditions->check_stability

Troubleshooting workflow for side product formation.

Experimental Protocols

General Protocol for a Small Molecule DACN(Tos2,6-OH) Click Reaction

This protocol is a starting point and may require optimization based on the specific substrates used.

  • Preparation of Reactants:

    • Prepare a stock solution of DACN(Tos2,6-OH) in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., 10 mM in DMSO or water).

  • Reaction Setup:

    • In a clean vial, add the azide solution.

    • Add 1.0 to 1.2 equivalents of the DACN(Tos2,6-OH) stock solution to the vial.

    • If necessary, add additional solvent to achieve the desired final concentration (typically in the range of 1-10 mM).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using an appropriate method, such as:

      • Column Chromatography: This is a common method for purifying small molecules. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the product.

      • Preparative HPLC: For more challenging separations, preparative reverse-phase HPLC can be used to obtain a high-purity product.

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Protocol for Bioconjugation to a Protein
  • Preparation of the Azide-Modified Protein:

    • Prepare a solution of the azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Preparation of the DACN Reagent:

    • Prepare a stock solution of DACN(Tos2,6-OH) in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Reaction Setup:

    • To the protein solution, add the DACN(Tos2,6-OH) stock solution to achieve a final molar excess of the DACN reagent (typically 10-50 equivalents relative to the protein). The final concentration of the organic co-solvent should be kept low (ideally <10%) to avoid denaturation of the protein.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

    • The progress of the conjugation can be monitored by techniques such as SDS-PAGE (which may show a shift in the molecular weight of the protein) or mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Purification of the Conjugate:

    • Remove the excess unreacted DACN(Tos2,6-OH) and other small molecules by:

      • Size Exclusion Chromatography (SEC): This is an effective method for separating the large protein conjugate from smaller molecules.

      • Dialysis or Buffer Exchange: Dialyze the reaction mixture against a suitable buffer to remove small molecule impurities.

      • Spin Filtration: Use a centrifugal filtration device with an appropriate molecular weight cutoff to concentrate the protein conjugate and remove small molecules.

By following these guidelines and troubleshooting steps, researchers can optimize their DACN(Tos2,6-OH) click chemistry reactions to achieve high yields of the desired products while minimizing the formation of side products.

References

DACN(Tos2,6-OH) stability in different pH and buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide for assessing the stability of novel compounds. As "DACN(Tos2,6-OH)" is not a publicly documented chemical entity, the data and protocols provided are based on established principles of pharmaceutical stability testing and may require adaptation for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: My compound, DACN(Tos2,6-OH), is degrading in my aqueous solution. What are the likely causes?

A1: The instability of a novel compound like DACN(Tos2,6-OH) in an aqueous environment can be attributed to several factors. The most common degradation pathways for organic molecules include:

  • Hydrolysis: Reaction with water can cleave labile functional groups. Given the presence of a tosyl group (a good leaving group) and a hydroxyl group, ester or ether linkages, if present in the core "DACN" structure, could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can lead to oxidative degradation. Phenolic hydroxyl groups are particularly susceptible to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. It is recommended to handle light-sensitive compounds in amber vials or under low-light conditions.[1]

Q2: How do I choose the right pH and buffer system for my stability study?

A2: The optimal pH for stability is highly compound-specific. A preliminary pH screening study is recommended. The choice of buffer is also critical, as some buffer species can catalyze degradation.[1][2]

  • pH Range: It is advisable to test a wide pH range (e.g., pH 2, 4, 7, 9, 12) to identify the pH of maximum stability.

  • Buffer Selection: Choose buffers with a pKa within one pH unit of your target pH.[2] Be aware of potential buffer-catalyzed reactions. For example, phosphate buffers can sometimes accelerate hydrolysis.[1] It is good practice to test stability in at least two different buffer systems at the target pH.

Q3: I'm observing a change in the color of my DACN(Tos2,6-OH) solution. What does this indicate?

A3: A color change often suggests the formation of degradation products with chromophores that absorb visible light. This could be due to oxidation or other rearrangements of the molecule's electronic structure. It is crucial to correlate the color change with analytical data (e.g., HPLC) to identify the new species being formed.

Q4: Can the concentration of my compound affect its stability?

A4: Yes, concentration can influence stability. At higher concentrations, molecules may be more prone to self-association or aggregation, which can alter their degradation kinetics. It is advisable to assess stability at concentrations relevant to your intended application.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected instability of a novel compound like DACN(Tos2,6-OH).

Problem Potential Cause Recommended Action
Rapid degradation at neutral pH Intrinsic molecular instability; catalysis by buffer components.Systematically vary the pH to find the region of highest stability. Test alternative buffer systems (e.g., citrate, acetate) at the same pH.
Precipitation of the compound Poor solubility at the tested pH or in the chosen buffer.Determine the pKa of your compound to predict its ionization state and solubility at different pH values. Consider using co-solvents, but be aware they can also affect stability.
Inconsistent stability results Contamination of reagents; variability in experimental conditions.Ensure high-purity water and reagents are used. Precisely control temperature and pH. Prepare fresh solutions for each experiment.
Appearance of multiple new peaks in HPLC Complex degradation pathway; secondary degradation of initial products.Perform a forced degradation study to intentionally generate and identify degradation products. This can help in elucidating the degradation pathway.
Loss of compound with no appearance of degradation products Adsorption to container surfaces; precipitation of an amorphous solid.Use silanized glassware or low-binding microplates. Visually inspect for precipitates. Analyze the supernatant and attempt to dissolve any precipitate.

Experimental Protocols

Protocol: Preliminary pH Stability Assessment of a Novel Compound

This protocol outlines a general procedure for evaluating the stability of a compound like DACN(Tos2,6-OH) across a range of pH values.

1. Materials:

  • DACN(Tos2,6-OH) stock solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile or DMSO).

  • High-purity water (e.g., Milli-Q or equivalent).

  • Buffer stock solutions (see table below).

  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for pH adjustment.

  • HPLC system with a suitable column and detector (e.g., UV or MS).

  • pH meter.

  • Temperature-controlled incubator or water bath.

2. Buffer Preparation:

Target pH Buffer System pKa(s) Typical Concentration (mM)
2.0 - 3.0Glycine-HCl2.35, 9.7850
3.0 - 6.2Citrate3.13, 4.76, 6.4050
3.6 - 5.6Acetate4.7650
6.0 - 8.0Phosphate2.15, 7.20, 12.3350
8.1 - 9.0Tris-HCl8.0650
9.2 - 11.0Borate9.2450

3. Experimental Procedure:

  • Prepare working solutions: For each pH to be tested, dilute the DACN(Tos2,6-OH) stock solution into the appropriate buffer to a final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on stability.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each working solution by a validated stability-indicating HPLC method. This will serve as the initial time point.

  • Incubation: Place the remaining working solutions in a temperature-controlled environment (e.g., 40°C for accelerated stability). Protect samples from light if photostability is a concern.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of DACN(Tos2,6-OH) remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Compound Stock Solution mix Dilute Stock into Buffers stock->mix buffers Prepare Buffer Solutions (Varying pH) buffers->mix t0 T=0 Analysis (HPLC) mix->t0 incubate Incubate at Controlled Temperature mix->incubate data Calculate % Remaining t0->data tp Time-Point Analysis (HPLC) incubate->tp e.g., 2, 4, 8, 24h tp->data report Generate Stability Profile data->report troubleshooting_logic start Compound is Unstable in Solution check_ph Is instability pH-dependent? start->check_ph check_buffer Is instability buffer-dependent? check_ph->check_buffer No optimize_ph Optimize pH for Maximum Stability check_ph->optimize_ph Yes check_light Is the compound light-sensitive? check_buffer->check_light No change_buffer Test Alternative Buffer Systems check_buffer->change_buffer Yes check_oxidation Is oxidation suspected? check_light->check_oxidation No protect_light Protect from Light (Amber Vials) check_light->protect_light Yes add_antioxidant Add Antioxidant / Degas Solvents check_oxidation->add_antioxidant Yes intrinsic Investigate Intrinsic Instability (Forced Degradation) check_oxidation->intrinsic No

References

Technical Support Center: Purification of DACN(Tos2,6-OH) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DACN(Tos2,6-OH) conjugates. DACN(Tos2,6-OH) is a cycloalkyne reagent used in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry for the conjugation of molecules, often involving fluorescent labeling of biomolecules such as proteins and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and what is it used for?

A1: DACN(Tos2,6-OH) is a click chemistry reagent containing a cycloalkyne group. Its unique bent structure gives it high reactivity towards molecules containing an azide group, allowing for efficient conjugation via a reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). This method is bioorthogonal, meaning it can proceed under physiological conditions without interfering with biological processes, making it ideal for labeling biomolecules.

Q2: What are the main challenges in purifying DACN(Tos2,6-OH) conjugates?

A2: The primary challenges include:

  • Removal of unreacted reagents: Excess DACN(Tos2,6-OH) and the azidated molecule must be efficiently removed.

  • Separation of conjugate from unconjugated biomolecule: Distinguishing between the labeled and unlabeled biomolecule can be difficult, especially with low conjugation efficiency.

  • Product aggregation: The conjugation of hydrophobic dye molecules can sometimes lead to aggregation of the protein or antibody.

  • Maintaining biological activity: The purification process must be gentle enough to preserve the structure and function of the conjugated biomolecule.

Q3: Which purification methods are recommended for DACN(Tos2,6-OH) conjugates?

A3: The choice of purification method depends on the properties of the biomolecule and the conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size. It is effective for removing small molecule reagents from large protein conjugates.

  • Affinity Chromatography: A highly specific method that uses the biological interaction of the biomolecule (e.g., Protein A/G for antibodies) to separate it from unreacted reagents.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. This can be useful for separating conjugates with different drug-to-antibody ratios (DARs).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution for separating conjugate species, but the use of organic solvents may denature some proteins.

Troubleshooting Guide

Low or No Conjugate Detected
Potential Cause Troubleshooting Steps
Low conjugation efficiency - Ensure the azide-modified biomolecule is pure and the azide group is accessible.- Increase the molar excess of the DACN(Tos2,6-OH) reagent.- Extend the reaction time or increase the reaction temperature (if the biomolecule is stable).- Check the pH of the reaction buffer; SPAAC is generally tolerant of a wide pH range, but optimal conditions may vary.
Degradation of reagents - Use freshly prepared solutions of DACN(Tos2,6-OH).- Ensure proper storage of all reagents according to the manufacturer's instructions.
Issues with the biomolecule - Confirm the concentration and integrity of the starting biomolecule using a protein assay and SDS-PAGE.- If the biomolecule is an antibody, ensure it is of the correct isotype for the intended affinity purification resin.
Low Yield After Purification
Potential Cause Troubleshooting Steps
Precipitation of the conjugate - The addition of a hydrophobic dye can cause aggregation. Perform purification steps at 4°C.- Add non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations to the purification buffers.- If using HIC, screen different salt types and concentrations to minimize on-column aggregation.
Poor recovery from chromatography column - For SEC, ensure the column is properly equilibrated and that the sample volume is appropriate for the column size.- For affinity chromatography, optimize the elution buffer pH and ionic strength. If the affinity is very high, a stronger eluent may be needed.[1] - For HIC, ensure the salt concentration in the binding buffer is optimal for interaction without causing precipitation.
Non-specific binding to labware - Use low-protein-binding tubes and pipette tips.- Include a carrier protein like BSA in the buffers if compatible with the downstream application.
Impure Conjugate
Potential Cause Troubleshooting Steps
Co-elution of unreacted biomolecule - If the conjugate and unconjugated biomolecule are of similar size, SEC may not provide sufficient resolution.- HIC can often separate based on the increased hydrophobicity of the conjugate.[2][3]- Consider using a different purification technique or a combination of methods (e.g., affinity followed by SEC).
Presence of aggregates - Analyze the purified product by SEC to quantify the level of aggregation.- Optimize the purification buffers with additives that reduce aggregation (e.g., arginine, non-ionic detergents).- If aggregation is severe, consider redesigning the conjugate to include more hydrophilic linkers.
Residual small molecules - Use a desalting column or dialysis with a suitable molecular weight cutoff (MWCO) to remove small molecule impurities.- SEC is generally effective at separating large protein conjugates from small molecule reagents.

Data Presentation

Table 1: Comparison of Purification Methods for Antibody-Drug Conjugates (ADCs)

Purification Method Principle Typical Recovery Rate Purity (Monomer %) Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation by size>90%>98%Mild conditions, effective for aggregate removal.[4]Limited resolution for species of similar size.
Affinity Chromatography (Protein A/G) Specific binding to antibody Fc region>80%>99%High selectivity and purity in a single step.[4]Requires specific antibody isotype, harsh elution conditions can cause aggregation.
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicity60-80%>95%Can separate species with different drug-to-antibody ratios (DARs).High salt concentrations may induce aggregation.

Experimental Protocols

General Protocol for DACN(Tos2,6-OH) Conjugation to an Azide-Modified Antibody
  • Antibody Preparation:

    • Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). The concentration should typically be in the range of 1-10 mg/mL.

    • Ensure the buffer is free of any azide-containing compounds.

  • DACN(Tos2,6-OH) Solution Preparation:

    • Dissolve DACN(Tos2,6-OH) in a compatible organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DACN(Tos2,6-OH) stock solution to the antibody solution.

    • The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Step 1: Removal of Excess Reagents (SEC):

      • Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.

      • Apply the reaction mixture to the column.

      • Elute the conjugate with PBS, collecting the fractions corresponding to the high molecular weight peak (the antibody conjugate).

    • Step 2: Further Purification (Optional, e.g., HIC):

      • If separation of different DAR species is required, use HIC.

      • Equilibrate the HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

      • Adjust the salt concentration of the conjugate solution to match the binding buffer and load it onto the column.

      • Elute with a decreasing salt gradient.

  • Characterization:

    • Concentration: Determine the protein concentration using a BCA or Bradford assay.

    • Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and analytical SEC.

    • Conjugation Efficiency: Use UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization azide_ab Azide-Modified Antibody reaction SPAAC Reaction (RT, 2-4h) azide_ab->reaction dacn DACN(Tos2,6-OH) Stock Solution dacn->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Remove excess reagents hic Hydrophobic Interaction Chromatography (HIC) (Optional) sec->hic Separate DAR species final_product Purified Conjugate hic->final_product sds_page SDS-PAGE analytics_sec Analytical SEC mass_spec Mass Spectrometry final_product->sds_page final_product->analytics_sec final_product->mass_spec

Caption: Experimental workflow for DACN(Tos2,6-OH) conjugation and purification.

troubleshooting_workflow start Low Yield or No Conjugate Detected q1 Is the conjugation reaction working? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the conjugate precipitating? a1_yes->q2 check_reagents Check Reagent Integrity - Fresh DACN(Tos2,6-OH)? - Active azide on biomolecule? a1_no->check_reagents optimize_reaction Optimize Reaction Conditions - Increase molar excess of DACN - Extend reaction time check_reagents->optimize_reaction a2_yes Yes q2->a2_yes a2_no No q2->a2_no solubility Improve Solubility - Add detergents/arginine to buffers - Perform purification at 4°C a2_yes->solubility q3 Is recovery from chromatography poor? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no optimize_chrom Optimize Chromatography - Check column equilibration - Adjust elution buffers (pH, salt) - Use low-binding labware a3_yes->optimize_chrom end Consult further technical support a3_no->end

Caption: Troubleshooting decision tree for low conjugate yield.

References

minimizing non-specific binding of DACN(Tos2,6-OH) derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of DACN(Tos2,6-OH) derivatives during their experiments.

Troubleshooting Guide: Minimizing Non-Specific Binding

Non-specific binding can obscure true results and lead to false positives. This guide provides a systematic approach to identifying and mitigating common causes of non-specific binding when working with DACN(Tos2,6-OH) derivatives.

Issue: High Background Signal in Your Assay

High background is a common indicator of non-specific binding. The following steps can help you diagnose and address the root cause.

1. Initial Assessment of Non-Specific Binding

A crucial first step is to determine the extent of non-specific binding in your experimental system.

  • Experimental Protocol: Negative Control Experiment

    • Objective: To quantify the binding of your DACN derivative to a control surface or matrix lacking the specific target.

    • Procedure:

      • For Surface Plasmon Resonance (SPR): Flow the analyte over a bare sensor chip without the immobilized ligand.[1]

      • For Pull-down Assays: Incubate your DACN derivative with beads that have not been coupled to your target protein.

      • For Cell-Based Assays: Use a cell line that does not express the target protein or a negative control compound with a similar scaffold but lacking the binding motif.

    • Analysis: A significant signal in your negative control indicates a high level of non-specific binding that needs to be addressed.

2. Optimizing Your Assay Buffer

The composition of your buffer can significantly influence non-specific interactions.

  • a. Adjusting pH: The pH of your buffer affects the overall charge of both your DACN derivative and the interacting surfaces. Experiment with a range of pH values around the pI of your target protein and the pKa of your compound to find the optimal condition that minimizes electrostatic interactions.

  • b. Increasing Salt Concentration: Ionic interactions are a frequent cause of non-specific binding. Increasing the salt concentration (e.g., with NaCl) in your buffer can help to disrupt these interactions.[1] It is advisable to test a range of salt concentrations to find the optimal level without disrupting the specific binding.

  • c. Adding Surfactants: Hydrophobic interactions can be mitigated by the addition of non-ionic surfactants.[1]

    • Tween 20 or Triton X-100: These are commonly used to reduce non-specific binding to surfaces and other proteins. A low concentration (typically 0.01% to 0.1%) is often sufficient.[2]

3. Employing Blocking Agents

Blocking agents are used to saturate non-specific binding sites on your assay surface or other components.

  • a. Protein Blockers: For assays involving proteins, adding a blocking protein to your buffer can be very effective.

    • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can be added to your buffer and sample solutions to prevent your DACN derivative from binding non-specifically to surfaces or other proteins.[1]

    • Non-fat Dry Milk: This is another common blocking agent, particularly in Western blotting, but can also be adapted for other assays.

  • b. Avidin/Biotin Blocking: If you are using a biotin-based detection system, endogenous biotin in your samples can lead to high background. Pre-blocking with an avidin/biotin blocking kit can prevent this.

4. Optimizing Reagent Concentrations

Using excessively high concentrations of your DACN derivative or other reagents can increase the likelihood of low-affinity, non-specific interactions.

  • Experimental Protocol: Reagent Titration

    • Objective: To determine the optimal concentration of your DACN derivative that provides a good signal-to-noise ratio.

    • Procedure: Perform your assay using a serial dilution of your DACN derivative while keeping all other parameters constant.

    • Analysis: Identify the concentration that gives a robust specific signal with the lowest possible background.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start High Non-Specific Binding Detected assess Perform Negative Control Experiment start->assess optimize_buffer Optimize Assay Buffer (pH, Salt, Surfactant) assess->optimize_buffer blocking Implement Blocking Strategy (BSA, Milk, etc.) optimize_buffer->blocking titrate Titrate DACN Derivative Concentration blocking->titrate reassess Re-evaluate Non-Specific Binding titrate->reassess success Proceed with Experiment reassess->success Low NSB fail Further Optimization Needed reassess->fail High NSB fail->optimize_buffer CompetitionAssay cluster_0 Without Competitor cluster_1 With Unlabeled Competitor DACN_labeled Labeled DACN Derivative Target Target Protein DACN_labeled->Target Binds Binding_Complex Specific Binding Signal Target->Binding_Complex Generates Competitor Unlabeled Competitor Target2 Target Protein Competitor->Target2 Binds & Blocks No_Signal Reduced/No Signal Target2->No_Signal DACN_labeled2 Labeled DACN Derivative DACN_labeled2->Target2 Binding Prevented

References

Technical Support Center: DACN(Tos2,6-OH) Stability with Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DACN(Tos2,6-OH) in the presence of reducing agents.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH) is a click chemistry reagent with the molecular formula C21H24N2O5S2 and a molecular weight of 448.6 g/mol .[1] It features a distinctively bent alkyne moiety within a diazacyclonon-yne framework, which enhances its reactivity in cycloaddition reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] The structure includes two tosyl (Ts) protecting groups on the nitrogen atoms and a hydroxyl (-OH) group. The stability of these functional groups, particularly the tosyl groups, is critical when performing reactions that involve reducing agents.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in DACN(Tos2,6-OH) that might be sensitive to reducing agents?

A1: The primary functional groups of concern when using reducing agents with DACN(Tos2,6-OH) are the two N-tosyl groups. The internal alkyne and the hydroxyl group may also be susceptible to certain reducing conditions.

Q2: How stable are the N-tosyl groups to reducing agents?

A2: N-tosyl groups are generally stable protecting groups.[3] However, they can be cleaved under strongly acidic conditions or by strong reducing agents.[4][5] The stability of the N-tosyl group is dependent on the specific reducing agent and reaction conditions used.

Q3: Can the alkyne in DACN(Tos2,6-OH) be reduced?

A3: Yes, alkynes can be reduced to alkenes or alkanes by various reducing agents, including catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts) and some metal hydride reagents under specific conditions. Care must be taken to choose a reducing agent that is selective for the desired transformation without affecting the alkyne if it is intended to be preserved for subsequent click chemistry reactions.

Q4: Will the hydroxyl group in DACN(Tos2,6-OH) be affected by reducing agents?

A4: The hydroxyl group itself is generally stable to most reducing agents. However, if the hydroxyl group were to be converted into a better leaving group, such as a tosylate, it would become susceptible to reductive cleavage.

Troubleshooting Guide

Issue 1: Unexpected cleavage of the N-tosyl groups is observed.

  • Question: I am observing the removal of one or both tosyl groups from my DACN(Tos2,6-OH) during a reaction involving a reducing agent. Why is this happening and how can I prevent it?

  • Answer: This is likely due to the reducing agent being too harsh for the N-tosyl sulfonamide bonds. Strong reducing agents are known to cleave tosyl groups.

    • Troubleshooting Steps:

      • Evaluate your reducing agent: Strong reducing agents like sodium in liquid ammonia or sodium naphthalenide will readily cleave tosyl groups. Metal hydrides such as lithium aluminum hydride (LiAlH4) can also cleave sulfonamides.

      • Switch to a milder reducing agent: Consider using milder reagents that are less likely to affect the tosyl group. The choice of reagent will depend on the other functional groups in your molecule that require reduction.

      • Modify reaction conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize the cleavage of the tosyl groups.

Issue 2: The alkyne functionality is being reduced.

  • Question: My DACN(Tos2,6-OH) is losing its alkyne functionality after treatment with a reducing agent, preventing its use in click chemistry. What can I do?

  • Answer: The reduction of the alkyne to an alkene or alkane is a common side reaction with certain reducing agents, especially under catalytic hydrogenation conditions.

    • Troubleshooting Steps:

      • Avoid catalytic hydrogenation: If possible, avoid using H2 with catalysts like Palladium, Platinum, or Nickel, as these are very effective for alkyne reduction.

      • Use a selective reducing agent: Choose a reducing agent that is known to be selective for other functional groups in the presence of an alkyne. The specific choice will be highly dependent on the target reduction.

Issue 3: The overall reaction is sluggish or incomplete.

  • Question: I have chosen a mild reducing agent to preserve the tosyl groups, but now my desired reduction is not proceeding efficiently. What should I do?

  • Answer: This is a common challenge in multi-functionalized molecules. Optimizing the reaction conditions is key.

    • Troubleshooting Steps:

      • Increase the concentration of the reducing agent: A higher concentration may drive the reaction to completion without needing to switch to a harsher reagent.

      • Screen different solvents: The choice of solvent can significantly impact the reactivity of both the substrate and the reducing agent.

      • Slightly increase the temperature: A modest increase in temperature may improve the reaction rate. Monitor the reaction closely for any signs of tosyl group cleavage.

      • Consider a different, yet still mild, reducing agent: There may be another reducing agent with a similar selectivity profile but slightly higher reactivity for your specific transformation.

Data Presentation

Table 1: Compatibility of Common Reducing Agents with Functional Groups in DACN(Tos2,6-OH)

Reducing AgentN-Tosyl GroupAlkyneHydroxyl GroupNotes
Sodium Borohydride (NaBH4) Generally StableGenerally StableStableA mild reducing agent, typically used for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH4) Susceptible to Cleavage Can be Reduced StableA strong and unselective reducing agent.
Diisobutylaluminum Hydride (DIBAL-H) Generally StableCan be Reduced StableCan reduce esters to aldehydes. Its effect on N-tosyl groups is generally less harsh than LiAlH4.
Sodium in Liquid Ammonia Readily Cleaved Reduced to trans-alkeneStableA strong reducing agent often used for detosylation.
Sodium Naphthalenide Readily Cleaved Can be Reduced StableA strong reducing agent used for cleaving tosyl groups.
Catalytic Hydrogenation (H2/Pd, Pt, Ni) Generally StableReadily Reduced StableVery effective for reducing alkynes and alkenes.
Samarium(II) Iodide (SmI2) Susceptible to Cleavage Generally StableStableCan be used for the reductive cleavage of tosyl groups.
Red-Al Susceptible to Cleavage Can be Reduced StableA strong reducing agent similar in reactivity to LiAlH4.

Disclaimer: The reactivity can be highly dependent on the specific substrate, solvent, temperature, and stoichiometry. This table should be used as a general guideline.

Experimental Protocols

Protocol: Assessing the Stability of DACN(Tos2,6-OH) to a Novel Reducing Agent

This protocol provides a general framework for testing the stability of DACN(Tos2,6-OH) with a chosen reducing agent.

  • Materials:

    • DACN(Tos2,6-OH)

    • Anhydrous solvent (e.g., THF, Dichloromethane)

    • Reducing agent of choice

    • Quenching solution (e.g., saturated aqueous ammonium chloride, water)

    • Deuterated solvent for NMR analysis (e.g., CDCl3)

    • Thin Layer Chromatography (TLC) plate and appropriate mobile phase

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Procedure:

    • Dissolve a known amount of DACN(Tos2,6-OH) (e.g., 10 mg) in the anhydrous solvent (e.g., 1 mL) in a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon).

    • Take a small aliquot for a starting material reference (TLC, HPLC, or LC-MS).

    • Cool the solution to the desired reaction temperature (e.g., 0 °C).

    • Add the reducing agent (e.g., 1.1 equivalents) to the solution. If the reducing agent is a solid, it can be added directly. If it is a liquid or in solution, add it dropwise.

    • Stir the reaction mixture at the chosen temperature.

    • Monitor the reaction progress by TLC or by taking small aliquots for HPLC or LC-MS analysis at regular time intervals (e.g., 30 min, 1 hr, 2 hr, etc.). Compare the reaction mixture to the starting material reference to identify new spots or peaks.

    • Once the reaction is deemed complete, or after a predetermined time, quench the reaction by slowly adding the appropriate quenching solution at a low temperature.

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous workup to extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by 1H NMR, HPLC, and LC-MS to determine the extent of any degradation or side reactions, such as detosylation or alkyne reduction.

Visualizations

troubleshooting_workflow start Unexpected Result with Reducing Agent check_tosyl Is N-Tosyl group cleaved? start->check_tosyl check_alkyne Is alkyne reduced? check_tosyl->check_alkyne No solution_tosyl Use milder reducing agent (e.g., NaBH4) or modify conditions (lower temp, shorter time) check_tosyl->solution_tosyl Yes check_reaction Is desired reaction incomplete? check_alkyne->check_reaction No solution_alkyne Avoid catalytic hydrogenation. Choose alkyne-sparing reagent. check_alkyne->solution_alkyne Yes solution_reaction Increase reagent concentration. Screen solvents or slightly increase temp. check_reaction->solution_reaction Yes end Optimized Reaction check_reaction->end No solution_tosyl->end solution_alkyne->end solution_reaction->end

Caption: Troubleshooting workflow for DACN(Tos2,6-OH) stability issues.

reaction_pathway cluster_products Potential Products reactant DACN(Tos2,6-OH) + Reducing Agent desired_product Desired Reduced Product (Tosyl & Alkyne Intact) reactant->desired_product Mild Conditions detosylated Detosylated Byproduct reactant->detosylated Strong Reducing Agent alkyne_reduced Alkyne-Reduced Byproduct reactant->alkyne_reduced e.g., H2/Pd

Caption: Potential reaction pathways for DACN(Tos2,6-OH) with reducing agents.

References

how to handle DACN(Tos2,6-OH) solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling solubility issues associated with DACN(Tos2,6-OH), a potent click chemistry reagent.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving DACN(Tos2,6-OH) for my experiment. What are the recommended solvents?

A1: DACN(Tos2,6-OH) is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. For initial stock solutions, it is recommended to use water-miscible organic solvents. Based on the chemical structure and common practices for similar compounds, the following solvents are suggested starting points.

Q2: After preparing a stock solution in an organic solvent, the compound precipitates when I dilute it into my aqueous reaction buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is too low in the final aqueous medium to keep the hydrophobic compound dissolved. Here are several strategies to address this:

  • Optimize the Co-solvent Concentration: Minimize the dilution factor. However, be mindful that high concentrations of organic solvents (e.g., >1-5% DMSO) can be detrimental to proteins and cells.

  • Use a More Water-Miscible Co-solvent: Solvents like DMSO or DMF are generally good choices.

  • Sequential Dilution: Instead of a single large dilution, try a stepwise dilution, gradually introducing the aqueous buffer to the stock solution.

  • Inclusion of Surfactants or Excipients: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) can help maintain solubility in the final aqueous solution.

Q3: Can I heat or sonicate the sample to improve solubility?

A3: Gentle warming (e.g., to 37°C) and brief sonication can be effective in dissolving DACN(Tos2,6-OH). However, prolonged exposure to heat should be avoided to prevent potential degradation of the compound. Always visually inspect the solution after it returns to room temperature to ensure the compound has not precipitated out.

Q4: My bioconjugation reaction with DACN(Tos2,6-OH) is giving low yields. Could solubility be the cause?

A4: Yes, poor solubility is a likely contributor to low reaction yields. If the reagent is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to inefficient conjugation. Ensure your reaction mixture is homogenous and free of any visible precipitate before proceeding with the conjugation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
DACN(Tos2,6-OH) powder does not dissolve in the initial organic solvent. The solvent is not appropriate for this compound, or the concentration is too high.1. Try an alternative recommended organic solvent (see Table 1). 2. Use gentle warming (up to 37°C) or sonication. 3. Reduce the target concentration of the stock solution.
A clear stock solution in organic solvent becomes cloudy upon dilution into aqueous buffer. The compound is precipitating due to the high aqueous content of the final solution.1. Decrease the final concentration of DACN(Tos2,6-OH) in the reaction. 2. Increase the percentage of the organic co-solvent in the final reaction mixture, ensuring it is compatible with your biological components. 3. Add a low concentration of a biocompatible surfactant (e.g., 0.01% Tween® 20).
The reaction mixture is clear initially but shows a precipitate after some time. The compound is supersaturated and is slowly precipitating out of the solution.1. Use the prepared reaction mixture immediately after preparation. 2. Consider including a stabilizing excipient in your buffer.
Low or inconsistent bioconjugation efficiency. Poor solubility of DACN(Tos2,6-OH) leads to a lower effective reagent concentration.1. Confirm the complete dissolution of DACN(Tos2,6-OH) before initiating the reaction. 2. Filter the stock solution through a 0.22 µm syringe filter (solvent-compatible) to remove any undissolved microparticles.

Data Presentation

Table 1: Qualitative Solubility of DACN(Tos2,6-OH) in Common Laboratory Solvents

Solvent Solubility at 25°C (Estimated) Notes
WaterInsolubleNot recommended for stock solutions.
Phosphate-Buffered Saline (PBS)InsolubleNot recommended for stock solutions.
Dimethyl Sulfoxide (DMSO)Soluble (≥ 10 mg/mL)Recommended for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)Soluble (≥ 10 mg/mL)A suitable alternative to DMSO.
EthanolSparingly SolubleMay require warming to achieve higher concentrations.
AcetonitrileSolubleCommonly used in click chemistry reactions.

Note: The data presented in this table is based on the expected properties of a hydrophobic molecule of this class and should be used as a guideline. Empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of a DACN(Tos2,6-OH) Stock Solution

Objective: To prepare a concentrated stock solution of DACN(Tos2,6-OH) in an organic solvent.

Materials:

  • DACN(Tos2,6-OH) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the vial of DACN(Tos2,6-OH) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of DACN(Tos2,6-OH) in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Procedure for Diluting DACN(Tos2,6-OH) into an Aqueous Buffer

Objective: To prepare a working solution of DACN(Tos2,6-OH) in an aqueous buffer while minimizing precipitation.

Materials:

  • Concentrated stock solution of DACN(Tos2,6-OH) in DMSO.

  • Aqueous reaction buffer (e.g., PBS, pH 7.4).

  • Pipettes and sterile pipette tips.

Methodology:

  • Calculate the volume of the DACN(Tos2,6-OH) stock solution required for the desired final concentration.

  • In a fresh tube, add the required volume of the aqueous reaction buffer.

  • While gently vortexing the aqueous buffer, add the calculated volume of the DACN(Tos2,6-OH) stock solution dropwise.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow Experimental Workflow for Using DACN(Tos2,6-OH) cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_reaction Bioconjugation start Start: DACN(Tos2,6-OH) Powder weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_sol 10 mg/mL Stock Solution dissolve->stock_sol dilute Dilute Stock into Buffer stock_sol->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute check_sol Check for Precipitation dilute->check_sol working_sol Working Solution check_sol->working_sol Clear troubleshoot Troubleshoot (e.g., lower conc.) check_sol->troubleshoot Precipitate add_biomolecule Add Biomolecule (e.g., Antibody) working_sol->add_biomolecule react Incubate Reaction add_biomolecule->react purify Purify Conjugate react->purify final_product Final Conjugate purify->final_product signaling_pathway Conceptual Diagram of an Antibody-Drug Conjugate (ADC) cluster_adc Antibody-Drug Conjugate cluster_cell Target Cancer Cell antibody Antibody linker DACN(Tos2,6-OH) based Linker antibody->linker receptor Target Receptor antibody->receptor Binding drug Cytotoxic Drug linker->drug internalization Internalization receptor->internalization release Drug Release internalization->release apoptosis Cell Death release->apoptosis

Technical Support Center: Optimizing Reactions with DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing stoichiometry and troubleshooting reactions involving DACN(Tos2,6-OH) and azides. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and for which type of reactions is it used?

DACN(Tos2,6-OH) is a potent click chemistry reagent featuring a distinctively bent and strained alkyne moiety. This structural feature enhances its reactivity in cycloaddition reactions compared to linear alkynes. It is primarily used for covalent ligation with azide-functionalized molecules through two main pathways:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction driven by the inherent ring strain of the DACN(Tos2,6-OH).[1][2] This method is ideal for biological applications where the cytotoxicity of copper is a concern.[1]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that requires a copper(I) catalyst to proceed.

Q2: My SPAAC reaction with DACN(Tos2,6-OH) is slow or incomplete. What are the potential causes and solutions?

Several factors can contribute to slow or incomplete SPAAC reactions:

  • Suboptimal Stoichiometry: An inappropriate ratio of DACN(Tos2,6-OH) to your azide can result in unreacted starting material. While a 1:1 ratio is the theoretical ideal, a slight excess (1.5 to 5-fold) of the less precious or more soluble reagent is often used to drive the reaction to completion.

  • Low Reactant Concentration: The law of mass action dictates that higher concentrations of reactants lead to faster reaction rates. If solubility is an issue, consider using a co-solvent or a different buffer system.

  • Steric Hindrance: Bulky functional groups near the azide or on the target molecule can impede the approach of the DACN(Tos2,6-OH). Introducing a PEG spacer to your azide linker can help overcome this by increasing the accessibility of the reactive group.

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly affect reaction kinetics. For many bioconjugations, a pH range of 7.5-8.5 can increase the rate of SPAAC reactions. While many SPAAC reactions proceed at room temperature, gentle heating (e.g., 37°C) can increase the reaction rate if your molecules are stable at that temperature.

  • Reagent Degradation: Ensure that your DACN(Tos2,6-OH) and azide-containing molecules have been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.

Q3: I am observing low yields in my CuAAC reaction using DACN(Tos2,6-OH). How can I troubleshoot this?

Low yields in CuAAC reactions can often be attributed to the following:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) and to use a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.

  • Inhibitory Buffer Components: Buffers containing coordinating species, such as Tris, can chelate the copper catalyst and inhibit the reaction. It is advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.

  • Inadequate Ligand Support: A copper-stabilizing ligand, such as THPTA or TBTA, is essential to protect the Cu(I) from oxidation and accelerate the reaction. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.

  • Incorrect Reagent Stoichiometry: While a 1:1 ratio of alkyne to azide is the goal, using a slight excess (1.1 to 2-fold) of one of the reactants can help drive the reaction to completion.

Q4: How do I purify the product of a DACN(Tos2,6-OH) and azide reaction?

The purification method will depend on the nature of your product. For small molecules, column chromatography is a common method. For larger molecules like proteins or oligonucleotides, size-exclusion chromatography, dialysis, or affinity chromatography are typically used to remove unreacted starting materials and byproducts. If you performed a CuAAC reaction, it is crucial to remove the copper catalyst, which can be toxic to cells and interfere with downstream applications. This can be achieved through washes with a chelating agent like EDTA or by using solid-phase scavengers.

Quantitative Data Summary

The optimal stoichiometry for your specific reaction will need to be determined empirically. However, the following table provides general guidelines for starting your optimization.

Reaction TypeReactantRecommended Molar Ratio (DACN(Tos2,6-OH):Azide)Typical Reaction TemperatureTypical Reaction Time
SPAAC DACN(Tos2,6-OH)1:1.5 to 1:5 (or vice versa)Room Temperature to 37°C1 to 24 hours
CuAAC DACN(Tos2,6-OH)1:1.1 to 1:2 (or vice versa)Room Temperature30 minutes to 4 hours
CuAAC Copper(II) Sulfate0.1-0.5 equivalentsRoom Temperature30 minutes to 4 hours
CuAAC Sodium Ascorbate1-5 equivalentsRoom Temperature30 minutes to 4 hours
CuAAC Ligand (e.g., THPTA)0.5-2.5 equivalents (typically 5x the copper concentration)Room Temperature30 minutes to 4 hours

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general starting point for the copper-free conjugation of DACN(Tos2,6-OH) to an azide-functionalized molecule.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable reaction buffer (e.g., HEPES, pH 7.5).

    • Dissolve the DACN(Tos2,6-OH) in an organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction:

    • In a reaction tube, add the desired amount of your azide-containing molecule.

    • Add the DACN(Tos2,6-OH) stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the DACN(Tos2,6-OH) is often recommended to drive the reaction to completion. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid denaturation if working with proteins.

    • Gently mix the reaction and allow it to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

  • Purification:

    • Purify the conjugate using a method appropriate for your molecule (e.g., size-exclusion chromatography, dialysis, or HPLC) to remove unreacted starting materials.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point for the copper-catalyzed conjugation of DACN(Tos2,6-OH) to an azide-functionalized molecule and may require optimization.

  • Prepare Stock Solutions:

    • Azide-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • DACN(Tos2,6-OH) in DMSO or buffer.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule.

    • Add the DACN(Tos2,6-OH) (a 1.1 to 2-fold molar excess is a good starting point).

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).

    • Add this copper/ligand mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.

  • Purification:

    • Purify the conjugate using an appropriate method. It is critical to include steps to remove the copper catalyst, such as washing with an EDTA solution or using a copper-chelating resin.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reaction_type Reaction Type? start->check_reaction_type spaac_issues SPAAC Issues check_reaction_type->spaac_issues SPAAC cuaac_issues CuAAC Issues check_reaction_type->cuaac_issues CuAAC check_stoichiometry_spaac Check Stoichiometry (1:1.5 to 1:5 excess) spaac_issues->check_stoichiometry_spaac check_catalyst Check Catalyst System cuaac_issues->check_catalyst increase_concentration_spaac Increase Reactant Concentration check_stoichiometry_spaac->increase_concentration_spaac check_sterics_spaac Steric Hindrance? increase_concentration_spaac->check_sterics_spaac add_spacer Add PEG Spacer to Azide check_sterics_spaac->add_spacer Yes optimize_conditions_spaac Optimize Conditions (pH, Temp) check_sterics_spaac->optimize_conditions_spaac No check_reagents_spaac Check Reagent Stability optimize_conditions_spaac->check_reagents_spaac use_inert_atmosphere Use Inert Atmosphere & Reducing Agent check_catalyst->use_inert_atmosphere check_buffer Check Buffer (avoid Tris) use_inert_atmosphere->check_buffer check_ligand Check Ligand (THPTA/TBTA) check_buffer->check_ligand check_stoichiometry_cuaac Check Stoichiometry (1:1.1 to 1:2 excess) check_ligand->check_stoichiometry_cuaac

Caption: Troubleshooting workflow for low product yield in DACN(Tos2,6-OH) and azide reactions.

Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) spaac_reagents DACN(Tos2,6-OH) + R-N3 spaac_transition [3+2] Cycloaddition (Concerted) spaac_reagents->spaac_transition Ring Strain spaac_product Triazole Product spaac_transition->spaac_product cuaac_reagents DACN(Tos2,6-OH) + R-N3 copper_catalyst Cu(I) Catalyst cuaac_reagents->copper_catalyst cuaac_intermediate Copper Acetylide Intermediate copper_catalyst->cuaac_intermediate cuaac_product Triazole Product cuaac_intermediate->cuaac_product

Caption: Simplified mechanisms for SPAAC and CuAAC reactions involving DACN(Tos2,6-OH).

References

troubleshooting guide for SPAAC reactions using DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using the cyclooctyne reagent DACN(Tos2,6-OH).

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and why is it used in SPAAC reactions?

DACN(Tos2,6-OH) is a cyclooctyne-based reagent used for "click chemistry," specifically in copper-free SPAAC reactions. Its defining feature is a strained eight-membered ring containing an alkyne, which readily reacts with azide-functionalized molecules without the need for a toxic copper catalyst. This bioorthogonality makes it ideal for applications in complex biological systems, such as live-cell imaging and the creation of antibody-drug conjugates (ADCs). The tosyl groups on the DACN ring can influence its stability and reactivity.

Q2: What are the key advantages of using SPAAC for bioconjugation?

SPAAC offers several advantages for bioconjugation:

  • Bioorthogonality: The reaction is highly selective and does not interfere with native biological functional groups, minimizing side reactions.[1]

  • Copper-Free: It avoids the cytotoxicity associated with copper catalysts used in traditional "click chemistry" (CuAAC), making it suitable for in vivo applications.[1]

  • Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (pH and temperature), preserving the structure and function of sensitive biomolecules.[1]

  • High Stability: The resulting triazole linkage is highly stable.

Q3: How should I store DACN(Tos2,6-OH)?

DACN(Tos2,6-OH) should be stored at -20°C in a dry environment, protected from light and moisture to prevent degradation.

Q4: What is a typical molar excess of DACN(Tos2,6-OH) to use in a reaction?

For bioconjugation reactions, a 5- to 20-fold molar excess of the DACN(Tos2,6-OH) reagent relative to the azide-containing biomolecule is commonly used to ensure efficient conjugation.[2] However, the optimal ratio may vary depending on the specific reactants and reaction conditions and should be determined empirically.

Q5: How can I monitor the progress of my SPAAC reaction?

Several techniques can be used to monitor the reaction progress, depending on the properties of your molecules:

  • Chromatography: HPLC (Reverse-Phase or Size-Exclusion) can be used to separate the conjugated product from the starting materials.[3]

  • Electrophoresis: SDS-PAGE can show a shift in the molecular weight of a protein upon successful conjugation.

  • Mass Spectrometry: LC-MS or MALDI-TOF MS can confirm the mass of the final conjugate.

  • Spectroscopy: If one of the components has a unique UV-Vis absorbance or fluorescence profile, this can be used to track the reaction.

Troubleshooting Guide

Low yield or failed reactions are common challenges in bioconjugation. This guide addresses potential issues you might encounter when using DACN(Tos2,6-OH) in SPAAC reactions.

Problem 1: Low or No Conjugation Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Reagent Instability/Degradation Ensure DACN(Tos2,6-OH) and the azide-containing molecule have been stored correctly and are not expired. Use fresh reagents if possible.DACN(Tos2,6-OH) can be sensitive to moisture and temperature. The tosyl groups, while generally stable, can be susceptible to hydrolysis under certain conditions.
Suboptimal Reaction Buffer Optimize the reaction buffer. Consider screening different buffer systems (e.g., PBS, HEPES) and pH values (typically 7-8.5).SPAAC reaction rates are influenced by the buffer composition and pH. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS for some cyclooctynes.
Low Reactant Concentration Increase the concentration of one or both reactants.As a bimolecular reaction, the rate of SPAAC is dependent on the concentration of both the cyclooctyne and the azide.
Steric Hindrance If conjugating to a large biomolecule, consider introducing a longer linker on either the azide or the DACN reagent to reduce steric hindrance.The reactive azide or alkyne may be located in a sterically hindered position, preventing the other reactant from accessing it.
Incorrect Stoichiometry Optimize the molar ratio of DACN(Tos2,6-OH) to the azide. A 5-20x excess of the smaller molecule is a good starting point.An insufficient excess of the labeling reagent can lead to incomplete conjugation.

Quantitative Data: Influence of Buffer and pH on SPAAC Reaction Rates

The following table summarizes the effect of different buffers and pH on the second-order rate constants of a typical SPAAC reaction. While this data is for the DBCO cyclooctyne, similar trends can be expected for other cyclooctynes like DACN(Tos2,6-OH).

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
PBS7.4250.32 - 0.85
HEPES7.5250.55 - 1.22
MES5.525~0.4
Borate9.025~1.0
Data adapted from studies on DBCO reactions.
Problem 2: Non-Specific Binding or Side Reactions

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Thiol-yne Side Reaction If your protein contains free cysteine residues, consider pre-treating it with a thiol-capping agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM).Some cyclooctynes are known to react with free thiols (cysteine residues) in an azide-independent manner, leading to non-specific labeling.
Reaction of Tosyl Groups Avoid highly nucleophilic buffers or additives. Ensure the pH is maintained within the optimal range (typically 7-8.5).The tosyl group is an excellent leaving group and can potentially react with strong nucleophiles, leading to undesired side products.
Hydrolysis of DACN(Tos2,6-OH) Use anhydrous solvents for preparing stock solutions and minimize exposure of the reagent to aqueous buffers for extended periods before the reaction.Tosylates can be susceptible to hydrolysis, especially under acidic or basic conditions.

Quantitative Data: Comparison of Cyclooctyne Reaction Rates

The reactivity of the cyclooctyne is a key factor in the success of a SPAAC reaction. The table below compares the second-order rate constants of common cyclooctynes with benzyl azide. The reactivity of DACN(Tos2,6-OH) is expected to be in a similar range to other reactive cyclooctynes.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCO~0.6 - 1.0
DIBO~0.3 - 0.7
BCN~0.06 - 0.1
Data for reaction with benzyl azide.
Problem 3: Difficulty in Purifying the Final Conjugate

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Co-elution of Product and Excess Reagent Select a purification method based on the size and properties of your conjugate. For large biomolecules, size-exclusion chromatography (SEC) or dialysis are effective. For smaller molecules, reverse-phase HPLC (RP-HPLC) may be necessary.The choice of purification method is critical to effectively separate the desired conjugate from unreacted starting materials and byproducts.
Aggregation of Biomolecule Perform purification steps at 4°C and consider adding non-ionic detergents or other stabilizing agents to the buffers.Bioconjugation reactions can sometimes lead to protein aggregation.

Experimental Protocols

This section provides a general protocol for the conjugation of an azide-modified antibody with DACN(Tos2,6-OH).

Materials:

  • Azide-modified antibody (1-5 mg/mL in PBS, pH 7.4)

  • DACN(Tos2,6-OH)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Protocol:

  • Prepare a Stock Solution of DACN(Tos2,6-OH): Dissolve DACN(Tos2,6-OH) in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, add the desired amount of azide-modified antibody.

  • Addition of DACN(Tos2,6-OH): Add a 10-fold molar excess of the DACN(Tos2,6-OH) stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle shaking.

  • Purification: Remove the excess, unreacted DACN(Tos2,6-OH) by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Concentration and Analysis: Concentrate the purified conjugate using an appropriate centrifugal filter device. Analyze the final product by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to confirm conjugation and determine the degree of labeling.

Visualizations

The following diagrams illustrate key aspects of the SPAAC reaction with DACN(Tos2,6-OH).

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide Azide-Functionalized Molecule (R1-N3) Triazole Stable Triazole Linkage Azide->Triazole SPAAC DACN DACN(Tos2,6-OH) (Cyclooctyne) DACN->Triazole

Caption: The SPAAC reaction between an azide and DACN(Tos2,6-OH) forms a stable triazole linkage.

Caption: A workflow for troubleshooting low yield in SPAAC reactions.

Side_Reaction DACN DACN(Tos2,6-OH) SideProduct Thiol-yne Adduct (Non-specific Labeling) DACN->SideProduct Thiol-yne Addition Cysteine Free Cysteine (Protein-SH) Cysteine->SideProduct

Caption: Potential side reaction of DACN(Tos2,6-OH) with free cysteine residues.

References

impact of excess reagents on DACN(Tos2,6-OH) reaction outcome

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the general principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving strained cyclooctyne and cyclononyne reagents. Due to a lack of specific published data for DACN(Tos2,6-OH), some recommendations are extrapolated from analogous systems like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). Researchers should always perform small-scale optimization experiments for their specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and what is it used for?

DACN(Tos2,6-OH) is a cyclononyne-based reagent used in click chemistry. Its strained alkyne allows it to undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction for covalently linking molecules. It can be used to conjugate biomolecules, synthesize antibody-drug conjugates (ADCs), and in materials science.[][2][3] It can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q2: What is the impact of using an excess of the azide coupling partner in a SPAAC reaction with DACN(Tos2,6-OH)?

Using a molar excess of the azide-containing molecule is a common strategy to drive the SPAAC reaction to completion, especially if the DACN(Tos2,6-OH)-modified molecule is precious.

  • Potential Advantages:

    • Increased reaction rate and yield.

    • Ensures complete consumption of the limiting reagent (presumably the DACN(Tos2,6-OH)-modified substrate).

  • Potential Disadvantages:

    • Can complicate downstream purification, as the excess azide will need to be removed.

    • May lead to non-specific interactions or side reactions if the azide-containing molecule is not completely inert under the reaction conditions.

Q3: What is the impact of using an excess of DACN(Tos2,6-OH) in a SPAAC reaction?

Using an excess of DACN(Tos2,6-OH) can also be employed to ensure the complete consumption of the azide-modified substrate.

  • Potential Advantages:

    • Maximizes the labeling or conjugation of the azide-containing molecule.

  • Potential Disadvantages:

    • The unreacted DACN(Tos2,6-OH) and its potential hydrolysis byproducts will need to be removed during purification.

    • Some strained alkynes can be sensitive to the reaction environment and may degrade over long reaction times, so a large excess might lead to more side products.

Q4: What are common solvents and temperatures for SPAAC reactions involving reagents like DACN(Tos2,6-OH)?

SPAAC reactions are known for their versatility and can be performed in a wide range of solvents.

  • Solvents: For biological applications, aqueous buffers such as phosphate-buffered saline (PBS) and HEPES are commonly used.[4][5] Organic solvents like DMSO, DMF, and acetonitrile can be used for small molecule conjugation. The choice of solvent can influence the reaction rate.

  • Temperature: Reactions are typically run at or near room temperature (20-25°C). For bioconjugation, physiological temperatures (37°C) are often used. If reaction kinetics are slow, the temperature can be moderately increased, provided the reactants and products are stable.

Q5: How can I monitor the progress of my DACN(Tos2,6-OH) reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): For small molecule reactions, TLC can be used to track the disappearance of the limiting reagent and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to monitor the consumption of reactants and the formation of the product.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the product and to quantify the extent of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions performed in deuterated solvents, ¹H NMR can be used to monitor the disappearance of signals corresponding to the reactants and the appearance of new signals for the product.

  • UV-Vis Spectroscopy: Some strained alkynes, like DBCO, have a characteristic UV absorbance that can be monitored to track their consumption during the reaction. It is advisable to check the UV-Vis spectrum of DACN(Tos2,6-OH) to see if this method is applicable.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Reagent Instability: One or both of the reagents may have degraded.1a. Ensure proper storage of DACN(Tos2,6-OH) and the azide coupling partner (typically at -20°C or lower, protected from light and moisture).1b. Prepare fresh solutions of your reagents before setting up the reaction.1c. Check the purity of your starting materials using an appropriate analytical technique.
2. Slow Reaction Kinetics: The intrinsic reactivity of the specific DACN(Tos2,6-OH) and azide pair is low under the current conditions.2a. Increase the concentration of one or both reactants. Using a 2-5 fold excess of one reagent is a common starting point.2b. If the molecules are stable, consider increasing the reaction temperature in increments (e.g., to 37°C or 50°C).2c. Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring for product formation and potential degradation.
3. Incompatible Solvent/Buffer: The chosen solvent system may be hindering the reaction.3a. If using an aqueous buffer, try a different buffer system. Some studies have shown that HEPES can lead to faster SPAAC rates compared to PBS.3b. For small molecule reactions, ensure both reactants are fully soluble in the chosen organic solvent. A co-solvent system (e.g., DMSO/water) might be necessary.
Multiple Products or Side Reactions 1. Reactivity with Other Functional Groups: While SPAAC is highly bioorthogonal, some strained alkynes can have side reactions. For example, BCN is known to react with thiols.1a. If your molecule contains free thiols (cysteine residues), consider using a milder reaction pH or protecting the thiols if possible.1b. Minimize reaction time and temperature to reduce the likelihood of side reactions.
2. Degradation of DACN(Tos2,6-OH): Strained alkynes can be susceptible to hydrolysis or oxidation over extended periods.2a. Use freshly prepared solutions of DACN(Tos2,6-OH).2b. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty with Product Purification 1. Excess Reagent: A large excess of either the azide or DACN(Tos2,6-OH) is present.1a. For biomolecules, use size-exclusion chromatography, dialysis, or affinity chromatography to separate the product from the excess small molecule reagent.1b. For small molecules, use column chromatography, preparative HPLC, or crystallization to purify the product.
2. Similar Properties of Reactants and Products: The product may have similar solubility or chromatographic behavior to the starting materials.2a. Optimize your chromatography conditions (e.g., solvent gradient, column type) to achieve better separation.2b. Consider adding a purification handle to one of the reactants that can be used for affinity purification.

Experimental Protocols

General Protocol for a Trial SPAAC Reaction

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMSO or an aqueous buffer).

    • Prepare a stock solution of DACN(Tos2,6-OH) in a compatible solvent (e.g., DMSO). Note: Due to the potential for hydrolysis, it is recommended to prepare this solution fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration.

    • Add the DACN(Tos2,6-OH) stock solution to initiate the reaction. A common starting point is to use a 1.5 to 5-fold molar excess of one of the reagents.

    • Ensure the final concentration of any organic solvent (like DMSO) is compatible with your molecules, especially if working with proteins.

  • Incubation:

    • Incubate the reaction at room temperature (or 37°C for biological samples) with gentle mixing.

    • Reaction times can vary from 1 to 24 hours.

  • Monitoring and Analysis:

    • At various time points (e.g., 1, 4, 12, and 24 hours), take an aliquot of the reaction mixture.

    • Analyze the aliquot by an appropriate method (e.g., LC-MS, SDS-PAGE for proteins, or TLC for small molecules) to monitor product formation.

  • Purification:

    • Once the reaction is deemed complete, purify the product using a suitable method to remove unreacted starting materials and any byproducts.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Azide and DACN(Tos2,6-OH) stocks) reaction_setup Reaction Setup (Mix reagents in chosen solvent) reagent_prep->reaction_setup incubation Incubation (Controlled temperature and time) reaction_setup->incubation monitoring Reaction Monitoring (e.g., HPLC, LC-MS, TLC) incubation->monitoring monitoring->incubation Continue incubation if incomplete purification Product Purification (e.g., Chromatography, Dialysis) monitoring->purification Proceed if complete analysis Final Product Analysis (Confirm identity and purity) purification->analysis troubleshooting_logic start Low or No Product Formation check_reagents Check Reagent Stability and Purity start->check_reagents reagent_issue Degraded or Impure Reagents? check_reagents->reagent_issue optimize_conditions Optimize Reaction Conditions kinetics_issue Slow Kinetics? optimize_conditions->kinetics_issue change_solvent Change Solvent/Buffer System solvent_issue Solvent/Buffer Incompatibility? change_solvent->solvent_issue reagent_issue->optimize_conditions No solution_reagents Use Fresh Reagents reagent_issue->solution_reagents Yes kinetics_issue->change_solvent No solution_kinetics Increase Concentration, Temperature, or Time kinetics_issue->solution_kinetics Yes solution_solvent Test Alternative Solvents/Buffers solvent_issue->solution_solvent Yes

References

strategies to reduce background signal in DACN(Tos2,6-OH) imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in DACN(Tos2,6-OH) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and what is its primary application?

DACN(Tos2,6-OH) is a fluorescent probe, likely belonging to the dicyanomethanobenzene (DACN) family of solvatochromic dyes. These probes are sensitive to the polarity of their local environment, meaning their fluorescence emission spectrum shifts based on the properties of the surrounding solvent or cellular structures. This characteristic makes them valuable for imaging and studying changes in the microenvironment of live cells, such as lipid membrane organization and protein aggregation.

Q2: What are the common sources of high background signal in DACN(Tos2,6-OH) imaging?

High background signal in fluorescence microscopy can generally be attributed to two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample, such as cellular components like NADH, flavins, collagen, and elastin.[1] Autofluorescence is typically broad-spectrum and more pronounced in the blue-green region of the spectrum.

  • Non-specific Binding: This occurs when the fluorescent probe binds to unintended targets within the cell or sample, leading to a diffuse background signal that is not related to the specific event being studied.[1] For probes like DACN(Tos2,6-OH), which are environmentally sensitive, non-specific binding can also occur with proteins like serum albumin, especially in in-vivo or serum-containing in-vitro experiments.

Q3: How can I determine the primary source of my high background signal?

A systematic approach with proper controls is crucial to pinpoint the source of the background.[2]

  • Unstained Control: Image a sample that has not been treated with the DACN(Tos2,6-OH) probe. Any signal detected in this sample is due to autofluorescence.[1]

  • Probe-Only Control (in media): Image the cell culture media containing the DACN(Tos2,6-OH) probe without any cells. This will help determine if the media itself or impurities in the probe solution are contributing to the background.

  • No-Primary-Antibody Control (if applicable): If you are using DACN(Tos2,6-OH) in conjunction with immunofluorescence, a control where the primary antibody is omitted will help identify non-specific binding of the secondary antibody.

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

Autofluorescence can significantly obscure the specific signal from your DACN(Tos2,6-OH) probe. Here are strategies to mitigate it:

Troubleshooting Steps:

  • Spectral Separation:

    • Choose a fluorophore that emits in a wavelength range where autofluorescence is minimal. Autofluorescence is often strongest in the blue and green regions of the spectrum.[3] If possible, select imaging channels in the red or far-red regions to minimize this interference.

  • Chemical Quenching:

    • Treating fixed samples with quenching agents can reduce autofluorescence. However, their effectiveness can be variable and may also quench the specific signal, requiring optimization.

  • Photobleaching:

    • Intentionally exposing the sample to high-intensity light before imaging can "burn out" the autofluorescent components. Care must be taken not to photobleach the DACN(Tos2,6-OH) probe itself.

  • Software-Based Correction:

    • If your imaging software has the capability, you can perform spectral unmixing or background subtraction based on the emission profile of the autofluorescence captured from an unstained control sample.

Experimental Protocol: Sodium Borohydride Treatment for Fixed Cells

This protocol is for reducing aldehyde-induced autofluorescence in fixed samples.

  • After fixation (e.g., with 4% paraformaldehyde) and washing with phosphate-buffered saline (PBS), prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed with your DACN(Tos2,6-OH) staining protocol.

Guide 2: Minimizing Non-Specific Binding of DACN(Tos2,6-OH)

Non-specific binding of the probe can lead to a high, diffuse background. Optimizing your staining protocol is key to reducing this.

Troubleshooting Steps:

  • Optimize Probe Concentration:

    • Titrate the concentration of DACN(Tos2,6-OH) to find the optimal balance between a strong specific signal and low background. Start with the manufacturer's recommended concentration and perform a dilution series.

  • Blocking:

    • For fixed and permeabilized cells, blocking non-specific binding sites is critical. Use a blocking buffer containing proteins like bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if used).

  • Washing:

    • Increase the number and duration of wash steps after probe incubation to remove unbound DACN(Tos2,6-OH). Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can help.

  • Consider Serum-Free Media for Live-Cell Imaging:

    • If conducting live-cell imaging, serum proteins in the culture media can sometimes interact with fluorescent probes. If possible, switch to a serum-free or low-serum imaging medium during the experiment.

Quantitative Data Summary: Blocking Agents

Blocking AgentConcentrationIncubation TimeAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% in PBS/TBS30-60 min at RTInexpensive, readily available.Can sometimes be a source of background if not high-purity.
Normal Serum5-10% in PBS/TBS30-60 min at RTHighly effective for blocking non-specific antibody binding.More expensive than BSA.
Commercial Blocking BuffersVariesVariesOptimized formulations, often protein-free options available.Generally more expensive.

This table provides general guidelines. Optimal conditions should be determined experimentally.

Visualizing Experimental Workflow and Logic

Workflow for Troubleshooting High Background Signal

The following diagram outlines a logical workflow for diagnosing and addressing high background signals in your DACN(Tos2,6-OH) imaging experiments.

TroubleshootingWorkflow cluster_autofluorescence Autofluorescence Reduction cluster_serum Mitigate Serum Interaction start High Background Signal Observed q1 Image Unstained Control start->q1 autofluorescence High Signal in Unstained Control? (Autofluorescence) q1->autofluorescence Yes no_autofluorescence Low Signal in Unstained Control q1->no_autofluorescence No spectral Use Red/Far-Red Channels autofluorescence->spectral quench Chemical Quenching (e.g., NaBH4) autofluorescence->quench photobleach Pre-imaging Photobleaching autofluorescence->photobleach software Software Correction autofluorescence->software q2 Image Probe in Serum-Containing vs. Serum-Free Media no_autofluorescence->q2 spectral->q2 quench->q2 photobleach->q2 software->q2 serum_issue High Background in Serum Media? (Probe-Serum Interaction) q2->serum_issue Yes no_serum_issue Low Background in Both q2->no_serum_issue No serum_free Use Serum-Free Imaging Media serum_issue->serum_free wash_thoroughly Thorough Washing Steps serum_issue->wash_thoroughly q3 Optimize Staining Protocol no_serum_issue->q3 serum_free->q3 wash_thoroughly->q3 optimize_concentration Titrate Probe Concentration q3->optimize_concentration optimize_blocking Optimize Blocking Step q3->optimize_blocking optimize_washing Increase Wash Steps/Duration q3->optimize_washing end_point Improved Signal-to-Noise Ratio optimize_concentration->end_point optimize_blocking->end_point optimize_washing->end_point

A decision tree to systematically troubleshoot high background fluorescence.

Signaling Pathway: Hypothetical DACN(Tos2,6-OH) Probe Mechanism

This diagram illustrates a hypothetical mechanism of action for a solvatochromic probe like DACN(Tos2,6-OH) when interacting with different cellular environments.

DACN_Mechanism cluster_environment Cellular Microenvironments cluster_signal Fluorescence Signal Output probe DACN(Tos2,6-OH) Probe (Low Fluorescence in Aqueous Env.) ordered_membrane Ordered Lipid Membrane (e.g., Lipid Raft) probe->ordered_membrane Binds to disordered_membrane Disordered Lipid Membrane probe->disordered_membrane Binds to protein_aggregate Hydrophobic Pocket of Protein Aggregate probe->protein_aggregate Binds to cytosol Aqueous Cytosol (High Polarity) probe->cytosol Diffuses in signal_ordered Blue-shifted Emission (High Signal) ordered_membrane->signal_ordered Results in signal_disordered Red-shifted Emission (Moderate Signal) disordered_membrane->signal_disordered Results in signal_protein Significant Emission Shift (High Signal) protein_aggregate->signal_protein Results in signal_cytosol Low/No Signal cytosol->signal_cytosol Results in

Hypothetical mechanism of DACN(Tos2,6-OH) fluorescence based on local environment polarity.

References

Validation & Comparative

A Comparative Guide to Strained Alkynes in Bioorthogonal Chemistry: DACN(Tos2,6-OH) vs. DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and can be performed in complex biological environments. Among the most prominent of these are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide provides a comparative overview of two strained alkyne reagents employed in SPAAC: the emerging di-aryl cyclononyne, DACN(Tos2,6-OH), and the widely established dibenzocyclooctyne, DBCO.

While DBCO is a well-characterized and extensively used reagent with a wealth of supporting data, DACN(Tos2,6-OH) is a newer entrant with more limited publicly available information. This guide summarizes the current knowledge on both, highlighting their potential applications and noting where further experimental data for DACN(Tos2,6-OH) is needed for a direct quantitative comparison.

At a Glance: Key Properties of DACN(Tos2,6-OH) and DBCO

FeatureDACN(Tos2,6-OH)Dibenzocyclooctyne (DBCO)
Alkyne Type Di-aryl cyclononyneDibenzocyclooctyne
Reaction Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Key Structural Feature Bent nine-membered alkyne ringStrained eight-membered alkyne ring
Claimed Advantages Reported to have superior thermal and chemical stability compared to cyclooctynes while maintaining similar reactivity[1].Well-established, with extensive data on reactivity and numerous commercially available derivatives.
Second-Order Rate Constant (k) No quantitative data available in the public domain.Varies depending on the azide and reaction conditions, typically in the range of 0.1 to 1 M⁻¹s⁻¹[2][3]. Can be as high as 3.5 M⁻¹s⁻¹ for some derivatives[2].
Detailed Protocols Not readily available in public literature.Widely available for a variety of bioconjugation applications[4].

Reaction Kinetics: A Tale of Two Alkynes

The rate of a bioorthogonal reaction is a critical parameter, influencing the efficiency of labeling, especially at low concentrations of reactants.

DACN(Tos2,6-OH): A Promising but Unquantified Reactant

DACN(Tos2,6-OH) is a cyclononyne, possessing a nine-membered ring. Its reactivity in SPAAC is attributed to the strain inherent in its "bent" alkyne moiety. This structural feature is reported to enhance its reactivity to a level comparable to that of cyclooctynes. Furthermore, it is claimed that DACN compounds exhibit superior thermal and chemical stability, which could be advantageous in certain experimental setups. However, to date, there is a conspicuous absence of publicly available, peer-reviewed quantitative kinetic data to substantiate these claims and allow for a direct comparison with DBCO.

DBCO: A Well-Characterized Workhorse

DBCO is an eight-membered ring cyclooctyne, and its high degree of ring strain makes it exceptionally reactive towards azides via SPAAC. The reaction kinetics of DBCO and its derivatives have been extensively studied and documented.

Second-order rate constants for the reaction of DBCO with various azides have been reported, and they are influenced by factors such as the electronic properties of the azide and the solvent. For instance, the reaction rate between benzyl azide and DBCO is approximately 0.24 M⁻¹s⁻¹. Modifications to the DBCO core can further modulate reactivity. For example, oxidation of the alcohol group on a DBCO analog to a ketone has been shown to increase the reaction rate by 3.5 to 6-fold.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful implementation of bioconjugation strategies.

DACN(Tos2,6-OH): A Need for Methodological Development

The lack of published literature on the use of DACN(Tos2,6-OH) in bioconjugation means that detailed, optimized experimental protocols are not currently available. Researchers wishing to use this reagent would likely need to adapt existing SPAAC protocols and perform extensive optimization of reaction conditions such as stoichiometry, temperature, and reaction time.

DBCO: A Wealth of Established Procedures

In contrast, a vast number of detailed protocols for a wide array of applications using DBCO are available in the scientific literature and from commercial suppliers. These protocols cover the conjugation of DBCO to proteins, nucleic acids, and other biomolecules, as well as its use in live-cell imaging and the construction of antibody-drug conjugates (ADCs).

Generalized Protocol for Protein Labeling with a DBCO-NHS Ester:

This protocol serves as a general guideline for the conjugation of a DBCO-NHS ester to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-NHS ester stock solution (e.g., 10 mM in DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in a suitable amine-free buffer at an appropriate concentration.

  • Reagent Preparation: Prepare a fresh stock solution of the DBCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO moiety).

Visualizing the Chemistry

To aid in the understanding of the underlying chemical principles and experimental workflows, the following diagrams are provided.

Diagram 1. General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_workflow Typical Bioconjugation Workflow using a Strained Alkyne A 1. Prepare Biomolecule (e.g., Protein with Azide Modification) C 3. Mix Reactants (Control stoichiometry and conditions) A->C B 2. Prepare Strained Alkyne Reagent (e.g., DBCO-Fluorophore in DMSO) B->C D 4. Incubate (Allow reaction to proceed to completion) C->D E 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F 6. Characterize Final Product (e.g., Spectroscopy, SDS-PAGE) E->F

Diagram 2. A generalized experimental workflow for bioconjugation using SPAAC.

Conclusion

DBCO remains the gold standard for many SPAAC applications due to its well-documented high reactivity and the extensive availability of derivatives and protocols. It is the reagent of choice for researchers requiring rapid and reliable bioconjugation with a wealth of supporting literature.

DACN(Tos2,6-OH) presents an intriguing alternative, with claims of enhanced stability that could be beneficial in specific contexts. However, the current lack of quantitative kinetic data and established experimental protocols makes its adoption more challenging. For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of their application. For those prioritizing well-established methods and rapid kinetics, DBCO is the clear choice. For those with the resources and time for significant methods development, and for whom the potential for enhanced stability is a critical factor, DACN(Tos2,6-OH) may warrant further investigation. The broader adoption of DACN and other cyclononynes will undoubtedly be contingent on the future publication of comprehensive kinetic and application data.

References

A Comparative Guide to DACN(Tos2,6-OH) and BCN for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the precise and efficient labeling of proteins is paramount for a myriad of applications, from basic research to the development of novel therapeutics. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful tool for achieving this. This guide provides an objective comparison of two key reagents employed in SPAAC: the well-established Bicyclononyne (BCN) and the more recent Diaza-bicyclo[5.2.0]nonyne derivative, DACN(Tos2,6-OH). This comparison is based on available experimental data and aims to assist researchers in selecting the optimal reagent for their specific protein labeling needs.

Introduction to the Reagents

Bicyclononyne (BCN) is a widely used cyclooctyne known for its good balance of reactivity and stability. It participates in SPAAC reactions with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] Its utility in labeling proteins and other biomolecules both in vitro and in vivo is well-documented.[2][3]

DACN(Tos2,6-OH) is a newer generation cyclononyne derivative featuring a diaza-bicyclo[5.2.0]nonane backbone. It is characterized by a distinctly bent alkyne moiety, which is designed to enhance its reactivity in cycloaddition reactions.[4] Notably, DACN derivatives are reported to exhibit superior thermal and chemical stabilities compared to traditional cyclooctynes like BCN, while maintaining a similar level of reactivity.

Chemical Structures and Reaction Mechanisms

Both BCN and DACN(Tos2,6-OH) react with azide-modified proteins via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism. The inherent ring strain of the cyclooctyne and cyclononyne rings allows the reaction to proceed efficiently at physiological temperatures and pH without a catalyst.

cluster_BCN BCN Reaction cluster_DACN DACN(Tos2,6-OH) Reaction BCN BCN-alkyne Triazole_BCN Triazole Linkage BCN->Triazole_BCN + Azide_BCN Azide-Protein Azide_BCN->Triazole_BCN DACN DACN-alkyne Triazole_DACN Triazole Linkage DACN->Triazole_DACN + Azide_DACN Azide-Protein Azide_DACN->Triazole_DACN Protein Protein Solution Add_BCN Add BCN-NHS Ester Protein->Add_BCN Incubate_BCN Incubate Add_BCN->Incubate_BCN Quench Quench Reaction Incubate_BCN->Quench Purify_BCN Purify BCN-Protein Quench->Purify_BCN Add_Azide Add Azide Molecule Purify_BCN->Add_Azide Incubate_SPAAC Incubate (SPAAC) Add_Azide->Incubate_SPAAC Purify_Final Final Purification Incubate_SPAAC->Purify_Final Azide_Protein Azide-Modified Protein Add_DACN Add DACN(Tos2,6-OH) Azide_Protein->Add_DACN Incubate Incubate Add_DACN->Incubate Purify Purify Labeled Protein Incubate->Purify Analyze Analyze Conjugate Purify->Analyze

References

Stability of DACN(Tos2,6-OH): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioorthogonal chemistry, the stability of reagents is as critical as their reactivity. For researchers engaged in drug development and cellular imaging, selecting a cyclooctyne that persists in complex biological environments is paramount to achieving reliable and reproducible results. This guide provides a comparative analysis of the stability of DACN(Tos2,6-OH), a diazacyclononyne, alongside other widely used cyclooctynes, offering insights supported by available data and generalized experimental protocols.

Comparative Stability of Cyclooctynes

The stability of a cyclooctyne is a crucial factor in its utility for bioorthogonal reactions. A highly stable cyclooctyne will remain intact within the complex chemical environment of a cell or organism until it reacts with its target azide. The following table summarizes the known stability characteristics of DACN(Tos2,6-OH) and other common cyclooctynes.

CyclooctyneStructureReported StabilityKey Considerations
DACN(Tos2,6-OH) DiazacyclononyneHigh thermal and chemical stability (qualitative)The nitrogen atoms within the ring are thought to contribute to its enhanced stability. Quantitative half-life data in biological media is not yet widely published.
BCN (Bicyclononyne)Bicyclic alkyneGenerally stable under physiological conditions.Widely used due to a good balance of reactivity and stability.
DIBO (Dibenzocyclooctyne)Dibenzo-fused alkyneModerate stability; susceptible to degradation by thiols and under acidic conditions.The fused aromatic rings increase strain and reactivity but can also introduce pathways for degradation.
ADIFO (Aza-dibenzocyclooctyne)Aza-dibenzo-fused alkyneGenerally stable, with the nitrogen atom potentially influencing solubility and pharmacokinetics.Similar stability profile to DIBO, but the heteroatom can alter its properties.
DIFO (Difluorinated cyclooctyne)Fluorinated alkyneStable in aqueous solutions and in the presence of biological nucleophiles like 2-mercaptoethanol.[1]Fluorination enhances reactivity without significantly compromising stability.
BARAC (Biarylazacyclooctynone)Biarylaza-cyclooctynoneReported to be stable to standard chromatography and on the benchtop.A highly reactive cyclooctyne with good stability for many applications.

Experimental Protocols for Stability Assessment

To evaluate the stability of a given cyclooctyne, a well-defined experimental protocol is essential. The following is a generalized procedure for assessing cyclooctyne stability using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for quantitative analysis of chemical compounds over time.

Protocol: NMR-Based Stability Assay of Cyclooctynes

Objective: To determine the degradation kinetics and half-life of a cyclooctyne in a buffered aqueous solution.

Materials:

  • Cyclooctyne of interest (e.g., DACN(Tos2,6-OH))

  • Deuterated phosphate-buffered saline (PBS) (D₂O-based)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cyclooctyne in a compatible organic solvent (e.g., DMSO-d₆).

    • Prepare a stock solution of the internal standard (TSP) in D₂O.

    • In an NMR tube, combine the deuterated PBS, the cyclooctyne stock solution, and the internal standard stock solution to achieve the desired final concentrations. A typical starting concentration for the cyclooctyne is 1-5 mM.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.

    • Incubate the NMR tube at a physiologically relevant temperature (e.g., 37 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 1, 2, 6, 12, 24, and 48 hours).

  • Data Analysis:

    • Integrate a characteristic peak of the cyclooctyne and the peak of the internal standard in each spectrum.

    • Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the linear fit of the data.

    • Calculate the half-life (t₁/₂) of the cyclooctyne using the equation: t₁/₂ = 0.693 / k .

Visualizing Experimental Workflow

To further clarify the process of assessing cyclooctyne stability, the following diagrams illustrate the key steps and logical flow of the experimental protocol.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis prep_cyclo Prepare Cyclooctyne Stock Solution mix Mix Components in NMR Tube prep_cyclo->mix prep_buffer Prepare Deuterated PBS Buffer prep_buffer->mix prep_std Prepare Internal Standard Solution prep_std->mix acquire_t0 Acquire Initial NMR Spectrum (t=0) mix->acquire_t0 incubate Incubate at 37°C acquire_t0->incubate acquire_timed Acquire Spectra at Time Intervals incubate->acquire_timed integrate Integrate Peaks acquire_timed->integrate plot Plot ln(Conc) vs. Time integrate->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Workflow for determining cyclooctyne stability via NMR.

Logical Relationship in Stability Assessment

The relationship between experimental steps and the final determination of stability is crucial for understanding the process.

Stability_Logic cluster_inputs Inputs cluster_process Process cluster_output Output compound Cyclooctyne (e.g., DACN(Tos2,6-OH)) measurement Time-Course NMR Measurements compound->measurement conditions Experimental Conditions (Buffer, Temperature) conditions->measurement quantification Quantitative Analysis (Peak Integration) measurement->quantification half_life Half-Life (t½) quantification->half_life

Caption: Logical flow from inputs to output in stability assessment.

Conclusion

The selection of a cyclooctyne for bioorthogonal applications requires a careful balance between reactivity and stability. While DACN(Tos2,6-OH) is reported to possess high stability, further quantitative studies are needed to definitively establish its performance relative to other commonly used cyclooctynes in various biological media. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative stability assessments, ensuring the selection of the most appropriate reagent for their specific experimental needs. As the field of bioorthogonal chemistry continues to expand, the rigorous characterization of new reagents, including their stability profiles, will be essential for advancing biological discovery.

References

Validating DACN(Tos2,6-OH) Conjugation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of mass spectrometry-based methods for the validation of antibody-drug conjugates (ADCs) synthesized using the strained alkyne linker, DACN(Tos2,6-OH). It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical strategies for novel bioconjugates. The guide includes detailed experimental protocols, comparative data analysis, and a discussion of alternative analytical techniques.

Introduction to DACN(Tos2,6-OH) and ADC Characterization

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The method of conjugation is critical to the ADC's efficacy, safety, and stability. Modern bioconjugation techniques, such as click chemistry, aim to create homogeneous, site-specific ADCs with a defined drug-to-antibody ratio (DAR).

DACN(Tos2,6-OH) is a potent click chemistry reagent featuring a distinctively bent and strained alkyne moiety.[1] This strained structure enhances its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for efficient and covalent conjugation to azide-modified antibodies under mild conditions without the need for a copper catalyst.[1]

Validating the successful conjugation and characterizing the resulting ADC is a critical quality attribute (CQA) in drug development.[2][3] Mass spectrometry (MS) has emerged as a primary tool for this purpose, offering high-resolution analysis of the intact ADC, its subunits, and peptide fragments to confirm conjugation, determine the DAR, and identify conjugation sites.[4]

Core Principles of Mass Spectrometry Validation

The fundamental principle behind MS validation of ADC conjugation is the precise measurement of mass. The covalent attachment of a drug-linker moiety to an antibody results in a predictable mass shift. By comparing the mass of the conjugated antibody to its unconjugated form, one can confirm the success of the reaction and quantify the number of attached payloads.

Experimental Protocol: Conjugation and MS Analysis

This section outlines a representative protocol for the site-specific conjugation of an azide-modified antibody with a DACN(Tos2,6-OH)-linked drug and subsequent validation by mass spectrometry.

Part 1: DACN(Tos2,6-OH) Conjugation (SPAAC Reaction)

  • Antibody Preparation : Start with a monoclonal antibody (e.g., Trastuzumab) that has been site-specifically modified to contain an azide group (mAb-N₃). This is often achieved through enzymatic or chemical introduction of an azide-containing sugar or amino acid.

  • Reagent Preparation : Dissolve the DACN(Tos2,6-OH)-linker-payload construct in an appropriate organic solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction :

    • In a sterile microcentrifuge tube, dilute the azide-modified antibody to a final concentration of 1-5 mg/mL in a reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Add the DACN(Tos2,6-OH)-linker-payload solution to the antibody solution. A molar excess of the linker-payload (e.g., 5-10 equivalents per azide site) is typically used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle agitation.

  • Purification : Remove unreacted linker-payload and other small molecules from the ADC product using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC). The buffer should be exchanged into a formulation suitable for storage or immediate analysis (e.g., PBS or a volatile buffer like ammonium acetate for native MS).

Part 2: Mass Spectrometry Analysis

The purified ADC can be analyzed at three different levels: intact, subunit (middle-down), or peptide (bottom-up).

A. Intact Mass Analysis (for DAR Distribution)

This method provides the drug-to-antibody ratio (DAR) distribution and the average DAR.

  • Sample Preparation : Dilute the purified ADC to 0.1-1.0 mg/mL in an MS-compatible buffer. For native MS, use a volatile buffer like 100-200 mM ammonium acetate. For denaturing (reversed-phase) analysis, use a solution containing 0.1% formic acid in water/acetonitrile.

  • LC-MS Configuration :

    • Chromatography : Size-Exclusion Chromatography (SEC) for native analysis or Reversed-Phase (RP) chromatography for denaturing analysis.

    • Mass Spectrometer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is required.

  • MS Parameters (Example for Q-TOF) :

    • Ionization Mode : Electrospray Ionization (ESI), positive ion mode.

    • m/z Range : 1000–7000.

    • Capillary Voltage : 3500 V.

    • Fragmentor Voltage : 300-400 V.

  • Data Analysis : The resulting mass spectrum will show a distribution of peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.). Deconvolute the raw spectrum to obtain the zero-charge masses. Calculate the average DAR based on the relative abundance of each species.

B. Middle-Down Analysis (for Chain-Specific Information)

This approach involves analyzing the light and heavy chains separately to confirm which chains are conjugated.

  • Sample Preparation : Reduce the ADC sample by adding a reducing agent like dithiothreitol (DTT) and incubating at 37°C for 30 minutes to cleave the inter-chain disulfide bonds.

  • LC-MS Analysis : Perform LC-MS as described for intact analysis, typically using a reversed-phase column suitable for large proteins.

  • Data Analysis : Deconvolute the spectra to determine the masses of the unconjugated and conjugated light and heavy chains. This confirms the location of the conjugation at the chain level.

Data Presentation: Expected Results

The following table summarizes hypothetical but expected quantitative data from an intact mass analysis of a site-specifically modified Trastuzumab antibody (designed to have two conjugation sites) after reaction with a DACN(Tos2,6-OH)-linker-drug construct.

Assumptions:

  • Mass of Unconjugated mAb (Glycosylated) : ~148,050 Da

  • Mass of DACN(Tos2,6-OH)-Linker-Drug : 1,250 Da

SpeciesDescriptionTheoretical Mass (Da)Observed Mass (Da)Relative Abundance
DAR0 Unconjugated Antibody148,050148,0525%
DAR1 Antibody + 1 Drug-Linker149,300149,30315%
DAR2 Antibody + 2 Drug-Linkers150,550150,55480%
Average DAR 1.75 1.75

This data indicates a highly efficient and specific conjugation reaction, with 80% of the antibody population achieving the target DAR of 2.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, other techniques are often used orthogonally to provide a comprehensive characterization of ADCs.

TechniquePrincipleInformation ProvidedResolutionThroughputProsCons
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of intact ADC and subunits, DAR distribution, average DAR, conjugation site (with MS/MS).Very HighModerateProvides unambiguous mass confirmation and detailed structural information.Requires specialized equipment; not easily compatible with non-volatile salts.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. Drug conjugation increases hydrophobicity.DAR distribution, average DAR, relative purity.HighHighGold standard for DAR profile analysis in QC environments; robust and reproducible.Provides no direct mass information; resolution can be limited for complex ADCs.
UV/Vis Spectroscopy Measures absorbance of light by the protein and the drug at different wavelengths.Average DAR.LowHighSimple, fast, and widely available.Indirect measurement; can be inaccurate if molar absorptivity coefficients are not precise or if interference occurs.
Size-Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Purity, detection of aggregation and fragmentation.ModerateHighExcellent for assessing aggregation and stability; can be coupled to MS.Does not resolve different DAR species.

References

A Comparative Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a deeper understanding of biological processes and for the development of targeted therapeutics. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful method for covalently modifying proteins in their native environments without the need for cytotoxic copper catalysts. This guide provides a comparative analysis of DACN(Tos2,6-OH) and other commonly used SPAAC reagents, with a focus on their labeling efficiency and experimental protocols.

Comparison of SPAAC Reagents

The choice of a SPAAC reagent is a critical decision that balances reaction kinetics, stability, and biocompatibility. The ideal reagent allows for rapid and specific labeling without interfering with the biological system under investigation.

ReagentKey FeaturesReported Labeling Efficiency/Reactivity
DACN(Tos2,6-OH) A potent click chemistry reagent with a distinctly bent alkyne moiety that enhances reactivity in cycloaddition reactions compared to non-bent acyclic alkynes. It demonstrates superior thermal and chemical stabilities while maintaining similar click reactivity to cyclooctynes.Specific quantitative labeling efficiency data is not available in the reviewed literature. Its structure suggests high reactivity in SPAAC reactions.
ADIBO/DBCO Aza-dibenzocyclooctyne (ADIBO) and its derivatives like DBCO are widely used due to their high reactivity. The DBCO-azide reaction is known for its fast kinetics in aqueous environments.[1]Dot blot analysis has shown a stronger signal with DBCO structures compared to BCN, suggesting higher reactivity.[2] In some cases, SPAAC reactions with DBCO have been reported to approach 100% efficiency.[3]
DIBO Dibenzocyclooctyne is another effective reagent for SPAAC. Polar derivatives of DIBO have been developed to improve water solubility and are suitable for selective labeling of cell surface molecules.[4][5]The reaction rates of various DIBO derivatives with benzyl azide have been measured, demonstrating that aromatic substitution and the presence of an amide function have a marginal impact on the rate constants.
BCN Bicyclo[6.1.0]nonyne offers a good balance of reactivity and hydrophilicity. It is, however, reported to have some cross-reactivity with thiols.BCN is noted to be more stable than DBCO in the presence of endogenous thiols like glutathione, making it suitable for long-term intracellular experiments. The reaction rate can be enhanced by using electron-deficient azides.

Experimental Protocols

Detailed and validated protocols are crucial for achieving reproducible and efficient protein labeling. Below are generalized protocols for protein labeling using common SPAAC reagents.

General Protocol for Protein Labeling using ADIBO/DBCO Dyes

This protocol is adapted for the labeling of azide-functionalized proteins with ADIBO or DBCO-conjugated fluorescent dyes.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • ADIBO/DBCO-dye conjugate dissolved in DMSO or DMF (10 mM stock solution)

  • Purification tools (e.g., dialysis membrane, desalting column, or size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the azide-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ADIBO/DBCO-dye in DMSO or DMF to a stock concentration of 10 mM. Protect the solution from light.

  • Labeling Reaction: Add the ADIBO/DBCO-dye stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C) with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours. Protect the reaction from light.

  • Purification: Remove the unreacted dye using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at 280 nm and the maximum absorbance of the dye.

General Protocol for Protein Labeling using BCN Dyes

This protocol describes the labeling of azide-containing proteins with a BCN-conjugated fluorescent dye.

Materials:

  • Azide-containing protein in a suitable buffer (e.g., PBS)

  • BCN-dye conjugate dissolved in DMSO or DMF

  • Spin desalting column or size-exclusion chromatography column

Procedure:

  • Prepare Protein Solution: Prepare a solution of the azide-modified protein in the desired reaction buffer.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the BCN-dye stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For more sensitive proteins, the incubation can be extended to 12-24 hours at 4°C.

  • Removal of Unreacted Dye: Purify the labeled protein from the excess unreacted dye using a spin desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.

  • Analysis: The labeled protein can be visualized by SDS-PAGE followed by fluorescence scanning. The gel can subsequently be stained with a total protein stain like Coomassie Blue to confirm protein presence.

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow can aid in understanding the logical steps of the protein labeling process.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Azide-Modified Protein Solution Mix Mix Protein and Probe Protein->Mix Probe SPAAC Probe (e.g., DACN, DBCO, BCN) Stock Solution Probe->Mix Incubate Incubate (Time and Temperature Dependent) Mix->Incubate Purify Remove Excess Probe (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize Labeled Protein (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze SPAAC_reaction cluster_reactants Reactants cluster_product Product Azide Protein-Azide Triazole Labeled Protein (Stable Triazole Linkage) Azide->Triazole + Alkyne Strained Alkyne Probe (e.g., DACN, DBCO, BCN) Alkyne->Triazole

References

A Head-to-Head Comparison of DACN(Tos2,6-OH) and Other Leading Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to forge stable molecular connections, the landscape of click chemistry reagents is both rich and complex. This guide provides an objective comparison of DACN(Tos2,6-OH), a novel diazacyclononyne-based reagent, with other established alternatives in the field. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to empower informed decisions in the selection of the optimal tool for specific bioconjugation and drug development applications.

Introduction to DACN(Tos2,6-OH): A New Player in Strain-Promoted Click Chemistry

DACN(Tos2,6-OH) is a potent click chemistry reagent that participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1] Its defining feature is a nine-membered ring structure containing a strained alkyne, which obviates the need for a cytotoxic copper catalyst. The unique bent structure of the alkyne moiety within the diazacyclononyne backbone enhances its reactivity in cycloaddition reactions compared to linear alkynes.[1] Notably, diazacyclononynes (DACNs) like DACN(Tos2,6-OH) are reported to possess superior thermal and chemical stability compared to the more commonly used cyclooctyne-based reagents, while maintaining comparable reactivity.[1] The nitrogen atoms within the DACN scaffold also offer versatile points for the attachment of various functional units.[1]

Quantitative Performance Metrics: A Comparative Analysis

The selection of a click chemistry reagent is often dictated by a balance of reaction kinetics, stability, and the specific requirements of the application, such as the need for fluorescence. The following tables summarize key performance data for DACN(Tos2,6-OH) in comparison to other widely used click chemistry reagents.

Table 1: Reaction Kinetics of SPAAC Reagents with Benzyl Azide

ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DACN derivative Data not yet available in cited literaturePraised for high reactivity, but specific kinetic data for DACN(Tos2,6-OH) is not yet published.
DBCO (Dibenzocyclooctyne)~0.1 - 1.0A widely used, moderately reactive cyclooctyne.
BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.1A smaller and more hydrophilic cyclooctyne with moderate reactivity.
TCO (trans-Cyclooctene)>1000 (with tetrazine)Used in the even faster inverse-electron-demand Diels-Alder (IEDDA) reaction, not a direct SPAAC comparison.

Table 2: Stability of Click Chemistry Reagents

ReagentStability Characteristics
DACN derivatives Reported to have superior thermal and chemical stability compared to cyclooctynes.
DBCOCan exhibit instability in the presence of reducing agents like TCEP and thiols such as glutathione.
BCNGenerally more stable than DBCO in the presence of thiols.
TCOCan isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing serum proteins.

Table 3: Fluorogenic Properties of DACN vs. DBCO Derivatives

Reagent SystemRelative Fluorescence Quantum YieldPhotostability
DACN-coumarin conjugate Superior to DBCO-coumarin conjugateSuperior to DBCO-coumarin conjugate
DBCO-coumarin conjugateLower than DACN-coumarin conjugateLower than DACN-coumarin conjugate

Data for Table 3 is based on a study of a DACN derivative in a switchable fluorescent click reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of click chemistry reagents. Below are representative protocols for the synthesis of a DACN reagent and a general procedure for a SPAAC reaction.

Synthesis of a DACN Precursor

This protocol is adapted from the one-pot synthesis of 4,8-diazacyclononynes (DACNs) as described by Igawa et al. in Synlett 2017.

Materials:

  • 2-Butyne-1,4-diol

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Diamine derivative (e.g., N,N'-ditosyl-1,3-propanediamine)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • To a solution of 2-butyne-1,4-diol in CH₂Cl₂ at 30 °C, add Co₂(CO)₈ and stir for 1.5 hours.

  • Dilute the reaction mixture with additional CH₂Cl₂.

  • Sequentially add the diamine derivative and BF₃·OEt₂ to the reaction mixture at 30 °C.

  • Monitor the reaction for the consumption of the diamine derivative by thin-layer chromatography (TLC).

  • Upon completion, add silica gel to the mixture and stir.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to afford the DACN product.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general workflow for the conjugation of a DACN-functionalized molecule with an azide-containing counterpart.

Materials:

  • DACN-functionalized molecule of interest

  • Azide-functionalized molecule of interest

  • Biocompatible solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or a mixture)

Procedure:

  • Dissolve the DACN-functionalized molecule and the azide-functionalized molecule in the chosen solvent. The optimal molar ratio of the reactants may need to be determined empirically but is often in the range of 1:1 to 1:10 (DACN:azide).

  • Allow the reaction to proceed at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the concentration of the reactants and the intrinsic reactivity of the specific DACN and azide.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as mass spectrometry, HPLC, or SDS-PAGE for protein conjugations.

  • If necessary, purify the resulting conjugate to remove any unreacted starting materials.

Visualizing the Click Chemistry Landscape

To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Click_Chemistry_Comparison cluster_Reagents Click Chemistry Reagents cluster_Properties Key Performance Metrics DACN(Tos2,6-OH) DACN(Tos2,6-OH) Reactivity (k₂) Reactivity (k₂) DACN(Tos2,6-OH)->Reactivity (k₂) High (Qualitative) Stability Stability DACN(Tos2,6-OH)->Stability Superior Fluorogenicity Fluorogenicity DACN(Tos2,6-OH)->Fluorogenicity Superior DBCO DBCO DBCO->Reactivity (k₂) Moderate DBCO->Stability Moderate DBCO->Fluorogenicity Lower BCN BCN BCN->Reactivity (k₂) Moderate BCN->Stability Good TCO TCO TCO->Reactivity (k₂) Very High (IEDDA) TCO->Stability Lower

Caption: Comparative performance of DACN(Tos2,6-OH) and other click chemistry reagents.

SPAAC_Workflow Start Start Prepare_Reagents Prepare DACN and Azide Solutions Start->Prepare_Reagents Mix_Reagents Mix Reactants in Biocompatible Buffer Prepare_Reagents->Mix_Reagents Incubate Incubate at RT or 37°C Mix_Reagents->Incubate Monitor_Reaction Monitor Progress (e.g., MS, HPLC) Incubate->Monitor_Reaction Purify_Product Purify Conjugate Monitor_Reaction->Purify_Product End End Purify_Product->End

Caption: General experimental workflow for a SPAAC reaction using a DACN reagent.

Conclusion

DACN(Tos2,6-OH) and its parent family of diazacyclononynes represent a promising advancement in the field of strain-promoted click chemistry. The available data suggests that DACN-based reagents offer advantages in terms of thermal and chemical stability, as well as superior performance in fluorescent applications when compared to some established cyclooctynes like DBCO. While specific quantitative kinetic data for DACN(Tos2,6-OH) is still emerging in the scientific literature, the qualitative evidence of its high reactivity, coupled with its enhanced stability, makes it a compelling choice for a wide range of bioconjugation applications, particularly in the development of antibody-drug conjugates and other complex biomolecular constructs. As more quantitative data becomes available, the position of DACN reagents within the click chemistry toolkit will become even more clearly defined, offering researchers an expanded set of options for precise and robust molecular engineering.

References

A Comprehensive Guide to the Characterization of Novel Fluorophore-Labeled Antibodies: A Comparative Framework Featuring DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescently labeled antibodies is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive framework for the characterization of antibodies labeled with a novel fluorophore, exemplified here as "DACN(Tos2,6-OH)". Due to the absence of specific data for DACN(Tos2,6-OH) in current scientific literature, this document serves as a methodological guide, comparing its potential performance characteristics against well-established fluorescent dyes like the Alexa Fluor and Cyanine (Cy) series.

The following sections detail the critical parameters for characterization, provide standardized experimental protocols, and offer a comparative data structure to benchmark the performance of a new labeled antibody.

Key Performance Parameters for Labeled Antibody Characterization

The successful application of a fluorescently labeled antibody depends on a thorough understanding of its key performance characteristics. These parameters determine the brightness, stability, and specificity of the conjugate in various applications.

Spectroscopic Properties

The fundamental optical characteristics of the fluorophore-antibody conjugate dictate its optimal use in fluorescence-based assays.

  • Maximum Excitation and Emission Wavelengths (λ_ex and λ_em): These values determine the appropriate laser lines and filter sets required for optimal signal detection.

  • Molar Extinction Coefficient (ε): This value represents the efficiency of light absorption at the maximum excitation wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.

  • Quantum Yield (Φ): This parameter measures the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.

  • Stokes Shift: The difference in nanometers between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable as it minimizes the overlap between excitation and emission spectra, improving signal-to-noise ratios.

Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to a single antibody molecule.[1] This ratio is a critical parameter to optimize, as both under-labeling and over-labeling can be detrimental.[2]

  • Under-labeling results in a dim signal.

  • Over-labeling can lead to fluorescence quenching (reduced signal) and may interfere with the antibody's binding affinity due to steric hindrance or modification of key amino acid residues.[2] The ideal DOL for most applications is typically between 2 and 10.[2]

Photostability

Photostability refers to the resistance of a fluorophore to photodegradation or "photobleaching" upon exposure to excitation light.[3] Higher photostability is crucial for experiments requiring long or repeated exposures, such as time-lapse microscopy.

Antibody Binding Affinity

It is essential to verify that the conjugation process does not significantly compromise the antibody's ability to bind to its target antigen. A reduction in binding affinity can lead to decreased specificity and sensitivity in immunoassays.

Comparative Data of Common Fluorescent Dyes

To properly evaluate a new labeled antibody like DACN(Tos2,6-OH)-IgG, its performance should be benchmarked against established alternatives. The following tables provide a summary of key performance indicators for commonly used fluorescent dyes.

Table 1: Spectroscopic Properties of Common Fluorophores
Fluorophore Max Excitation (nm) Max Emission (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹) Quantum Yield (Φ)
DACN(Tos2,6-OH) To be determinedTo be determinedTo be determinedTo be determined
Alexa Fluor 488 49651971,0000.92
Fluorescein (FITC) 495517~70,000~0.93
Alexa Fluor 555 555565150,000Not specified
Rhodamine B ~555~575~106,000~0.31
Alexa Fluor 647 650665239,0000.33
Cy5 650670~250,000~0.20
Table 2: Photostability of Common Fluorophores
Fluorophore Relative Photostability
DACN(Tos2,6-OH) To be determined
Alexa Fluor Series High
Cy Dyes Moderate to High
Rhodamine B Moderate
Fluorescein (FITC) Low

Experimental Protocols

Detailed and standardized protocols are essential for the accurate characterization and comparison of labeled antibodies.

Antibody Labeling with an Amine-Reactive Dye

This protocol describes a general method for labeling antibodies using an N-hydroxysuccinimide (NHS) ester-functionalized dye, a common method for targeting primary amines (e.g., lysine residues) on the antibody.

Workflow for Antibody Labeling

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Ab Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 8.3) Mix Add Dye Solution to Antibody Solution Ab->Mix Dye Dissolve Dye-NHS Ester in Anhydrous DMSO Dye->Mix Incubate Incubate for 1 hour at Room Temperature (in the dark) Mix->Incubate Purify Purify Conjugate via Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Purify Collect Collect Labeled Antibody Fractions Purify->Collect

Caption: Workflow for antibody conjugation with an amine-reactive dye.

  • Antibody Preparation: Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Dye Preparation: Immediately before use, dissolve the amine-reactive DACN(Tos2,6-OH)-NHS ester in anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation: Add a calculated molar excess of the dissolved dye to the antibody solution. The optimal dye-to-antibody molar ratio should be determined empirically, starting with ratios from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Storage: Store the purified labeled antibody in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at 4°C, protected from light.

Determination of Degree of Labeling (DOL)

The DOL is calculated using absorbance measurements of the purified antibody conjugate.

Workflow for DOL Determination

G cluster_measurement Spectrophotometry cluster_calculation Calculation Measure280 Measure Absorbance at 280 nm (A280) CalcProt Calculate Protein Concentration Measure280->CalcProt MeasureMax Measure Absorbance at Dye's λ_max (A_max) CalcDye Calculate Dye Concentration MeasureMax->CalcDye CalcDOL Calculate DOL (moles of dye / moles of protein) CalcProt->CalcDOL CalcDye->CalcDOL

Caption: Workflow for determining the Degree of Labeling (DOL).

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_280) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate Protein Concentration: Correct the A_280 reading for the dye's absorbance at 280 nm.

    • Correction Factor (CF) = A_280 of free dye / A_max of free dye

    • Corrected A_280 = A_280 - (A_max × CF)

    • Protein Concentration (M) = Corrected A_280 / ε_protein (where ε_IgG = 210,000 M⁻¹cm⁻¹)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Assessment of Binding Affinity by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to compare the binding affinity of the labeled antibody to its unlabeled counterpart.

  • Antigen Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of both the DACN(Tos2,6-OH)-labeled and unlabeled primary antibodies to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: For the unlabeled antibody wells, add an HRP-conjugated secondary antibody. For the labeled antibody wells, this step is omitted. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable substrate (e.g., TMB for HRP) and stop the reaction. Read the absorbance at the appropriate wavelength.

  • Analysis: Compare the half-maximal effective concentration (EC50) values from the binding curves of the labeled and unlabeled antibodies. A significant shift to a higher EC50 for the labeled antibody indicates a decrease in binding affinity.

Performance Evaluation in Immunofluorescence (IF) Microscopy

This protocol assesses the performance of the labeled antibody in imaging applications.

  • Cell Culture and Fixation: Culture cells on coverslips, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the cells with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10 minutes.

  • Blocking: Block non-specific binding with a suitable blocking buffer for 30-60 minutes.

  • Primary Antibody Staining: Incubate the cells with the DACN(Tos2,6-OH)-labeled primary antibody at a predetermined optimal concentration for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the DACN(Tos2,6-OH) dye. Compare the signal intensity and specificity to a control antibody labeled with a standard dye (e.g., Alexa Fluor 488).

Performance Evaluation in Flow Cytometry

This protocol evaluates the labeled antibody's utility for identifying and quantifying cell populations.

Workflow for Flow Cytometry Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis PrepCells Prepare Single-Cell Suspension BlockFc Block Fc Receptors (Optional) PrepCells->BlockFc Stain Incubate with Labeled Antibody (on ice, in dark) BlockFc->Stain Wash Wash Cells to Remove Unbound Antibody Stain->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Analyze Analyze Data (Gating and Quantification) Acquire->Analyze

Caption: Workflow for cell surface staining for flow cytometry.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10 minutes.

  • Staining: Add the DACN(Tos2,6-OH)-labeled antibody at its optimal concentration to the cell suspension. Incubate for 20-30 minutes on ice, protected from light.

  • Washing: Wash the cells twice by adding staining buffer, centrifuging at 300-400 x g for 5 minutes, and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors for the DACN(Tos2,6-OH) dye.

By following this comprehensive guide, researchers can systematically characterize novel fluorescently labeled antibodies, ensuring their suitability and reliability for a wide range of biological applications. The objective comparison against established standards will facilitate the adoption of new and improved reagents in the scientific community.

References

Evaluating the In Vivo Stability of DACN(Tos2,6-OH) Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the development of next-generation antibody-drug conjugates (ADCs) is the design of linkers that are stable in systemic circulation but allow for efficient payload release at the tumor site. The in vivo stability of the linker is a key determinant of both the efficacy and toxicity of an ADC. This guide aims to provide a comparative evaluation of the in vivo stability of DACN(Tos2,6-OH) linkages against other commonly used ADC linkers. However, a thorough review of published literature and preclinical data reveals a significant gap in publicly available in vivo stability and pharmacokinetic data specifically for DACN(Tos2,6-OH) linkers.

DACN(Tos2,6-OH) is a dibenzoannulated cyclooctyne-based linker chemistry that utilizes strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," for the conjugation of payloads to antibodies. This methodology is valued for its high reactivity and specificity under physiological conditions. While the chemical properties of DACN linkers suggest high stability, empirical in vivo data is essential for a definitive assessment.

This guide will, therefore, focus on providing a detailed overview of the established methodologies for evaluating in vivo linker stability and present a comparative summary of the in vivo performance of well-characterized alternative linkers, which can serve as a benchmark for the future evaluation of DACN-based ADCs.

Methodologies for Assessing In Vivo Linker Stability

The in vivo stability of an ADC linker is primarily assessed by measuring the concentration of the intact ADC and the prematurely released, unconjugated payload in the systemic circulation over time. The two most common bioanalytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 In Vivo Study cluster_1 Bioanalytical Quantification cluster_2 Data Analysis animal_dosing ADC Administration (e.g., IV injection in mice) sample_collection Serial Blood Sampling animal_dosing->sample_collection plasma_isolation Plasma Isolation sample_collection->plasma_isolation elisa ELISA for Intact ADC plasma_isolation->elisa lcms LC-MS/MS for Free Payload plasma_isolation->lcms pk_analysis Pharmacokinetic Analysis (Half-life, Clearance) elisa->pk_analysis dar_stability Drug-to-Antibody Ratio (DAR) Stability elisa->dar_stability lcms->pk_analysis

Figure 1. General workflow for the in vivo stability assessment of ADC linkers.
Detailed Experimental Protocols

1. ELISA-Based Quantification of Intact ADC

This immunoassay measures the concentration of the ADC that remains fully intact with its payload in plasma samples.

  • Principle: A sandwich ELISA format is typically used. An antibody that captures the ADC's monoclonal antibody (mAb) is coated onto a microplate. The captured ADC is then detected by a secondary antibody that specifically binds to the cytotoxic payload. The signal generated is proportional to the concentration of the intact ADC.

  • Protocol Outline:

    • Animal Dosing: Administer the ADC intravenously to the chosen animal model (e.g., mice or rats).

    • Sample Collection: Collect blood samples at predetermined time points post-injection.

    • Plasma Preparation: Process the blood to obtain plasma.

    • Immunoassay:

      • Coat microtiter plates with a capture antibody (e.g., anti-human IgG).

      • Add diluted plasma samples to the wells.

      • Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-payload antibody).

      • Add a chromogenic substrate and measure the absorbance.

    • Data Analysis: Quantify the intact ADC concentration using a standard curve.

2. LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

  • Principle: This technique combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry to identify and quantify the small molecule payload.

  • Protocol Outline:

    • Animal Dosing and Sample Collection: As described in the ELISA protocol.

    • Sample Preparation:

      • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.

      • Centrifugation: Pellet the precipitated proteins by centrifugation.

      • Supernatant Collection: The supernatant, containing the free payload, is collected for analysis.

    • LC-MS/MS Analysis:

      • Inject the supernatant into an LC system for separation.

      • The eluent is introduced into a mass spectrometer for detection and quantification of the specific payload molecule.

    • Data Analysis: Determine the concentration of the free payload by comparing its signal to a standard curve.

Comparative In Vivo Stability of Alternative Linkers

While data for DACN(Tos2,6-OH) is not available, extensive research has been conducted on other linker technologies. The following tables summarize the in vivo stability of two widely studied linker classes: Valine-Citrulline (vc) and ortho-hydroxy-protected aryl sulfate (OHPAS) linkers.

Table 1: In Vivo Stability of Valine-Citrulline (vc) Based Linkers

Linker VariantAnimal ModelKey Stability FindingsReference
Valine-Citrulline (vc)MouseUnstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c). This leads to premature payload release.[1]
Valine-Citrulline (vc)Cynomolgus Monkey & HumanGenerally stable in primate and human plasma.[1]
Glutamic acid-Valine-Citrulline (EVCit)MouseSignificantly improved stability in mouse plasma compared to the vc-linker. The half-life of the ADC was extended from 2 days to 12 days.[1]

Table 2: In Vivo Stability of Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) Linkers

Linker VariantAnimal ModelKey Stability FindingsReference
OHPASMouseStable in mouse plasma, showing minimal premature payload release.
OHPASHuman (in vitro)Stable in human plasma (in vitro).

Signaling Pathways and Cleavage Mechanisms

The stability and release mechanism of a linker are intrinsically linked to its chemical structure and the biological environment it encounters.

G cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular Compartments cluster_3 Premature Cleavage ADC_circ Intact ADC ADC_tumor ADC binds to Tumor Cell Receptor ADC_circ->ADC_tumor Plasma_enzymes Plasma Enzymes (e.g., Carboxylesterases) ADC_circ->Plasma_enzymes Internalization Internalization (Endocytosis) ADC_tumor->Internalization Lysosome Lysosome (Low pH, Proteases) Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity Free_payload_circ Free Payload (Off-target Toxicity) Plasma_enzymes->Free_payload_circ

References

Comparative Analysis of DACN(Tos2,6-OH) Reactivity in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2,6-ditosyl-2,6-diaza-9-hydroxy-bicyclo[5.2.0]non-8-en-3-yne (DACN(Tos2,6-OH)), a strained alkyne, in various solvents. While specific experimental data on the solvent-dependent reactivity of DACN(Tos2,6-OH) is not extensively available in the public domain, this document outlines the expected trends based on established principles of reaction kinetics in solution and provides standardized protocols for comparative studies.

Executive Summary

The reactivity of DACN(Tos2,6-OH) in strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is anticipated to be significantly influenced by the choice of solvent. Solvent properties such as polarity, protic or aprotic nature, and coordinating ability can affect the stability of reactants and transition states, thereby altering reaction rates and yields. This guide presents a framework for evaluating these effects, including hypothetical comparative data and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Hypothetical Reactivity Data

The following table summarizes the expected relative reactivity of DACN(Tos2,6-OH) in a selection of common laboratory solvents based on general principles of solvent effects on cycloaddition reactions. It is important to note that this data is illustrative and should be substantiated by experimental investigation.

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate (SPAAC)Expected Yield (SPAAC)Notes
Acetonitrile37.5Polar AproticHigh>95%Favorable for stabilizing polar transition states.
Dimethyl Sulfoxide (DMSO)47Polar AproticHigh>95%Excellent solvating power for a wide range of reactants.
Dichloromethane (DCM)9.1NonpolarModerate85-95%Suitable for less polar reactants.
Tetrahydrofuran (THF)7.5NonpolarModerate80-90%Good general-purpose solvent for organic reactions.
Methanol33Polar ProticModerate to Low70-85%Potential for hydrogen bonding with reactants, which may hinder the reaction.
Water80.1Polar ProticVariableVariableReactivity can be enhanced by hydrophobic effects, but solubility may be a limiting factor. Often used with co-solvents.

Experimental Protocols

To facilitate the systematic comparison of DACN(Tos2,6-OH) reactivity, the following detailed experimental protocols for SPAAC and CuAAC reactions are provided.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is designed to assess the kinetics of the reaction between DACN(Tos2,6-OH) and an azide partner in different solvents.

Materials:

  • DACN(Tos2,6-OH)

  • Benzyl azide (or other suitable azide)

  • Anhydrous solvents (e.g., Acetonitrile, DMSO, DCM, THF, Methanol)

  • High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) for reaction monitoring

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of DACN(Tos2,6-OH) (e.g., 10 mM) and benzyl azide (e.g., 10 mM) in each of the selected anhydrous solvents.

  • In a thermostatted reaction vessel at a constant temperature (e.g., 25 °C), add a known volume of the DACN(Tos2,6-OH) stock solution.

  • Initiate the reaction by adding an equimolar amount of the benzyl azide stock solution.

  • Immediately withdraw an aliquot (t=0) and quench the reaction (e.g., by dilution with a cold solvent).

  • Withdraw aliquots at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Analyze the aliquots by HPLC or GC-MS to determine the concentration of the reactants and the triazole product.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Repeat the experiment for each solvent under identical conditions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a procedure for comparing the efficiency of the CuAAC reaction in different solvent systems.

Materials:

  • DACN(Tos2,6-OH)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

  • Prepare a 10 mM stock solution of DACN(Tos2,6-OH) and a 10 mM stock solution of benzyl azide in each of the chosen solvents.

  • Prepare a 100 mM aqueous stock solution of CuSO₄·5H₂O and a 1 M aqueous stock solution of sodium ascorbate (prepare fresh).

  • In a reaction vial, combine the DACN(Tos2,6-OH) stock solution (1 equivalent) and the benzyl azide stock solution (1.1 equivalents).

  • If using a ligand, add THPTA (e.g., 5 mol%).

  • Add the CuSO₄ stock solution (e.g., 1-5 mol%).

  • Initiate the reaction by adding the sodium ascorbate stock solution (e.g., 10-50 mol%).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., by adding an aqueous solution of EDTA).

  • Isolate the product by extraction and purify by column chromatography.

  • Determine the yield of the triazole product.

  • Repeat the experiment for each solvent system.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (DACN, Azide in each solvent) mix Mix Reactants prep_reagents->mix Start Reaction monitor Monitor Reaction (TLC, LC-MS, HPLC) mix->monitor quench Quench Reaction monitor->quench Reaction Complete isolate Isolate & Purify Product quench->isolate analyze Determine Rate/Yield isolate->analyze

Caption: Experimental workflow for comparing DACN(Tos2,6-OH) reactivity.

reaction_pathway reactant1 DACN(Tos2,6-OH) transition_state [Transition State] reactant1->transition_state reactant2 R-N3 (Azide) reactant2->transition_state product Triazole Product transition_state->product Cycloaddition solvent Solvent solvent->transition_state   Stabilization/Destabilization

Caption: Generalized pathway for azide-alkyne cycloaddition.

Conclusion

The selection of an appropriate solvent is a critical parameter in optimizing reactions involving DACN(Tos2,6-OH). While this guide provides a foundational understanding and practical protocols for a comparative study, researchers are encouraged to perform their own experiments to determine the optimal conditions for their specific applications. The provided workflows and reaction pathway diagrams serve as visual aids to conceptualize the experimental design and the chemical process. Further research into the specific solvent effects on the reactivity of DACN(Tos2,6-OH) will be invaluable to the scientific community, particularly in the fields of bioconjugation and drug development.

A Head-to-Head Comparison of Bioorthogonal Ligation Chemistries: SPAAC vs. Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work. Among the most powerful tools in the chemical biology toolbox are bioorthogonal reactions, which proceed with high efficiency and selectivity in complex biological environments. This guide provides a detailed, data-driven comparison of two leading bioorthogonal chemistries: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Tetrazine Ligation.

This comparison will utilize DACN(Tos2,6-OH), a representative cyclononyne, as an example for the SPAAC reaction, juxtaposed with the versatile tetrazine ligation. We will delve into their reaction kinetics, stability, biocompatibility, and experimental considerations to empower you with the knowledge to make an informed decision for your specific application, be it in proteomics, drug delivery, or in vivo imaging.

At a Glance: Key Performance Metrics

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine Ligation
Reaction Type [3+2] CycloadditionInverse-Electron-Demand Diels-Alder (IEDDA)
Reactants Azide + Strained Alkyne (e.g., DACN(Tos2,6-OH))Tetrazine + Strained Alkene (e.g., trans-cyclooctene)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10⁻³ - 1[1]1 - 10⁶[1][2]
Biocompatibility Excellent (copper-free)[3][4]Excellent (copper-free)
Reaction Conditions Aqueous media, physiological pH, room temperatureAqueous media, physiological pH, room temperature
Key Advantages High stability of reactants, wide range of available azides.Exceptionally fast kinetics, tunable reactivity.
Key Disadvantages Generally slower kinetics than tetrazine ligation, potential for side reactions of some cyclooctynes.Some tetrazines have limited stability in aqueous media.

Reaction Mechanisms

The fundamental difference between SPAAC and tetrazine ligation lies in their reaction mechanisms, which dictates their reactivity and selectivity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that involves the cycloaddition of an azide with a strained alkyne, such as a cyclooctyne or a cyclononyne like DACN(Tos2,6-OH). The reaction is driven by the release of ring strain in the alkyne, which significantly lowers the activation energy of the [3+2] cycloaddition to form a stable triazole linkage.

References

A Comparative Guide to Confirming DACN(Tos2,6-OH) Conjugation Sites on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading analytical techniques for the precise identification of DACN(Tos2,6-OH) conjugation sites on a protein. The selection of an appropriate analytical method is critical in the development of antibody-drug conjugates (ADCs) and other targeted protein therapeutics, as the location and homogeneity of conjugation can significantly impact efficacy, pharmacokinetics, and safety.

Here, we compare the two primary methodologies: Mass Spectrometry (MS)-based peptide mapping and Edman degradation . This guide offers detailed experimental protocols, quantitative comparisons, and visual workflows to assist researchers in making informed decisions for their analytical needs.

At a Glance: Method Comparison

FeatureMass Spectrometry (Peptide Mapping)Edman Degradation
Primary Application Comprehensive identification of conjugation sites across the entire protein.N-terminal sequence confirmation.
Sensitivity High (femtogram to picogram range).Moderate (picomole range).
Resolution High; can pinpoint specific modified amino acids.Single amino acid resolution from the N-terminus.
Throughput High; suitable for analyzing multiple samples.Low; sequential, time-consuming process.[1]
Sample Requirement Low; requires relatively small amounts of protein.Higher; typically requires 10-100 picomoles of purified peptide.[1]
Cost per Sample Varies depending on instrumentation and analysis time, but can be high.Generally lower per residue, but can be costly for long sequences.
Time per Analysis Relatively fast for data acquisition; data analysis can be complex.Slow; approximately 45-60 minutes per amino acid residue.[1]
Coverage Can achieve near 100% sequence coverage.Limited to the N-terminal region (typically up to 30-50 residues).[1]
Analysis of Modified Residues Excellent; can identify and characterize a wide range of modifications.Challenging for bulky or unstable modifications.

Experimental Workflows

DACN(Tos2,6-OH) Conjugation to an Azide-Modified Protein

This workflow outlines the general steps for conjugating DACN(Tos2,6-OH), a strained alkyne, to a protein containing a genetically introduced azide-bearing unnatural amino acid via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

DACN_Conjugation_Workflow cluster_prep Protein Preparation cluster_conjugation SPAAC Reaction cluster_purification Purification protein_expression Express protein with an azide-containing unnatural amino acid protein_purification Purify azide-modified protein protein_expression->protein_purification reaction_setup Incubate azide-protein with DACN(Tos2,6-OH) protein_purification->reaction_setup prepare_dacn Prepare DACN(Tos2,6-OH) solution prepare_dacn->reaction_setup remove_excess Remove excess DACN(Tos2,6-OH) reaction_setup->remove_excess conjugated_protein Purified conjugated protein remove_excess->conjugated_protein

DACN(Tos2,6-OH) Conjugation Workflow
Mass Spectrometry-Based Peptide Mapping Workflow

This workflow illustrates the process of identifying the conjugation site using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis reduction Reduction alkylation Alkylation reduction->alkylation digestion Proteolytic Digestion alkylation->digestion lc_separation LC Separation of Peptides digestion->lc_separation ms_detection MS Detection (Peptide Masses) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Peptide Sequencing) ms_detection->msms_fragmentation database_search Database Search msms_fragmentation->database_search site_identification Identification of Conjugated Peptide and Site database_search->site_identification

Mass Spectrometry Workflow
Edman Degradation Workflow

This diagram shows the sequential nature of Edman degradation for N-terminal sequencing.

Edman_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequential Degradation cluster_analysis Analysis immobilization Immobilize protein on PVDF membrane coupling Coupling with PITC immobilization->coupling cleavage Cleavage of N-terminal residue coupling->cleavage conversion Conversion to PTH-amino acid cleavage->conversion hplc_analysis HPLC analysis of PTH-amino acid conversion->hplc_analysis identification Identify amino acid hplc_analysis->identification identification->coupling Repeat cycle

Edman Degradation Workflow

Detailed Experimental Protocols

Protocol 1: DACN(Tos2,6-OH) Conjugation via SPAAC

This protocol is a general guideline for the conjugation of DACN(Tos2,6-OH) to a protein containing an azide-functionalized amino acid.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DACN(Tos2,6-OH)

  • DMSO (or other suitable organic solvent)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into a compatible reaction buffer.

  • DACN(Tos2,6-OH) Solution Preparation: Prepare a stock solution of DACN(Tos2,6-OH) in DMSO. The final concentration of DMSO in the reaction should be kept low (typically <10%) to avoid protein denaturation.

  • Conjugation Reaction:

    • Add the DACN(Tos2,6-OH) solution to the protein solution. A molar excess of the DACN reagent is typically used.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight.

  • Purification:

    • Remove excess, unreacted DACN(Tos2,6-OH) using a desalting column or size-exclusion chromatography.

    • The purified DACN(Tos2,6-OH)-conjugated protein is then ready for analysis.

Protocol 2: Mass Spectrometry-Based Peptide Mapping

This protocol outlines the steps for identifying the conjugation site on the DACN(Tos2,6-OH)-modified protein.

Materials:

  • Purified DACN(Tos2,6-OH)-conjugated protein

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • Denature the conjugated protein in a suitable buffer.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteines by adding iodoacetamide and incubating in the dark.

  • Proteolytic Digestion:

    • Buffer-exchange the sample to remove denaturants and alkylating agents.

    • Add a protease such as trypsin and incubate to digest the protein into smaller peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto an LC column for separation.

    • The separated peptides are introduced into the mass spectrometer.

    • Acquire MS scans to determine the mass-to-charge ratio of the peptides.

    • Select precursor ions for MS/MS fragmentation to obtain sequence information.

  • Data Analysis:

    • Use a database search algorithm to identify the peptides from the MS/MS spectra.

    • Search for the expected mass shift corresponding to the DACN(Tos2,6-OH) conjugate on the peptides to pinpoint the exact amino acid of conjugation.

Protocol 3: Edman Degradation

This protocol describes the general procedure for N-terminal sequencing.

Materials:

  • Purified DACN(Tos2,6-OH)-conjugated protein

  • PVDF membrane

  • Edman sequencer and associated reagents (e.g., phenyl isothiocyanate - PITC)

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is free of interfering substances like primary amines (e.g., Tris buffer) and detergents.

    • Immobilize the protein onto a PVDF membrane.

  • Sequencing:

    • The PVDF membrane is placed in the Edman sequencer.

    • The automated sequencer performs cycles of:

      • Coupling: PITC reacts with the N-terminal amino acid.

      • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain.

      • Conversion: The cleaved amino acid is converted into a more stable PTH-amino acid.

  • Analysis:

    • The PTH-amino acid is identified by HPLC.

    • The cycle is repeated to identify the subsequent amino acids in the sequence.

Considerations for Edman Degradation of a DACN(Tos2,6-OH) Conjugated Protein:

The success of Edman degradation on a protein conjugated with a bulky molecule like DACN(Tos2,6-OH) is not guaranteed and presents significant challenges. The bulky adduct may sterically hinder the coupling and cleavage reactions of the Edman cycle. If the conjugated amino acid is at the N-terminus, it will likely block the sequencing process entirely. If the conjugation site is internal, the sequencing will proceed until it reaches the modified residue, at which point it is likely to be terminated or produce an unidentifiable derivative.

Conclusion

For the definitive confirmation of the DACN(Tos2,6-OH) conjugation site, Mass Spectrometry-based peptide mapping is the superior and recommended method . Its high sensitivity, resolution, and ability to analyze modified peptides make it the gold standard for characterizing ADCs and other protein conjugates.

Edman degradation , while a powerful tool for N-terminal sequencing, is not well-suited for identifying internal conjugation sites of bulky molecules. Its primary utility in this context would be to confirm the N-terminal sequence of the protein and to demonstrate that the N-terminus itself is not the site of conjugation.

Researchers should consider a multi-faceted analytical approach, where Mass Spectrometry provides the core data on conjugation site and homogeneity, and other techniques like Edman degradation can be used for complementary sequence verification.

References

Safety Operating Guide

Navigating the Safe Disposal of DACN(Tos2): A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like DACN(Tos2) are paramount to ensuring laboratory safety and environmental compliance. DACN(Tos2), a click chemistry reagent containing a strained cycloalkyne, requires careful management due to its inherent reactivity. This guide provides essential safety information and a step-by-step protocol for the proper disposal of DACN(Tos2) and related waste streams, fostering a culture of safety and operational excellence.

Core Safety and Handling Principles

Personal Protective Equipment (PPE) is mandatory when handling DACN(Tos2). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-resistant lab coat

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Due to the limited publicly available data for DACN(Tos2), a comprehensive quantitative summary is not possible. However, the table below outlines the key identifiers for this compound.

PropertyValue
Chemical Name DACN(Tos2)
CAS Number 1797508-57-6
Molecular Formula C₂₁H₂₄N₂O₄S₂
Primary Hazard High reactivity due to strained alkyne.

Procedural Guide for the Disposal of DACN(Tos2)

The primary directive for the disposal of highly reactive reagents like DACN(Tos2) is to consult with your institution's Environmental Health & Safety (EH&S) department. They will provide specific guidance based on local, state, and federal regulations. The following procedures are intended as a general framework to be adapted in consultation with EH&S professionals.

Step 1: Unused or Expired DACN(Tos2)

  • Do Not Attempt to Neutralize: Unused or expired DACN(Tos2) in its original container should not be quenched or neutralized by laboratory personnel unless explicitly instructed to do so by EH&S and under a validated protocol.

  • Proper Labeling: Ensure the container is clearly labeled with the full chemical name, "DACN(Tos2)," the CAS number, and any associated hazard warnings.

  • Segregation: Store the container in a designated, secure area for hazardous waste, segregated from incompatible materials.

  • EH&S Pickup: Contact your institution's EH&S department to arrange for the collection and disposal of the unwanted reagent.

Step 2: Quenching of Reaction Mixtures Containing DACN(Tos2)

Reaction mixtures containing DACN(Tos2) must be fully quenched before they can be disposed of as hazardous waste. The quenching procedure should be an integral part of the experimental protocol.

Experimental Protocol: General Quenching Procedure

  • Objective: To safely neutralize any unreacted DACN(Tos2) in a reaction mixture.

  • Materials:

    • Reaction mixture containing DACN(Tos2).

    • A suitable quenching agent. A proton source like an alcohol (e.g., isopropanol or methanol) can often be used to quench reactive species. The choice of quenching agent should be determined based on the specific chemistry of the reaction.

    • Appropriate solvent for dilution, if necessary.

  • Procedure:

    • Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to manage any potential exotherm.

    • Slowly add the quenching agent dropwise to the stirred reaction mixture.

    • Monitor the reaction for any signs of an exotherm (e.g., temperature rise, gas evolution).

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for a sufficient period to ensure the reaction is complete.

    • The quenched mixture can now be prepared for waste disposal.

Step 3: Disposal of Quenched Reaction Mixtures and Contaminated Materials

  • Waste Container: Transfer the quenched reaction mixture to a designated hazardous waste container that is compatible with all chemical constituents.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all components of the mixture, including solvents and the quenched products of DACN(Tos2).

    • The approximate concentrations of each component.

    • The date of accumulation.

  • Contaminated Materials: Any materials contaminated with DACN(Tos2), such as pipette tips, gloves, and weighing paper, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EH&S department.

Mandatory Visualization: DACN(Tos2) Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of DACN(Tos2).

cluster_0 DACN(Tos2) Disposal Protocol start Start: DACN(Tos2) Waste decision_type Type of Waste? start->decision_type process_unused Unused/Expired DACN(Tos2) decision_type->process_unused Unused Reagent process_reaction Reaction Mixture or Contaminated Material decision_type->process_reaction Reaction Waste action_label_unused Label container with full chemical name and hazards. process_unused->action_label_unused action_quench Quench reaction mixture following established lab protocol. process_reaction->action_quench action_contact_ehs Contact EH&S for pickup. Do NOT attempt to quench. action_label_unused->action_contact_ehs end End: Safe Disposal action_contact_ehs->end action_label_mixture Label waste container with all constituents and concentrations. action_quench->action_label_mixture action_dispose_hazardous Dispose of as hazardous waste via EH&S. action_label_mixture->action_dispose_hazardous action_dispose_hazardous->end

Caption: Decision workflow for the proper disposal of DACN(Tos2).

Safeguarding Your Research: A Guide to Handling DACN(Tos2)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of DACN(Tos2). The following procedures are based on established best practices for handling tosylated compounds in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving DACN(Tos2).

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles. - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Nitrile or neoprene gloves (double-gloving recommended). - Body Protection: Flame-retardant lab coat, long pants, and closed-toe shoes.
Dissolving in Solvent - Respirator: Air-purifying respirator (APR) with organic vapor cartridges if not performed in a certified chemical fume hood. - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile or neoprene gloves. - Body Protection: Flame-retardant lab coat, long pants, and closed-toe shoes.
Running Reactions - Ventilation: All reactions should be conducted within a certified chemical fume hood. - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile or neoprene gloves. - Body Protection: Flame-retardant lab coat, long pants, and closed-toe shoes.
Waste Handling and Disposal - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty nitrile or neoprene gloves. - Body Protection: Chemical-resistant apron over a flame-retardant lab coat, long pants, and closed-toe shoes.

Standard Operating Procedure for DACN(Tos2) Disposal

A systematic approach to waste management is critical to prevent environmental contamination and ensure regulatory compliance.

Step Procedure
1. Waste Segregation - Solid Waste: Collect all disposable materials that have come into contact with DACN(Tos2), such as weigh boats, contaminated gloves, and bench paper, in a designated, sealed, and clearly labeled hazardous waste container. - Liquid Waste: Collect all solutions containing DACN(Tos2) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Labeling - All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "DACN(Tos2)," the approximate concentration and volume, and the date of accumulation.
3. Storage - Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from ignition sources and incompatible materials.
4. Disposal Request - Once the waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.

Visualizing Safe Handling and Hazard Mitigation

To further clarify the necessary precautions, the following diagrams illustrate the operational workflow for handling DACN(Tos2) and the logical relationship between potential hazards and the corresponding protective measures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS & SOPs DonPPE Don Appropriate PPE ReviewSDS->DonPPE Proceed with caution Weighing Weighing in Fume Hood DonPPE->Weighing Enter handling area Dissolution Dissolution in Fume Hood Weighing->Dissolution Reaction Perform Reaction in Fume Hood Dissolution->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Upon completion SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose DoffPPE Doff PPE Dispose->DoffPPE Final step

Caption: Workflow for the safe handling of DACN(Tos2) from preparation to disposal.

HazardPPE_Logic cluster_hazards Potential Hazards of Tosylated Compounds cluster_ppe Required Personal Protective Equipment Inhalation Inhalation of Particulates Respirator Respirator (N95 or higher) Inhalation->Respirator Mitigates SkinContact Skin Contact/Absorption Gloves Chemical-Resistant Gloves SkinContact->Gloves Protects against LabCoat Lab Coat & Full Coverage SkinContact->LabCoat Protects against EyeContact Eye Contact Goggles Chemical Safety Goggles EyeContact->Goggles Protects against FaceShield Face Shield EyeContact->FaceShield Provides additional protection Ingestion Accidental Ingestion Ingestion->Gloves Prevents transfer from hands to mouth Ingestion->LabCoat Prevents contamination of personal clothing

Caption: Logical relationship between potential hazards and required PPE.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.